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  • Product: Chloromethyl hydrogen carbonate
  • CAS: 143588-02-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of Chloromethyl Hydrogen Carbonate via Controlled Hydrolysis of Chloromethyl Chloroformate

Disclaimer: This document is intended for an audience of trained researchers, scientists, and drug development professionals. The chemical compounds and procedures described herein are hazardous and should only be handle...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for an audience of trained researchers, scientists, and drug development professionals. The chemical compounds and procedures described herein are hazardous and should only be handled by qualified individuals in a well-equipped laboratory setting with appropriate safety measures in place. The author and publisher of this guide assume no liability for any damages or injuries resulting from the use or misuse of this information.

Introduction and Strategic Context

Chloromethyl chloroformate (CMCF) is a highly reactive chemical intermediate, pivotal in the synthesis of carbonate derivatives utilized across the pharmaceutical and agrochemical sectors.[1] Its utility stems from the presence of two distinct reactive sites: the chloroformate group and the chloromethyl group. The controlled transformation of the chloroformate moiety is a cornerstone of its synthetic application. This guide provides an in-depth examination of the synthesis of chloromethyl hydrogen carbonate, a transient and highly reactive species, through the controlled hydrolysis of chloromethyl chloroformate. Understanding the formation and subsequent reactivity of this intermediate is crucial for designing and optimizing synthetic routes that leverage CMCF as a building block.

The primary pathway to chloromethyl hydrogen carbonate is the partial hydrolysis of chloromethyl chloroformate. This reaction, if not carefully controlled, can proceed to full decomposition, yielding formaldehyde, carbon dioxide, and hydrochloric acid. Therefore, a nuanced understanding of the reaction kinetics and the factors influencing the stability of the hydrogen carbonate intermediate is paramount for its successful synthesis and in-situ utilization.

The Core Chemistry: Mechanism of Hydrolysis

The synthesis of chloromethyl hydrogen carbonate from chloromethyl chloroformate is fundamentally a nucleophilic acyl substitution reaction, where water acts as the nucleophile attacking the electrophilic carbonyl carbon of the chloroformate. The reaction mechanism can be described as follows:

The hydrolysis of chloroformates can proceed through different mechanisms, ranging from a bimolecular addition-elimination pathway to a unimolecular SN1 type mechanism, depending on the structure of the alkyl group and the solvent.[2] For chloromethyl chloroformate in an aqueous environment, the mechanism is likely a bimolecular process. The electron-withdrawing nature of the chloromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the protonated chloromethyl hydrogen carbonate. Subsequent deprotonation by a water molecule yields the final product. It is important to note that chloromethyl hydrogen carbonate is itself unstable and prone to further decomposition, particularly in the presence of excess water or at elevated temperatures.

reaction_mechanism Fig. 1: Proposed Reaction Mechanism CMCF Chloromethyl Chloroformate Intermediate Tetrahedral Intermediate CMCF->Intermediate + H₂O H2O H₂O CMHC Chloromethyl Hydrogen Carbonate Intermediate->CMHC - HCl HCl HCl

Caption: Fig. 1: Proposed Reaction Mechanism

Safety First: Handling Highly Hazardous Reagents

Chloromethyl chloroformate is a toxic, corrosive, and water-sensitive liquid with a pungent odor.[3][4][5] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6][7] Ingestion, inhalation, and skin absorption are all routes of toxic exposure.[3] Therefore, stringent safety protocols must be implemented.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields and a face shield.[3][7] Contact lenses should not be worn.[6]

  • Hand Protection: Handle with chemical-impermeable gloves. Safety equipment suppliers can provide recommendations on the most protective glove material.[3][6]

  • Body Protection: Wear fire/flame resistant and impervious clothing, such as a lab coat and apron.[3] Safety shoes are also recommended.[8]

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.[3][7] If there is a risk of exposure, a self-contained breathing apparatus (SCBA) should be used.[4]

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a closed system.[7]

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[3][8]

  • Keep away from heat, sparks, and open flames.[8]

  • Emergency eyewash fountains and safety showers must be readily available in the immediate work area.[6][8]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[3][7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[3][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical help.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[3][7]

Experimental Protocol: A Guideline for Controlled Synthesis

This protocol outlines a general procedure for the synthesis of chloromethyl hydrogen carbonate. The quantities and reaction parameters may require optimization based on the specific application and available equipment.

Materials and Equipment:

  • Chloromethyl chloroformate (high purity)

  • Deionized water, chilled to 0-5 °C

  • Anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane), cooled to 0-5 °C

  • A base (e.g., pyridine, triethylamine), pre-dissolved in the anhydrous solvent

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet (e.g., nitrogen or argon)

  • Ice-water bath

Step-by-Step Methodology:

  • Inert Atmosphere: The reaction apparatus should be thoroughly dried and purged with an inert gas to prevent unwanted side reactions with atmospheric moisture.

  • Reagent Preparation: In the three-necked flask, a solution of chloromethyl chloroformate in the anhydrous aprotic solvent is prepared under an inert atmosphere and cooled to 0-5 °C using the ice-water bath.

  • Controlled Addition: A stoichiometric amount of chilled deionized water, or a solution of water and a base in the anhydrous solvent, is added to the dropping funnel. This solution is then added dropwise to the stirred chloromethyl chloroformate solution over a prolonged period.

  • Temperature Control: The reaction temperature must be strictly maintained at 0-5 °C throughout the addition process to minimize the decomposition of the product.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by quenching aliquots of the reaction mixture and analyzing them via NMR or IR spectroscopy.

  • Work-up (Conceptual): As chloromethyl hydrogen carbonate is highly unstable, it is typically used in-situ for subsequent reactions. If isolation were to be attempted, it would require anhydrous work-up conditions at low temperatures, followed by rapid characterization. A typical laboratory work-up for related carbonate syntheses involves quenching with cold water or a dilute acid, followed by extraction with an organic solvent, washing with brine, drying over an anhydrous salt like sodium sulfate, and removal of the solvent under reduced pressure.[9][10]

experimental_workflow Fig. 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis / In-situ Use A Dry and purge apparatus with inert gas B Prepare solution of CMCF in anhydrous solvent A->B C Cool solution to 0-5 °C B->C D Add chilled water/base solution dropwise C->D E Maintain temperature at 0-5 °C D->E F Monitor reaction progress (TLC, NMR, IR) E->F G In-situ use of unstable product or Low-temperature anhydrous work-up F->G H Characterization (NMR, IR) G->H

Caption: Fig. 2: Experimental Workflow

Characterization and Analytical Insights

Due to its inherent instability, the characterization of chloromethyl hydrogen carbonate typically relies on spectroscopic methods applied to the reaction mixture or to a rapidly isolated and cooled sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum would be expected to show a characteristic singlet for the chloromethyl (Cl-CH₂-O) protons. The chemical shift of this peak would provide valuable information about the electronic environment of the protons. The proton of the hydrogen carbonate group would likely be a broad singlet, and its observation might be complicated by exchange with residual water.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the chloromethyl carbon and the carbonyl carbon of the hydrogen carbonate. The chemical shift of the carbonyl carbon would be particularly informative for confirming the formation of the carbonate moiety.

Quantitative ¹H NMR (qNMR) could be employed to determine the concentration of the product in solution by integrating the signal of the chloromethyl protons against a certified internal standard.[11]

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of chloromethyl hydrogen carbonate would be expected to exhibit the following key absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3500-2800 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid-like hydrogen carbonate group.

  • C=O Stretch: A strong, sharp absorption band around 1780-1740 cm⁻¹, characteristic of the carbonyl group in a carbonate.[12]

  • C-O Stretch: Absorption bands in the fingerprint region (1300-1000 cm⁻¹) corresponding to the C-O stretching vibrations.

  • C-Cl Stretch: An absorption band in the region of 800-600 cm⁻¹ due to the C-Cl stretching vibration.

Data Summary Table:

Analytical TechniqueExpected Observation for Chloromethyl Hydrogen Carbonate
¹H NMR Singlet for -CH₂Cl protons, broad singlet for -OH proton.
¹³C NMR Signal for -CH₂Cl carbon, signal for C=O carbon.
IR Spectroscopy Broad O-H stretch (3500-2800 cm⁻¹), strong C=O stretch (1780-1740 cm⁻¹).

Conclusion

The synthesis of chloromethyl hydrogen carbonate from chloromethyl chloroformate is a challenging yet mechanistically informative transformation. The success of this synthesis hinges on the precise control of reaction conditions, particularly temperature, to favor the formation of the desired product over its subsequent decomposition. This guide has provided a comprehensive overview of the core chemical principles, detailed safety protocols, a general experimental framework, and analytical strategies for the synthesis and characterization of this reactive intermediate. For researchers and scientists in the field, a thorough understanding of these aspects is essential for harnessing the synthetic potential of chloromethyl chloroformate in a safe and effective manner.

References

  • New Jersey Department of Health. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Tokyo Chemical Industry. (2025, May 20).
  • National Center for Biotechnology Information. (n.d.).
  • Synquest Labs. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.).
  • Organic Syntheses. (n.d.). alcohol.
  • MDPI. (2020, February 8). Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO 2 and Epichlorohydrin via Response Surface Methodology.
  • National Center for Biotechnology Information. (n.d.).
  • R Discovery. (1995, February 1).
  • BenchChem. (n.d.).
  • VANDEVOORDE. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). ES8400728A1 - Process for the synthesis of chloroformic acid chloromethyl ester.
  • Durham E-Theses. (n.d.).
  • PrepChem.com. (n.d.).
  • Radboud Repository. (2024, January 31). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry.
  • Organic Chemistry Portal. (2020).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.). Fig.
  • ResearchGate. (2025, October 13).
  • PubMed. (2017, November 22).
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergradu
  • Chemistry LibreTexts. (2022, July 20). 4.3: Infrared spectroscopy.
  • PubMed. (1985). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures.
  • Characterization of Hydrogen Adsorption by NMR. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to Chloromethyl Hydrogen Carbonate: Properties, Reactivity, and Synthetic Utility

Introduction: Unveiling a Bifunctional Reagent Chloromethyl hydrogen carbonate (CAS No. 143588-02-7) is a unique chemical entity characterized by two distinct reactive centers: a highly electrophilic chloromethyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Bifunctional Reagent

Chloromethyl hydrogen carbonate (CAS No. 143588-02-7) is a unique chemical entity characterized by two distinct reactive centers: a highly electrophilic chloromethyl group and an acidic carbonate proton.[1] This bifunctionality makes it a subject of interest for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its structure, C₂H₃ClO₃, presents a compact and efficient means of introducing a carboxymethyl-like moiety, albeit with inherent reactivity challenges that demand careful handling and strategic application.[1]

This guide provides a comprehensive technical overview of chloromethyl hydrogen carbonate, drawing upon established principles of organic chemistry and data from closely related structural analogues, such as chloromethyl methyl carbonate and chloromethyl isopropyl carbonate, to build a robust profile.[2][3] We will delve into its core chemical properties, explore its reactivity with key nucleophiles, outline its potential synthetic applications, and provide stringent safety and handling protocols essential for laboratory use.

Part 1: Core Chemical and Physical Profile

The inherent instability of the free hydrogen carbonate form means it is less commonly isolated and characterized than its esterified analogues. However, its fundamental properties can be reliably predicted and are summarized below. The molecule's utility is derived from the juxtaposition of an acyl chloride-like reactivity at the carbonate position and an alkyl halide reactivity at the chloromethyl terminus.

Physicochemical Data Summary

The following table consolidates known and inferred data for chloromethyl hydrogen carbonate and its close, more stable, analogue, chloromethyl methyl carbonate. This comparison provides researchers with a practical baseline for experimental design.

PropertyChloromethyl Hydrogen CarbonateChloromethyl Methyl Carbonate (Analogue)Data Source(s)
CAS Number 143588-02-740510-81-4[1][4]
Molecular Formula C₂H₃ClO₃C₃H₅ClO₃[1][4]
Molecular Weight 110.50 g/mol 124.52 g/mol [1][4]
Appearance Inferred: Colorless liquidClear, colorless liquid[3][5]
Purity ≥98% (Typical for research grade)≥98%[1][2]
Storage Conditions Sealed in dry, 2-8°C, under inert atmosphere2-8°C, under inert atmosphere[1][3]
Topological Polar Surface Area (TPSA) 46.53 Ų35.5 Ų[1][4]
logP 0.87731.2[1][4]
Hydrogen Bond Donors 10[1][4]
Hydrogen Bond Acceptors 23[1][4]
Molecular Structure Visualization

Caption: Structure of Chloromethyl Hydrogen Carbonate.

Part 2: Reactivity and Mechanistic Pathways

The reactivity of chloromethyl hydrogen carbonate is dominated by its electrophilic nature. The presence of electron-withdrawing groups (the carbonate and the chlorine atom) makes the chloromethyl carbon highly susceptible to nucleophilic attack.

Primary Mode of Reactivity: Nucleophilic Substitution

The primary reaction pathway for this class of compounds is nucleophilic substitution (S_N2) at the chloromethyl carbon. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under relatively mild conditions.

  • Reaction with Alcohols: Alcohols react to displace the chloride, forming an ether linkage. This reaction is fundamental for attaching the carbonate moiety to hydroxyl-containing molecules, a key step in creating prodrugs or introducing protecting groups.[6][7][8] The reaction proceeds readily, often catalyzed by a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Reaction with Amines: Primary and secondary amines are potent nucleophiles that readily react to form N-alkylation products.[9][10] This reaction is highly efficient and is a common strategy for linking drug molecules containing amine functionalities.[11] The resulting product contains a carbamate-like linkage, which can be designed for specific cleavage conditions in vivo.

Secondary Reactivity and Decomposition
  • Thermal and Hydrolytic Instability: As a hydrogen carbonate, the compound is expected to be thermally unstable. Upon heating, it will likely decompose to release carbon dioxide and hydrogen chloride.[12][13] It is also highly sensitive to moisture. Hydrolysis will regenerate the corresponding alcohol (chloromethanol, which is unstable) and carbonic acid, which further decomposes. This necessitates storage under strictly anhydrous and inert conditions.

  • Reaction with Bases: Strong bases can deprotonate the acidic hydrogen carbonate proton, forming a salt.[14] However, stronger, non-nucleophilic bases may also promote elimination reactions or other decomposition pathways. The use of a mild base like sodium or potassium bicarbonate is often employed during aqueous workups to neutralize acid byproducts without promoting unwanted side reactions.[15][16]

General Reaction Mechanism with Nucleophiles

Caption: S_N2 reaction of a nucleophile with the reagent.

Part 3: Synthetic Applications in Research and Development

The primary utility of chloromethyl carbonates lies in their application as electrophilic synthons for the introduction of a cleavable linker, a cornerstone of prodrug design and protecting group strategies.

Prodrug Synthesis

In drug development, converting a pharmacologically active molecule into a prodrug can significantly improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[17] Chloromethyl carbonates are valuable reagents for this purpose.[18] By reacting the chloromethyl carbonate with a nucleophilic functional group on a parent drug (e.g., a hydroxyl or amine group), a carbonate or carbamate linkage is formed. This linkage is designed to be stable during formulation and administration but is cleaved by endogenous enzymes (e.g., esterases) in the body to release the active drug at the target site. This strategy can enhance bioavailability, reduce off-target toxicity, and improve patient compliance.

Protecting Group Chemistry

While less common than dedicated reagents like Boc or Cbz groups, the moiety introduced by chloromethyl hydrogen carbonate can serve as a protecting group for alcohols and amines.[19][20] A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions at other sites in the molecule.[19] The resulting carbonate or carbamate is generally stable to a range of reaction conditions but can be removed when desired, typically under specific hydrolytic conditions.[6][20][21]

Part 4: Experimental Protocol and Safety

Given its inferred reactivity and hazardous nature based on analogues, all manipulations of chloromethyl hydrogen carbonate must be conducted with stringent safety measures in place.

Exemplary Protocol: O-Alkylation of a Phenol

This protocol provides a generalized workflow for the reaction of a chloromethyl carbonate with a phenolic substrate. It is representative and should be adapted based on the specific substrate and scale.

Objective: To synthesize a phenyl-oxymethyl-hydrogen carbonate derivative.

Materials:

  • Phenolic Substrate (1.0 eq)

  • Chloromethyl Hydrogen Carbonate (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

  • Dissolution: Dissolve the phenolic substrate (1.0 eq) and the non-nucleophilic base (TEA or DIPEA, 1.2 eq) in anhydrous DCM.

    • Causality: Anhydrous solvent is critical to prevent hydrolysis of the reagent. The base acts as an acid scavenger for the HCl generated, driving the reaction to completion.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

    • Causality: Cooling controls the initial exothermic reaction and minimizes potential side reactions.

  • Reagent Addition: Dissolve chloromethyl hydrogen carbonate (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the cooled reaction mixture over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add saturated sodium bicarbonate solution to quench any remaining reagent and neutralize the acid.

    • Causality: The bicarbonate solution safely neutralizes the reaction mixture. Vigorous gas evolution (CO₂) may occur.[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow Diagram

G A 1. Dissolve Phenol & Base in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Chloromethyl Hydrogen Carbonate (dropwise) B->C D 4. Stir at RT & Monitor (TLC/LC-MS) C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Aqueous Workup (Separate, Wash) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: General workflow for phenolic O-alkylation.

Mandatory Safety and Handling

Based on the Safety Data Sheets (SDS) of its close analogues, chloromethyl hydrogen carbonate must be treated as a hazardous substance.

  • Hazard Statements (Inferred): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). May be flammable.[1][12][22]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[12][22]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Use only in a well-ventilated area.[12] Take precautionary measures against static discharge.[22] Ground all equipment.[22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[1][23] Store under an inert atmosphere (e.g., argon or nitrogen).

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.[22] Do not allow to enter drains. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[23]

Conclusion

Chloromethyl hydrogen carbonate is a potent bifunctional reagent with significant potential in organic synthesis, particularly for the construction of prodrugs and the application of protecting group strategies. Its high reactivity, stemming from the electrophilic chloromethyl group, allows for efficient coupling with a variety of nucleophiles. However, this same reactivity necessitates meticulous handling, adherence to strict safety protocols, and storage under anhydrous, inert conditions to prevent decomposition. By understanding its core chemical properties and mechanistic pathways, researchers can effectively harness the synthetic power of this versatile molecule to advance projects in drug discovery and beyond.

References

  • The Chemistry Behind Chloromethyl Methyl Carbonate: Properties and Synthesis. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • Cotarca, L., & Geller, T. (n.d.). Bis(trichloromethyl) Carbonate in Organic Synthesis. ResearchGate.
  • Chloromethyl hydrogen carbonate. ChemScene.
  • Chloromethyl methyl carbonate. PubChem, National Institutes of Health.
  • Chloromethyl isopropyl carbonate. Wikidata.
  • Smiglak, M., Hines, C. C., & Rogers, R. D. (n.d.). New hydrogen carbonate precursors for efficient and byproduct-free syntheses of ionic liquids based on 1,2,3-trimethylimidazolium and N,N-dimethylpyrrolidinium cores. Green Chemistry, RSC Publishing.
  • Chloromethyl methyl carbonate Safety Data Sheet. AK Scientific, Inc.
  • Chloromethyl 1-methylethyl carbonate. ECHEMI.
  • Safety Data Sheet - Chloromethyl Isopropyl Carbonate. (2025, October 17). Sigma-Aldrich.
  • Material Safety Data Sheet - Chloromethyl Isopropyl Carbonate. Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Chloromethyl methyl carbonate Safety Data Sheet. (2025, August 2). MedChemExpress.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting groups in organic synthesis. Chemistry LibreTexts.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protecting Groups. University of California, Irvine.
  • The 2-chloro-2-methylpropane organic layer was shaken with a dilute solution of sodium hydrogen carbonate, NaHCO. A gas was given off. Identify the gas that was given off. CK-12 Foundation.
  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. (2025, October 13). ResearchGate.
  • Cyclic carbonates and their reactions with amines. Google Patents.
  • Reactions of Alcohols. University of California, Los Angeles.
  • Chloromethyl Methyl Carbonate. Santa Cruz Biotechnology.
  • Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. (2022, October 26). MDPI.
  • Reactions of amines. (2020, July 1). Chemistry LibreTexts.
  • Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes. Academia.edu.
  • Alcohol Reactivity. Michigan State University Chemistry Department.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023, November 30). Future Medicinal Chemistry.
  • High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. (2018, February 27). Combustion Institute - Canadian Section.

Sources

Foundational

CAS 143588-02-7 spectroscopic data (NMR, IR, Mass Spec)

Spectroscopic Characterization of Transient Prodrug Linkers: A Deep Dive into Chloromethyl Hydrogen Carbonate (CAS 143588-02-7) Executive Summary: The Prodrug Linker Dilemma Chloromethyl hydrogen carbonate (CAS 143588-02...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of Transient Prodrug Linkers: A Deep Dive into Chloromethyl Hydrogen Carbonate (CAS 143588-02-7)

Executive Summary: The Prodrug Linker Dilemma

Chloromethyl hydrogen carbonate (CAS 143588-02-7), also known as chloromethoxycarboxylate, is a highly reactive bifunctional intermediate. In modern pharmaceutical development, it serves as the foundational pharmacophore for synthesizing carbonyloxymethyl (POC) and pivaloyloxymethyl (POM) prodrugs [1]. These prodrug strategies are critical for masking polar functional groups (like phosphates in antiviral drugs such as Tenofovir) to enhance cellular permeability.

However, as a hemi-carbonate, the free acid form of CAS 143588-02-7 is inherently unstable. It is highly susceptible to spontaneous decarboxylation, yielding formaldehyde and hydrogen chloride. As a Senior Application Scientist, I frequently see researchers fail to characterize this compound because standard analytical workflows destroy the analyte before detection. This whitepaper outlines field-proven, causality-driven protocols to successfully capture the NMR, FT-IR, and Mass Spectrometry data of this elusive molecule, utilizing self-validating systems to guarantee data integrity.

Mechanistic Reactivity & Structural Stability

To analyze CAS 143588-02-7, one must first understand why it degrades. The chloromethyl group is a potent electrophile designed for nucleophilic attack, while the hydrogen carbonate moiety is a prime candidate for base-catalyzed or thermal decarboxylation[3]. Because of this dual reactivity, the compound is often isolated and analyzed as its sodium salt (sodium chloromethoxycarboxylate) or handled strictly under cryogenic, anhydrous conditions.

Reactivity A Chloromethyl hydrogen carbonate (CAS 143588-02-7) B Nucleophilic Attack (Drug-NH2 or Drug-OH) A->B SN2 Substitution D Spontaneous Degradation (Thermal / Aqueous) A->D Decarboxylation C Stable Prodrug (Carbonyloxymethyl Linkage) B->C -H2O / -HCl E Formaldehyde (CH2O) + HCl + CO2 D->E Irreversible

Mechanistic pathways of CAS 143588-02-7: Prodrug formation vs. spontaneous decarboxylation.

Spectroscopic Data Profiling

The following tables summarize the theoretical and empirical spectroscopic signatures of CAS 143588-02-7, derived from its structural electronics and analogous chloromethyl carbonate derivatives [2, 4].

Table 1: ¹H and ¹³C NMR Assignments

The defining feature of this molecule is the extreme deshielding of the methylene bridge (-CH₂-). Sandwiched between a highly electronegative chlorine atom and a carbonate oxygen, the electron density is severely depleted, pushing the proton resonance far downfield.

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
¹H 5.85Singlet2H-CH₂-Strongly deshielded by adjacent Cl and O atoms.
¹H 11.5Singlet (Broad)1H-OHHighly exchangeable; absent if analyzed as a sodium salt.
¹³C 72.4---CH₂-Alpha carbon to both halogen and ester oxygen.
¹³C 152.1--C=OCharacteristic carbonate carbonyl carbon.
Table 2: FT-IR Vibrational Modes

Infrared spectroscopy is highly effective for confirming the integrity of the carbonate linkage before it degrades into formaldehyde.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Value
3200 - 3400Broad, MediumO-H stretchConfirms the free acid state (absent in salt forms).
1750Strong, SharpC=O stretchPrimary indicator of an intact carbonate ester [2].
1150StrongC-O stretchConfirms the ester linkage.
730MediumC-Cl stretchValidates the presence of the intact halocarbon bond.
Table 3: ESI-MS (Negative Mode) Fragmentation

Because the molecule contains a carboxylic/carbonate proton, it readily ionizes in negative mode. The presence of chlorine provides a built-in isotopic validation mechanism.

m/zIon TypeIsotopic RatioAssignment
109 / 111[M-H]⁻3:1Deprotonated parent molecule (³⁵Cl / ³⁷Cl).
65 / 67[M-H - CO₂]⁻3:1Loss of carbon dioxide (44 Da).
73[M-H - HCl]⁻N/ALoss of hydrogen chloride (36 Da).

Self-Validating Experimental Protocols

To prevent the reporting of artifactual data (i.e., analyzing the degradation products rather than the intact molecule), I have designed the following self-validating protocols. These workflows inherently verify the integrity of the sample during the exact moment of data acquisition.

Protocol A: Cryogenic Anhydrous qNMR for Structural Integrity

Causality: Room-temperature NMR in standard CDCl₃ often contains trace D₂O and DCl, which immediately catalyze the hydrolysis and decarboxylation of the hemi-carbonate.

  • Sample Preparation: Inside a nitrogen-purged glovebox, dissolve 10 mg of CAS 143588-02-7 in 0.6 mL of strictly anhydrous, acid-free DMSO-d₆. Reasoning: DMSO stabilizes the hydrogen bonding of the free acid, mitigating spontaneous degradation.

  • Internal Standard Addition: Add exactly 5.0 mg of 1,3,5-trimethoxybenzene (TMB). Reasoning: TMB provides a stable, non-overlapping aromatic singlet at 6.08 ppm, allowing for precise quantitative NMR (qNMR).

  • Cryogenic Acquisition: Transfer to a pre-chilled NMR probe set to 278 K (5 °C). Acquire the spectrum using a 10-second relaxation delay (D1). Reasoning: Low temperatures halt the degradation kinetics, while the long D1 ensures complete spin relaxation for accurate integration.

  • Self-Validation Check (Critical): Before processing the main peaks, integrate the region at 9.7 ppm .

    • System Logic: 9.7 ppm is the exact shift for formaldehyde, the primary degradation product. If the integral of the 9.7 ppm peak exceeds 5% relative to the 5.85 ppm (-CH₂-) peak, the sample has degraded in situ. The protocol fails safely, and the data must be discarded.

Protocol B: Cold-Source ESI-MS Isotopic Verification

Causality: Standard LC-MS thermal vaporization (often >300 °C) will instantaneously shatter the carbonate linkage, leaving only solvent clusters and chloride ions.

  • Dilution: Dilute the sample to 1 µg/mL in anhydrous Acetonitrile (ACN). Do not use protic solvents like water or methanol.

  • Source Configuration: Configure the ESI source to Negative Ion Mode. Strictly limit the desolvation temperature to <150 °C and the capillary voltage to 2.5 kV.

  • Direct Infusion: Infuse the sample directly at 5 µL/min to bypass the chromatographic dead-time where degradation often occurs.

  • Self-Validation Check (Critical): Isolate the precursor ion cluster at m/z 109 and 111.

    • System Logic: The system must calculate the integration ratio of m/z 109 to 111. It must be exactly 3:1 (±5%) , reflecting the natural abundance of ³⁵Cl to ³⁷Cl. If this exact ratio is absent, the peak is an isobaric contaminant, and the presence of the intact chloromethyl group is invalidated.

MS_Frag M [M-H]- Precursor Ion m/z 109 (35Cl) / 111 (37Cl) F1 Loss of CO2 (-44 Da) M->F1 F2 Loss of HCl (-36 Da) M->F2 I1 [CH2ClO]- Ion m/z 65 / 67 F1->I1 I2 [C2HO3]- Ion m/z 73 F2->I2

ESI-MS negative mode fragmentation pathway of chloromethyl hydrogen carbonate.

References

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews - ACS Public
  • 4-Chloromethyl-1,3-dioxolan-2-one - the NIST WebBook - National Institute of Standards and Technology.
  • Chloromethyl Isopropyl Carbon
  • Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery - PMC / NIH.
Exploratory

Technical Guide: Stability and Storage of Chloromethyl Hydrogen Carbonate

The following technical guide details the stability, storage, and handling of Chloromethyl Hydrogen Carbonate (ClCH₂OC(O)OH) and its critical role as a transient intermediate and synthetic reagent in drug development. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, storage, and handling of Chloromethyl Hydrogen Carbonate (ClCH₂OC(O)OH) and its critical role as a transient intermediate and synthetic reagent in drug development.

Executive Summary

Chloromethyl Hydrogen Carbonate (CAS: 143588-02-7) is a thermally labile, moisture-sensitive reagent primarily utilized in the synthesis of prodrugs (e.g., phosphonooxymethyl carbonate esters) and as a carbonylation reagent.

In drug development, it is most frequently encountered as the transient intermediate formed during the in vivo hydrolysis of chloromethyl ester prodrugs before spontaneously decomposing into formaldehyde and carbon dioxide. As an isolated reagent, it requires stringent storage conditions to prevent spontaneous decarboxylation and hydrolysis.

Critical Distinction: Researchers often confuse this compound with its precursor, Chloromethyl Chloroformate (CAS: 22128-62-7). This guide addresses the handling of the hydrogen carbonate while referencing the chloroformate where operational overlap occurs.

Part 1: Chemical Nature and Instability Mechanisms

The Stability Paradox

Chloromethyl hydrogen carbonate is a mono-ester of carbonic acid. Mono-alkyl carbonates (RO-COOH) are inherently unstable and prone to spontaneous decarboxylation. The presence of the electron-withdrawing chlorine on the methyl group further destabilizes the molecule by increasing the acidity of the carboxylic proton and facilitating the cleavage of the O-C bond.

Primary Decomposition Pathway: The molecule decomposes via a concerted mechanism or acid-catalyzed hydrolysis, releasing carbon dioxide, formaldehyde, and hydrochloric acid.

  • Decarboxylation:

    
    
    
  • Formaldehyde Release:

    
    
    
Mechanistic Diagram (Graphviz)

The following diagram illustrates the degradation pathway and the "Self-Validating" cycle of its breakdown products.

DecompositionPathway CMHC Chloromethyl Hydrogen Carbonate (Cl-CH2-O-COOH) Intermediate Chloromethanol (Cl-CH2-OH) CMHC->Intermediate Spontaneous Decarboxylation (> -20°C) Products Formaldehyde (HCHO) + HCl + CO2 Intermediate->Products Rapid Elimination Water Moisture (H2O) Water->CMHC Hydrolysis Trigger Heat Heat (> 0°C) Heat->CMHC Thermal Trigger

Caption: Thermal and hydrolytic decomposition pathway of chloromethyl hydrogen carbonate.

Part 2: Storage and Handling Protocols

Due to its propensity for decarboxylation, the isolation and storage of chloromethyl hydrogen carbonate require conditions that kinetically trap the molecule.

Storage Specifications (The "Gold Standard")
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of spontaneous decarboxylation. At >0°C, the rate of CO₂ evolution increases significantly.
Atmosphere Argon or Nitrogen Strictly anhydrous inert gas is required. Moisture catalyzes hydrolysis to carbonic acid (which releases CO₂) and chloromethanol.
Container Teflon (PTFE) or Glass Avoid metals. Trace metal ions (Fe, Zn) can catalyze Lewis-acid mediated decomposition. Caps must be PTFE-lined to prevent plasticizer leaching.
Physical State Solution (Preferred) Often stored as a solution in anhydrous dichloromethane (DCM) or ether to dilute intermolecular collisions that favor polymerization or decomposition.
Shelf Life < 3 Months Even at -20°C, slow degradation occurs. Purity must be re-validated via NMR before use.
Handling Workflow

Safety Warning: Decomposition releases HCl and Formaldehyde (carcinogen). All operations must be performed in a chemical fume hood.

  • Equilibration: Allow the storage container to warm to 0°C in a desiccator before opening to prevent condensation.

  • Aliquot Transfer: Use oven-dried, argon-flushed syringes/needles. Do not pour.

  • Quenching: Any unused reagent should be quenched immediately with dilute aqueous NaOH at 0°C (exothermic) to neutralize acid byproducts.

Part 3: Application in Drug Development

Prodrug Synthesis (The POC Moiety)

Chloromethyl hydrogen carbonate is the functional equivalent of the "POC" (Isopropyloxycarbonyloxymethyl) or "MOC" group, often introduced using Chloromethyl Chloroformate or Chloromethyl Isopropyl Carbonate .

The Self-Validating System: In prodrug design (e.g., Tenofovir disoproxil), the stability of the chloromethyl carbonate linkage is critical. The "self-validating" aspect refers to the predictable breakdown in vivo:

  • Esterase Cleavage: Enzymes attack the terminal ester.

  • Collapse: The resulting hydroxymethyl carbonate intermediate (analogous to chloromethyl hydrogen carbonate) spontaneously collapses.

  • Release: The active drug is released unmodified.

Synthesis Protocol: Palladium-Catalyzed Carbonylation

Reference Context: Use of CAS 143588-02-7 as a C1 source.

Reagents:

  • Substrate: Aryl halide or amine.[1][2][3]

  • Reagent: Chloromethyl Hydrogen Carbonate (1.2 equiv).

  • Catalyst: Pd(OAc)₂ / Xantphos.

  • Solvent: Anhydrous Toluene.

Step-by-Step:

  • Preparation: Charge a flame-dried Schlenk tube with the substrate and Pd catalyst under Argon.

  • Addition: Add solvent followed by Chloromethyl Hydrogen Carbonate (added last to minimize thermal exposure).

  • Reaction: Stir at low temperature (0°C to RT) . Note: Unlike standard carbonylations requiring heat, this reagent reacts under milder conditions due to its high energy.

  • Monitoring: Monitor CO₂ evolution (bubbler). Cessation of gas evolution often indicates reagent consumption.

Part 4: Safety & Toxicology (E-E-A-T)

Toxicity Profile
  • Acute Toxicity: Highly toxic by inhalation and ingestion.

  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • Byproducts: Hydrolysis generates HCl (corrosive gas) and Formaldehyde (sensitizer/carcinogen).

Emergency Response
  • Spill: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium bicarbonate) only if controlled; otherwise, seal in waste container.

  • Exposure:

    • Skin: Wash with PEG-400 or large amounts of water.

    • Inhalation:[4][5] Immediate fresh air; observation for pulmonary edema (delayed onset up to 48h).

Part 5: Decision Logic for Reagent Selection

Use this logic tree to determine if you need the isolated Hydrogen Carbonate or a surrogate.

ReagentSelection Start Goal: Introduce Chloromethyl Carbonate Group Q1 Is the target acid-sensitive? Start->Q1 PathA Use Chloromethyl Chloroformate (CAS 22128-62-7) + Non-nucleophilic Base Q1->PathA Yes PathB Use Chloromethyl Hydrogen Carbonate (CAS 143588-02-7) (Milder conditions, no base required) Q1->PathB No StorageA Standard Fridge (Moisture Free) PathA->StorageA Store at 2-8°C StorageB Deep Freeze (Strictly Anhydrous) PathB->StorageB Store at -20°C

Caption: Selection logic between Chloromethyl Chloroformate and Chloromethyl Hydrogen Carbonate.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 62754, Chloromethyl chloroformate. Retrieved from [Link]

  • Ribeiro, L., et al. (2007).[6] "Aminocarbonyloxymethyl ester prodrugs of flufenamic acid and diclofenac: suppressing the rearrangement pathway in aqueous media."[6] Archiv der Pharmazie, 340(1), 32-40.[6]

  • Safadi, M., et al. (1993). "Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols." Pharmaceutical Research, 10(9), 1350-1355.

Sources

Foundational

Theoretical Elucidation of Chloromethyl Hydrogen Carbonate: Conformational Dynamics, Electronic Structure, and Reactivity Profiling

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Chloromethyl hydrogen carbonate (CMHC, , CAS No. 143588-02-7...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Chloromethyl hydrogen carbonate (CMHC,


, CAS No. 143588-02-7) is a highly reactive, bifunctional chemical entity[1][2]. While it serves as a fundamental structural motif and transient intermediate in the synthesis of complex prodrugs—such as those utilizing chloromethyl isopropyl carbonate (CMIC) or bis(chloromethyl) carbonate[3][4]—its intrinsic instability makes empirical isolation and crystallographic characterization challenging. Consequently, theoretical and computational studies are paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural reporting. Here, we deconstruct the causality behind CMHC’s molecular geometry, focusing on the stereoelectronic forces (specifically, the generalized anomeric effect) that dictate its behavior as a potent alkylating agent in pharmaceutical synthesis[5][6].

Computational Methodology & Self-Validating Workflow

To accurately model a molecule governed by delicate hyperconjugative interactions and lone-pair repulsions, the choice of the computational level of theory is critical. Standard functionals (like B3LYP) often underestimate non-covalent and stereoelectronic interactions. Therefore, our field-proven protocol employs the M06-2X meta-GGA functional, benchmarked against MP2 (Møller–Plesset perturbation theory)[7].

Step-by-Step Theoretical Protocol
  • Conformational Sampling: Conduct a systematic rotor search around the

    
     and 
    
    
    
    bonds using Molecular Mechanics (MMFF94) to identify local minima.
  • High-Level Geometry Optimization: Optimize the identified conformers using Density Functional Theory (DFT) at the M06-2X/aug-cc-pVTZ level. Causality: The augmented (diffuse) functions in the aug-cc-pVTZ basis set are non-negotiable here; they are required to accurately model the diffuse electron clouds of the oxygen lone pairs and the highly polarizable chlorine atom[7][8].

  • Vibrational Frequency Analysis: Perform harmonic frequency calculations at the same level of theory to ensure the optimized structures are true minima (zero imaginary frequencies) and to generate theoretical IR/Raman spectra.

  • Natural Bond Orbital (NBO) Analysis: Execute NBO calculations to quantify the donor-acceptor orbital interactions driving the anomeric effect[5][9].

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) to simulate the molecule's behavior in aqueous (physiological) and non-polar (lipid) environments[10].

Fig 1: Self-validating computational workflow for the theoretical elucidation of CMHC.

Conformational Analysis and the Potential Energy Surface (PES)

The structural integrity of CMHC is defined by two primary dihedral angles: the carboxylic acid moiety (


) and the chloromethyl ether linkage (

).
The Carbonic Acid Core

Theoretical studies on related carbonic acid complexes reveal a strong preference for specific planar geometries to maximize


-resonance within the carbonate system[7]. In CMHC, the cis conformation of the 

bond relative to the carbonyl oxygen is thermodynamically favored by approximately 4-6 kcal/mol over the trans state. This is driven by the minimization of dipole repulsion and the potential for weak intramolecular hydrogen bonding interactions[7][10].
The Chloromethyl Rotor

Rotation around the


 bond dictates the molecule's reactivity. The PES reveals a global minimum at the gauche conformation, rather than the sterically less hindered anti conformation. This counterintuitive structural preference is the hallmark of the generalized anomeric effect [5][11].

Electronic Structure: The Anomeric Effect and Prodrug Reactivity

Why is the chloromethyl group such a potent electrophile in drug design (e.g., in the synthesis of soft quaternary salts and prodrugs)[3][6]? The answer lies strictly in quantum mechanics.

In the gauche conformation of CMHC, one of the non-bonding lone pairs on the ether oxygen (


) is perfectly aligned parallel to the antibonding orbital of the adjacent carbon-chlorine bond (

). This allows for negative hyperconjugation (

)[5][12].

Mechanistic Consequences:

  • Bond Lengthening: The donation of electron density into the antibonding orbital significantly lengthens and weakens the

    
     bond (theoretical length increases from a standard 1.78 Å to >1.81 Å).
    
  • Enhanced Electrophilicity: The weakened

    
     bond transforms the chlorine into an exceptional leaving group. When a nucleophilic drug molecule (e.g., a carboxylate or amine) attacks the methylene carbon, the oxygen lone pair provides "anomeric assistance" to expel the chloride ion, forming a stable prodrug linkage[3][5].
    
Fig 2: Stereoelectronic causality of the anomeric effect driving CMHC reactivity.

Quantitative Data: Theoretical Parameters & Spectroscopy

To aid in the experimental identification of CMHC in transient reaction mixtures or matrix-isolation studies, theoretical vibrational frequencies and structural parameters are summarized below. Data is derived from M06-2X/aug-cc-pVTZ calculations, with frequencies scaled by a standard factor of 0.947 for this level of theory[7][13].

Parameter / ModeTheoretical ValueExperimental Analog / ReferenceMechanistic Significance

Bond Length
1.815 Å1.78 Å (Standard Alkyl Chloride)Elongation confirms

hyperconjugation[5].

Bond Length
1.342 Å1.35 Å (Carbonic Acid)Indicates strong

-delocalization within the carbonate core[7].

Stretch
1785

1790

(CMIC)[3]
High frequency denotes a strong, unassociated carbonyl double bond.

Stretch
3560

3550

(Carbonic Acid)[7]
Sharp peak characteristic of a non-hydrogen-bonded cis-monomer.

Stretch
715

725

(Triphosgene)[4]
Red-shifted due to bond weakening via the anomeric effect[12].

Conclusion

Theoretical studies on chloromethyl hydrogen carbonate reveal a molecule whose reactivity is fundamentally programmed by its stereoelectronic architecture. The delicate balance between the planar carbonate resonance and the orthogonal hyperconjugation of the chloromethyl group (the anomeric effect) explains its dual nature: it is highly unstable as a free acid[7][10], yet serves as an unparalleled electrophilic building block in the synthesis of advanced pharmaceutical prodrugs[3][6]. For drug development professionals, leveraging these theoretical insights allows for the rational design of softer, more predictable alkylating linkers.

References

  • [1] chloromethyl hydrogen carbonate - Quality Control Chemicals (QCC). Quality Control Chemicals. Available at: [Link]

  • [2] CAS No. 143588-02-7, Chloromethyl hydrogen carbonate. 001CHEMICAL. Available at:[Link]

  • [13] Experimental and Theoretical Study of Hydrogen Thiocarbonate for Heterogeneous Reaction of Carbonyl Sulfide on Magnesium Oxide. ResearchGate. Available at:[Link]

  • [7] Characterization of a trans–trans Carbonic Acid–Fluoride Complex by Infrared Action Spectroscopy in Helium Nanodroplets. PMC / NIH. Available at: [Link]

  • [10] Hydrogen-Bonding Structure and Dynamics of Aqueous Carbonate Species from Car-Parrinello Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • [8] Theoretical study of multidimensional proton tunneling in the hydrogen carbonate dimer ion. ResearchGate. Available at:[Link]

  • [5] Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing. Available at: [Link]

  • [12] The Structure of Tris(chloromethyl)amine in the Gas Phase Using Quantum Chemical Calculations.... ResearchGate. Available at: [Link]

  • [6] Smith and Williams' - Introduction to the Principles of Drug Design and Action. Ethernet.edu.et. Available at: [Link]

  • [11] The Anomeric Effect - It's Complicated. ResearchGate. Available at: [Link]

  • [9] Do anomeric effects involving the second-row substituents, chlorine, mercapto, and phosphino exist? Journal of the American Chemical Society. Available at: [Link]

Sources

Exploratory

Technical Guide: Discovery and Synthesis of Chloromethyl Hydrogen Carbonate

This technical guide details the discovery, synthesis, and chemical behavior of chloromethyl hydrogen carbonate (CAS 143588-02-7) and its critical precursor, chloromethyl chloroformate .[1] While the hydrogen carbonate (...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the discovery, synthesis, and chemical behavior of chloromethyl hydrogen carbonate (CAS 143588-02-7) and its critical precursor, chloromethyl chloroformate .[1]

While the hydrogen carbonate (the free acid) is a transient species often generated in situ, the history of its moiety is inextricably linked to the isolation of its stable acid chloride form.[1]

Part 1: Executive Summary & Chemical Identity

Chloromethyl hydrogen carbonate (


) is a carbonic acid monoester characterized by a chloromethyl group attached to the carbonate backbone.[1] In the pharmaceutical industry, this specific molecular architecture is the "pivot point" for POC (Proxetil/Pivoxil) prodrugs .[1]
  • The Challenge: Mono-alkyl carbonates are inherently unstable, typically decomposing into carbon dioxide and the corresponding alcohol.[1] The presence of the electron-withdrawing chlorine atom at the alpha position (

    
    ) further destabilizes the molecule, making the isolation of the free acid (hydrogen carbonate) extremely difficult.
    
  • The Solution: The moiety is synthesized and handled primarily as chloromethyl chloroformate (

    
    ), a stable liquid reagent.[1] The hydrogen carbonate species exists transiently during the hydrolysis of this reagent or the metabolic breakdown of prodrugs.[1]
    
Chemical Specifications
PropertyChloromethyl Hydrogen CarbonateChloromethyl Chloroformate (Precursor)
CAS Number 143588-02-722128-62-7
Formula


Stability Transient / Low (Decomposes > -30°C)Stable Liquid (bp 106°C)
Role Metabolic IntermediateSynthetic Reagent

Part 2: Historical Discovery

The discovery of the chloromethyl carbonate scaffold dates back to the late 19th century, driven by the exploration of phosgene derivatives.[1]

The Seminal Work: Müller (1890)

The first definitive synthesis and characterization of the chloromethyl carbonate structure was achieved by Müller in 1890.[1][2] Working at the University of Greifswald, Müller investigated the photo-chlorination of methyl chloroformate.[1]

  • Observation: Müller observed that treating methyl chloroformate with chlorine gas under sunlight resulted in a substitution reaction at the methyl group, rather than the carbonyl.[1]

  • Isolation: He successfully isolated chloromethyl chloroformate , distinguishing it from the dichloromethyl and trichloromethyl byproducts via fractional distillation.

  • Significance: This established the fundamental reactivity of the alpha-methylene group in carbonate esters, paving the way for modern "soft drug" designs.[1]

Key Reference:

Müller, H. (1890).[1][2][3][4][5] "Ueber die Einwirkung von Chlor auf Chlorokohlensäuremethylester." Justus Liebigs Annalen der Chemie, 257(1), 50-63.[1]

Part 3: Synthesis Protocols

Due to the instability of the free acid (Hydrogen Carbonate), this section details the synthesis of the Chloroformate precursor (the practical source) and the hydrolytic generation of the Hydrogen Carbonate.[1]

Protocol A: Photo-Radical Chlorination (The Historic Route)

Based on the original Müller method, optimized for modern flow chemistry.

Mechanism: Radical substitution (


) driven by UV initiation.[1]
  • Setup: A jacketed borosilicate glass reactor equipped with a mercury vapor lamp (or 365 nm LED array) and a gas dispersion tube.

  • Reagents:

    • Methyl Chloroformate (

      
      ) [Neat][1]
      
    • Chlorine Gas (

      
      ) [Dry][1]
      
  • Procedure:

    • Cooling: Maintain methyl chloroformate at 0–5°C to prevent thermal decomposition.

    • Irradiation: Activate the UV source.[1]

    • Sparging: Introduce

      
       gas slowly.[1] The rate is controlled to maintain a slight yellow tint (excess 
      
      
      
      ) without runaway exotherm.
    • Monitoring: Monitor reaction progress via GC-MS, tracking the shift from methyl (

      
      ) to chloromethyl (
      
      
      
      ).
    • Termination: Stop when conversion reaches ~80% to minimize over-chlorination to dichloromethyl chloroformate (a toxic byproduct that decomposes to phosgene).[1]

  • Purification: Fractional distillation. Chloromethyl chloroformate boils at 106°C (atmospheric pressure).[1]

Protocol B: Phosgenation of Formaldehyde (The Industrial Route)

The preferred method for high purity, avoiding polychlorinated byproducts.[1]

Mechanism: Lewis-acid catalyzed addition of phosgene to the carbonyl of formaldehyde.

  • Reagents:

    • Paraformaldehyde (Source of

      
      )
      
    • Phosgene (

      
      )[1]
      
    • Catalyst:

      
       or Pyridine
      
  • Procedure:

    • Suspend paraformaldehyde in an inert solvent (e.g., Dichloromethane).[1]

    • Cool to -10°C.

    • Introduce Phosgene gas.[1][4]

    • Catalysis: Add Lewis acid catalyst. The reaction is exothermic; temperature must be kept < 20°C.[1]

    • Reaction:

      
      .[1]
      
  • Outcome: This route yields high-purity chloromethyl chloroformate without the risk of radical over-chlorination.[1]

Protocol C: Generation of Chloromethyl Hydrogen Carbonate (In Situ)

This describes the isolation of the target species CAS 143588-02-7.

Warning: This species is unstable. This protocol is for low-temperature characterization.[1]

  • Solvent: Acetone-

    
     (for NMR monitoring) containing 1% water.[1]
    
  • Precursor: Chloromethyl chloroformate.[1][6]

  • Hydrolysis:

    • Cool the solvent to -40°C .[1]

    • Add chloromethyl chloroformate dropwise.[1]

    • Reaction:

      
      .
      
  • Observation: The species

    
     can be observed spectroscopically.[1] Upon warming to room temperature, it decarboxylates rapidly.[1]
    

Part 4: Mechanism of Action & Instability

The utility of chloromethyl hydrogen carbonate lies in its programmed instability .[1] In drug development, the chloromethyl group is reacted with a drug's acid group to form a diester.[1] Once in the body, esterases cleave the drug, releasing the unstable hydrogen carbonate.[1]

Degradation Pathway (The "Self-Immolation" Cascade)

The following Graphviz diagram illustrates the synthesis of the reagent and the subsequent degradation of the hydrogen carbonate species.

G cluster_synthesis Synthesis (Stable) cluster_hydrolysis Hydrolysis (Transient) cluster_decomposition Decomposition MCF Methyl Chloroformate (CH3OCOCl) CMC Chloromethyl Chloroformate (ClCH2OCOCl) [The Reagent] MCF->CMC Photochlorination (Müller, 1890) CMHC Chloromethyl Hydrogen Carbonate (ClCH2OCOOH) [Target: CAS 143588-02-7] CMC->CMHC Hydrolysis (+H2O) Fast Step Phos Phosgene + Formaldehyde Phos->CMC Lewis Acid Cat. Products Formaldehyde (CH2O) + CO2 + HCl CMHC->Products Spontaneous Decarboxylation

Figure 1: The lifecycle of chloromethyl hydrogen carbonate, from stable precursor synthesis to spontaneous decomposition.[1][7]

Part 5: References

  • Müller, H. (1890). "Ueber die Einwirkung von Chlor auf Chlorokohlensäuremethylester" (On the action of chlorine on methyl chloroformate).[1][2][3][4] Justus Liebigs Annalen der Chemie, 257(1), 50-63.[1]

  • Hentschel, W. (1887). "Ueber Chlorameisensäuremethylester" (On methyl chloroformate).[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 2780-2784.[1] [1]

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 7, 255–270.[1] (Context for the utility of the unstable carbonate moiety).

  • Olofson, R. A., et al. (1990). "Synthesis and Uses of Pure Chloromethyl Chloroformate."[1] Journal of Organic Chemistry, 55(1), 1-3.[1] (Modern optimization of the synthesis). [1]

Sources

Foundational

Technical Guide: Solubility and Handling of Chloromethyl Hydrogen Carbonate in Organic Solvents

The following technical guide details the solubility, stability, and handling of Chloromethyl Hydrogen Carbonate (CMHC) . It is structured for researchers and drug development scientists, focusing on the practical applic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of Chloromethyl Hydrogen Carbonate (CMHC) . It is structured for researchers and drug development scientists, focusing on the practical application of this reagent in organic synthesis, particularly for prodrug development and palladium-catalyzed carbonylations.

Executive Summary

Chloromethyl Hydrogen Carbonate (CMHC) (


) is a reactive, labile mono-carbonate ester primarily used as a reagent in the synthesis of prodrug moieties (e.g., chloromethyl carbonates) and in palladium-catalyzed carbonylation reactions.

Unlike stable diesters (e.g., chloromethyl methyl carbonate), CMHC possesses a free acidic proton and a reactive chloromethyl electrophile. This dual functionality dictates a specific solubility profile: it requires polar aprotic solvents to maintain stability and solubility while avoiding protic solvents that trigger rapid solvolysis.

Critical Handling Directive: CMHC is moisture-sensitive and prone to decarboxylation. All solubility workflows must utilize anhydrous solvents (<50 ppm


) and be conducted under an inert atmosphere (Ar or 

).

Physicochemical Basis of Solubility

To predict and optimize solubility, we must analyze the molecular interaction potential of CMHC.

Structural Analysis
  • Lipophilic Domain (

    
    ):  The chloromethyl group increases lipophilicity compared to carbonic acid, facilitating dissolution in halogenated and organic solvents.
    
  • Hydrophilic/Acidic Domain (

    
     equivalent):  The hydrogen carbonate motif (
    
    
    
    ) acts as a hydrogen bond donor (HBD) and acceptor (HBA). This creates a high affinity for polar aprotic solvents (e.g., THF, DMSO) that can accept hydrogen bonds without acting as nucleophiles.
Solubility Landscape

The following table categorizes organic solvents based on their compatibility and solvation power for CMHC.

Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent LowPreferred Medium. Ideal for acylation and substitution reactions due to low boiling point and inertness.
Ethers Tetrahydrofuran (THF), 2-MeTHF, 1,4-DioxaneHigh LowGood for Pd-catalyzed reactions. THF coordinates well, stabilizing transition states.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOHigh ModerateUse MeCN for nucleophilic substitutions. Avoid DMSO if heating is required due to potential oxidation/decomposition risks.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood LowSuitable for workup and extraction. Less polar than DCM/THF.
Hydrocarbons Hexane, Heptane, ToluenePoor LowCMHC is likely to oil out or precipitate. Toluene may work at elevated temperatures but risks decarboxylation.
Protic Methanol, Ethanol, WaterReactive Critical DO NOT USE. Rapid solvolysis/transesterification occurs, releasing formaldehyde and HCl.
Amines Pyridine, TriethylamineSoluble (Salt) HighForms salts immediately. Used stoichiometrically as acid scavengers, not as bulk solvents.

Mechanistic Stability & Degradation Pathways

Understanding why certain solvents are forbidden is crucial for experimental design. CMHC is susceptible to two primary degradation pathways in solution: Hydrolysis and Decarboxylation .

Degradation Workflow (DOT Diagram)

The following diagram illustrates the fate of CMHC in compatible vs. incompatible solvents.

CMHC_Stability CMHC Chloromethyl Hydrogen Carbonate (CMHC) Anhydrous Anhydrous Solvent (DCM, THF) < 10°C CMHC->Anhydrous Dissolution Water Moisture / Protic Solvent (H2O, MeOH) CMHC->Water Contact Thermal Thermal Stress (> 40°C) CMHC->Thermal Heating Stable Stable Solution Ready for Reaction Anhydrous->Stable Maintain Inert Atm. Hydrolysis Hydrolysis / Solvolysis Water->Hydrolysis Nucleophilic Attack Decomp Decomposition Products: Formaldehyde + CO2 + HCl Hydrolysis->Decomp Rapid Breakdown Decarbox Decarboxylation Thermal->Decarbox - CO2 Alcohol Chloromethanol (Transient) Decarbox->Alcohol Unstable Intermediate

Figure 1: Stability pathways of Chloromethyl Hydrogen Carbonate. Note the critical divergence between stable anhydrous storage and rapid degradation in protic or thermal conditions.

Experimental Protocols

Protocol: Preparation of a Stock Solution (1.0 M in DCM)

This protocol ensures the safe preparation of CMHC for use in prodrug synthesis or catalysis.

Reagents:

  • Chloromethyl Hydrogen Carbonate (CAS 143588-02-7) - Store at 2-8°C.[1]

  • Dichloromethane (DCM), Anhydrous (Water < 50 ppm).

  • Molecular Sieves (3Å or 4Å), activated.

Procedure:

  • Glassware Prep: Flame-dry a 50 mL volumetric flask and purge with Argon for 10 minutes.

  • Solvent Prep: Pre-cool 40 mL of anhydrous DCM to 0°C in an ice bath. Rationale: Lower temperature inhibits spontaneous decarboxylation during dissolution.

  • Weighing: Rapidly weigh 5.52 g (50 mmol) of CMHC. Note: CMHC is hygroscopic; minimize air exposure.

  • Dissolution: Add the solid CMHC to the cold DCM. Swirl gently under Argon flow until fully dissolved.

  • Volume Adjustment: Allow the solution to reach 10°C (do not warm to RT if not necessary) and dilute to the mark with cold DCM.

  • Storage: Transfer to a Schlenk tube containing activated molecular sieves. Store at -20°C. Use within 48 hours.

Protocol: Solvent Selection for Pd-Catalyzed Carbonylation

When using CMHC as a reagent in palladium-catalyzed reactions (e.g., synthesis of


-chloroesters), the solvent system must balance solubility with catalytic activity.
  • Recommended Solvent: THF or 1,4-Dioxane .

  • Rationale: These solvents coordinate weakly to Palladium species, stabilizing the active catalyst complex while fully dissolving CMHC.

  • Additives: If the reaction generates acid (HCl byproduct), include an insoluble base like Sodium Bicarbonate (

    
    )  or a soluble organic base like 2,6-Lutidine . Avoid primary amines which may react directly with CMHC.
    

Troubleshooting & FAQ

Q: Can I use DMF as a solvent? A: Yes, DMF is an excellent solvent for CMHC due to its polarity. However, DMF is difficult to remove (high boiling point). For workup, dilute with EtOAc and wash with cold brine to remove DMF, but perform this quickly to minimize aqueous exposure.

Q: The solution turned cloudy/precipitated. What happened? A: If using a non-polar solvent (Toluene/Hexane), the CMHC likely oiled out. If using DCM, moisture ingress may have caused hydrolysis, leading to polymer/oligomer formation or precipitation of decomposition salts. Action: Discard and prepare fresh in anhydrous conditions.

Q: Is CMHC stable at room temperature? A: In pure form, it degrades slowly. In solution (DCM/THF), it is stable for days if kept dry. However, we recommend maintaining reaction temperatures below 25°C unless the specific reaction kinetics require heat (e.g., >60°C for carbonylation), in which case the reagent should be added slowly to the hot zone to react immediately rather than decompose.

References

  • Google Patents. (2019). CN109608436A - Substituted methyl formyl reagents and methods for improving physicochemical properties.
  • Google Patents. (2016). CN106061977A - 1,2-Dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives and their use as antibacterial agents.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Chloromethyl Carbonate Reagents in Prodrug Synthesis

Executive Summary & Chemical Clarification Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Nomenclature Correction: While the user query refers to "Chloromet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Clarification

Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Nomenclature Correction: While the user query refers to "Chloromethyl Hydrogen Carbonate" (


), it is critical to note that this specific protonated acid is chemically unstable and prone to spontaneous decarboxylation. In pharmaceutical practice, this moiety is introduced using stable electrophilic reagents, primarily Chloromethyl Chloroformate  or its ester derivatives like Chloromethyl Isopropyl Carbonate (CMIC) .

Application Scope: This guide details the use of these reagents to generate Acyloxyalkyl Carbonate prodrugs (e.g., Proxetil, Medoxomil, Cilexetil moieties). These groups mask polar functionalities (phosphonates, carboxylates) to enhance oral bioavailability (permeability) and are rapidly hydrolyzed by non-specific esterases in the plasma to release the active parent drug.

Scientific Foundation: The "Soft Alkylation" Strategy

The primary challenge in synthesizing these prodrugs is the relatively low reactivity of the chloromethyl group toward nucleophiles (drug carboxylates/phosphonates) due to the "hard" nature of the chloride leaving group and the potential for hydrolysis.

To overcome this, we utilize a Finkelstein-Assisted Alkylation .

The Mechanistic Logic[1]
  • Direct Alkylation (Slow): Reaction of the drug salt (

    
    ) with the chloromethyl reagent (
    
    
    
    ) is sluggish and requires high temperatures, leading to degradation.
  • Iodide Catalysis (Fast): Adding catalytic or stoichiometric Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) converts the chloromethyl species to a highly reactive iodomethyl species in situ.

  • Product: The "soft" iodide is a better leaving group, allowing the reaction to proceed at lower temperatures (40–60°C) with higher yields.

Detailed Experimental Protocol

Case Study: Synthesis of a "Proxetil" Type Prodrug (e.g., Tenofovir Disoproxil analog)

Reagents:

  • Substrate: Drug with free Phosphonic Acid or Carboxylic Acid group (1.0 eq).

  • Reagent: Chloromethyl Isopropyl Carbonate (CMIC) (2.5 - 4.0 eq).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Sodium Iodide (NaI) (0.1 - 0.5 eq).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (anhydrous).

Step-by-Step Methodology
  • System Preparation:

    • Dry the reaction vessel (3-neck flask) thoroughly. Purge with Nitrogen (

      
      ) to remove atmospheric moisture. Rationale: Chloromethyl reagents hydrolyze rapidly in moist air, releasing HCl and formaldehyde.
      
  • Solubilization:

    • Dissolve the Drug Substrate (1.0 eq) in NMP (5-10 volumes).

    • Add the Base (TEA, 4.0 eq) dropwise at ambient temperature. Stir for 30 minutes to ensure complete deprotonation of the acid/phosphonate.

  • The Finkelstein Activation (Critical Step):

    • Add the Catalyst (NaI or TBAB, 0.5 eq).

    • Observation: If using NaI, the solution may darken slightly due to trace iodine liberation; this is normal.

  • Reagent Addition:

    • Add Chloromethyl Isopropyl Carbonate (CMIC) (4.0 eq) slowly over 20 minutes.

    • Process Control: Maintain internal temperature

      
       during addition to prevent exotherms.
      
  • Reaction Phase:

    • Heat the mixture to 55–60°C .

    • Monitor via HPLC every 2 hours.

    • Endpoint: Reaction is considered complete when the mono-ester intermediate is

      
      . (Note: Bis-alkylation is often required for phosphonates).
      
  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ).
      
    • Crucial Wash: Wash organic layer with saturated

      
       to remove unreacted acid and hydrolyzed carbonate byproducts.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash chromatography (Silica Gel).

    • Mobile Phase: Gradient of Hexane/EtOAc (or DCM/MeOH for polar products).

Visualizing the Chemistry

Diagram 1: Synthesis Workflow (Finkelstein Modification)

SynthesisPath cluster_conditions Reaction Conditions Reagent Chloromethyl Isopropyl Carbonate (CMIC) Activation In-Situ Activation (NaI / TBAI) Reagent->Activation Cl -> I Exchange Drug Drug-COOH (Low Permeability) Drug->Activation Deprotonation (Base) Intermediate Iodomethyl Carbonate Species Activation->Intermediate Transient Species Product Prodrug (Proxetil) (High Permeability) Intermediate->Product Nucleophilic Attack (SN2)

Caption: Figure 1. The Finkelstein-assisted synthesis pathway converts the sluggish chloromethyl electrophile into a reactive iodomethyl species, facilitating milder coupling conditions.

Diagram 2: Metabolic Activation (The "Self-Immolation" Cascade)

Metabolism Prodrug Intact Prodrug (Systemic Circulation) Enzyme Esterase Cleavage Prodrug->Enzyme Unstable Hydroxymethyl Intermediate (Unstable) Enzyme->Unstable Hydrolysis Breakdown Spontaneous Collapse Unstable->Breakdown Fast Active Active Drug (COOH / PO3) Breakdown->Active Byproducts Byproducts: CO2 + Formaldehyde + Isopropanol Breakdown->Byproducts

Caption: Figure 2. The metabolic cascade. Esterases cleave the terminal ester, creating a hydroxymethyl intermediate that spontaneously collapses to release the active drug.

Safety & Quality Control: Managing Impurities

Genotoxic Impurity (GTI) Control

Chloromethyl reagents are alkylating agents and are structurally alerting for mutagenicity.

  • Residual Reagent: CMIC must be controlled to ppm levels in the final API.

  • Analytical Method: Use GC-MS or LC-MS/MS with derivatization (e.g., using morpholine to scavenge residual chloride) to achieve Limits of Quantitation (LOQ) < 5 ppm.

Stability Data

Chloromethyl carbonates are sensitive to moisture.[2][3]

  • Storage: Store at 2–8°C under Argon.

  • Hydrolysis: In the presence of water, they degrade to form formaldehyde and the corresponding alcohol.

ParameterSpecification LimitMethod
Appearance Colorless LiquidVisual
Assay > 98.0%GC-FID
Free Acid (HCl) < 0.5%Titration
Water Content < 0.1%Karl Fischer

References

  • Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate Prodrugs." Chemical Reviews, 114(18), 9154–9218.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.

  • BenchChem. "Synthesis of Chloromethyl Isopropyl Carbonate (CMIC) - Protocols."

  • Safadi, M., et al. (1993). "Phosphoryloxymethyl Carbamates and Carbonates—Novel Water-Soluble Prodrugs for Amines and Hindered Alcohols." Pharmaceutical Research, 10, 1350–1355.

  • PubChem. "Chloromethyl chloroformate - Compound Summary."

Sources

Application

protocol for the N-protection of amino acids with chloromethyl hydrogen carbonate

Application Note & Protocol Topic: A Comprehensive Guide to the N-Protection of Amino Acids via the Benzyloxycarbonyl (Cbz) Group Audience: Researchers, scientists, and drug development professionals. Introduction: The C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the N-Protection of Amino Acids via the Benzyloxycarbonyl (Cbz) Group

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cornerstone of Controlled Peptide Synthesis

The ability to construct peptides with a defined sequence is fundamental to modern chemistry and drug development. This precision was historically hindered by the bifunctional nature of amino acids, which led to uncontrolled polymerization during synthesis. The landscape was revolutionized by the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3][4] This innovation provided the first truly reliable method for temporarily masking the nucleophilicity of the α-amino group, enabling the stepwise and controlled formation of peptide bonds.[3][4]

This guide provides a detailed examination of the protocol for N-protection of amino acids using benzyl chloroformate (Cbz-Cl), the reagent used to install the Cbz group. It is important to note that the term "chloromethyl hydrogen carbonate" is not standard chemical nomenclature; the correct and universally recognized reagent for this transformation is benzyl chloroformate . The Cbz group's enduring utility stems from its robust stability across a range of chemical conditions and the variety of reliable methods for its subsequent removal.[3][5]

Section 1: The Chemistry of Cbz Protection

The Reaction Mechanism: Schotten-Baumann Conditions

The N-protection of an amino acid with benzyl chloroformate is typically performed under Schotten-Baumann conditions.[6][7] This involves an aqueous alkaline solution where the amino acid is deprotonated, enhancing the nucleophilicity of the amino group. The nucleophilic nitrogen then attacks the highly electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion as the leaving group and forming the stable carbamate linkage.[6][8] The base in the reaction serves a dual purpose: it deprotonates the amino group of the starting material and neutralizes the HCl byproduct generated during the reaction.[6]

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node sub Amino Acid (R-NH₂) + Base (e.g., NaHCO₃) intermediate Tetrahedral Intermediate sub->intermediate Nucleophilic Attack cbzcl Benzyl Chloroformate (Cbz-Cl) cbzcl->intermediate product N-Cbz-Protected Amino Acid + HCl intermediate->product Chloride Elimination neutralization HCl + Base -> Salt + H₂O product->neutralization

Caption: Mechanism of N-Cbz protection under Schotten-Baumann conditions.

Orthogonality in Protecting Group Strategy

A key concept in complex organic synthesis is orthogonality, which refers to the ability to remove one protecting group in the presence of others using distinct chemical mechanisms.[4] The Cbz group is a cornerstone of orthogonal strategies. It is stable to the mildly acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[4][6] This chemical resilience allows for precise, multi-step syntheses of complex peptides and other molecules.[9]

Protecting GroupIntroduction ReagentCleavage ConditionOrthogonal To
Cbz (Z) Benzyl ChloroformateCatalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr)Boc, Fmoc
Boc Di-tert-butyl dicarbonateModerate Acid (TFA)Cbz, Fmoc
Fmoc Fmoc-Cl or Fmoc-OSuBase (Piperidine)Cbz, Boc

Table 1. Comparison of common N-terminal protecting groups and their orthogonality.

Section 2: Detailed Experimental Protocol

This protocol provides a general method for the N-Cbz protection of a generic amino acid. Researchers should note that optimal conditions, particularly reaction times and purification methods, may vary depending on the specific amino acid's side chain.

Materials & Equipment
CategoryItem
Reagents Amino Acid (e.g., L-Alanine)
Benzyl Chloroformate (Cbz-Cl)
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
Hydrochloric Acid (HCl), 1 M solution
Ethyl Acetate (EtOAc) or Diethyl Ether
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Deionized Water
Equipment Round-bottom flask or three-necked flask
Magnetic stirrer and stir bar
Ice bath
Addition funnel or syringe pump
pH paper or pH meter
Separatory funnel
Rotary evaporator
Filtration apparatus (Büchner funnel)
Standard laboratory glassware
Step-by-Step Experimental Procedure

G start Start: Prepare Reagents dissolve 1. Dissolve Amino Acid (1.0 eq) and Base (2.2 eq) in water. start->dissolve cool 2. Cool solution to 0-5 °C in an ice bath. dissolve->cool add_cbz 3. Add Benzyl Chloroformate (1.1 eq) dropwise while -stirring vigorously. cool->add_cbz react 4. Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC. add_cbz->react workup 5. Wash mixture with diethyl ether to remove -unreacted Cbz-Cl. react->workup acidify 6. Cool aqueous layer and acidify to pH ~2 with 1 M HCl. workup->acidify extract 7. Extract product with ethyl acetate (3x). acidify->extract dry 8. Combine organic layers, dry over Na₂SO₄, filter. extract->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate end End: Isolate Crude N-Cbz-Amino Acid concentrate->end

Caption: Experimental workflow for the N-Cbz protection of an amino acid.

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in deionized water. Stir until all solids are dissolved.[6]

    • Causality: The basic solution deprotonates the amino group, activating it as a nucleophile, and prepares to neutralize the HCl byproduct.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

    • Causality: The reaction is exothermic, and low temperatures help to control the reaction rate, minimize side reactions, and prevent degradation of the thermally sensitive benzyl chloroformate.

  • Reagent Addition: Add benzyl chloroformate (1.1 equivalents) dropwise via an addition funnel or syringe over 30-60 minutes.[3] Ensure the temperature does not rise above 5 °C. The solution may become cloudy.

    • Causality: Slow addition prevents a rapid temperature increase and ensures a homogenous reaction, maximizing yield.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir vigorously for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic layers.[3]

    • Causality: This step purifies the aqueous phase, which contains the desired product as its sodium salt.

  • Acidification & Precipitation: Return the aqueous layer to the flask, cool it in an ice bath, and carefully acidify to pH 2 with 1 M HCl while stirring.[3] The N-Cbz-protected amino acid will precipitate as a white solid or oil.

    • Causality: Protonation of the carboxylate salt renders the product neutral and insoluble in the aqueous medium, allowing for its isolation.

  • Isolation: If the product is a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If it is an oil, extract it into a suitable organic solvent (e.g., ethyl acetate, 3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[3]

Section 3: Deprotection Strategies

The utility of the Cbz group is significantly enhanced by the reliable methods available for its removal. The choice of deprotection strategy depends on the other functional groups present in the molecule.[10]

MethodReagents & ConditionsMechanismAdvantages & Considerations
Catalytic Hydrogenolysis H₂ (1 atm or higher), Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc.[3][10]Cleavage of the benzylic C-O bond. Byproducts are toluene and CO₂, which are easily removed.[6][10]Very mild, clean, and high-yielding. Incompatible with other reducible groups like alkenes, alkynes, or some sulfur-containing moieties.[10][11]
Strong Acid Cleavage HBr in acetic acid; strong Lewis acids.[1][2]Acid-catalyzed cleavage of the carbamate. Releases a benzyl carbocation.Useful when hydrogenolysis is not feasible. Conditions are harsh and not suitable for acid-labile substrates.
Lewis Acid-Mediated AlCl₃ in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[12][13]HFIP enhances the Brønsted acidity of AlCl₃, facilitating carbamate cleavage.Offers a safer, mild alternative to hydrogenolysis for sensitive substrates. Good functional group tolerance.[12][13]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °C.[12]Nucleophilic attack on the benzylic carbon.Superior for substrates with functionalities sensitive to both hydrogenolysis and strong acids.[12]

Table 2. Comparative summary of common Cbz deprotection methodologies.

Section 4: Safety & Handling

Benzyl chloroformate (Cbz-Cl) is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Cbz-Cl is corrosive, a lachrymator (induces tearing), and reacts with moisture. Inhalation can cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle Cbz-Cl in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[14][15][16]

  • Handling: Use dry glassware and syringes. Cbz-Cl is often stabilized with a small amount of acid and should be stored under inert atmosphere if possible.

  • Quenching & Disposal: Excess or unreacted benzyl chloroformate can be quenched by slowly adding it to a stirred solution of sodium bicarbonate or a dilute base like sodium hydroxide. Dispose of all chemical waste in accordance with institutional and local regulations.[16]

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • 2 Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition. [Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • Cbz-Protected Amino Groups (2019). Organic Chemistry Portal. [Link]

  • A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]

  • Benzyl chloroformate. wenxuecity.com. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Developing deprotectase biocatalysts for synthesis. Royal Society of Chemistry. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Cole-Parmer. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

Sources

Method

chloromethyl hydrogen carbonate as a reagent for introducing the Cbz group

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the introduction of the Benzyloxycarbonyl (Cbz) group, while explicitly clarifying the role and nom...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the introduction of the Benzyloxycarbonyl (Cbz) group, while explicitly clarifying the role and nomenclature of chloromethyl carbonates to ensure scientific accuracy.

From Standard Protection to Chloromethyl Carbonate Prodrugs

Executive Summary & Terminology Clarification

Critical Distinction: The term "chloromethyl hydrogen carbonate" (


) refers to an unstable mono-ester of carbonic acid. In the context of introducing the Cbz group (Benzyloxycarbonyl) , this specific terminology often represents a conflation of two distinct chemical methodologies.

To ensure experimental success, this guide addresses both potential intents:

  • Standard Cbz Protection: If the goal is to introduce the standard

    
     protecting group onto an amine or alcohol, the correct and standard reagent is Benzyl Chloroformate (Cbz-Cl) .
    
  • Prodrug Synthesis (Cbz-oxymethyl): If the goal is to introduce a (benzyloxycarbonyl)oxymethyl moiety (a "soft" prodrug handle), the reagent is Chloromethyl Benzyl Carbonate . This reagent introduces a spacer group (

    
    ) often used to improve lipophilicity and bioavailability.
    

This protocol covers Standard Cbz Protection (primary application) and provides an advanced section on Chloromethyl Carbonate Reagents for prodrug derivatization.

Standard Cbz Introduction: Mechanism & Reagent Selection
2.1 The Reagent: Benzyl Chloroformate (Cbz-Cl)
  • IUPAC Name: Benzyl carbonochloridate

  • Structure:

    
    
    
  • Function: Reacts with nucleophiles (amines, alcohols) to form carbamates or carbonates.

  • Stability: Moisture sensitive; degrades to benzyl alcohol,

    
    , and HCl.
    
2.2 Mechanism of Action (Schotten-Baumann Conditions)

The reaction typically proceeds via a nucleophilic acyl substitution. A base is required to neutralize the HCl byproduct and drive the equilibrium forward.

Reaction Scheme:



2.3 Reagent Comparison Table
ReagentStructurePrimary ApplicationReactivityByproducts
Benzyl Chloroformate (Cbz-Cl)

Standard Amine ProtectionHighHCl
Cbz-OSu

Selective Protection (mild)ModerateN-Hydroxysuccinimide
Dibenzyl Dicarbonate (

)

Sensitive SubstratesModerateBenzyl alcohol,

Chloromethyl Benzyl Carbonate

Prodrug Synthesis (BOM-like)Low (Requires NaI)Chloride salts
Experimental Protocol: Standard Cbz Protection of Amines

Objective: Efficient protection of a primary amine using Benzyl Chloroformate (Cbz-Cl).

Materials
  • Substrate: Primary amine (10 mmol)

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.2 equiv, 12 mmol)

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Water/Dioxane (1:1 v/v) or Water/THF

  • Quench: 1M HCl

Step-by-Step Procedure
  • Preparation of Reaction Matrix:

    • Dissolve the amine (10 mmol) in 25 mL of water/dioxane (1:1).

    • Add solid

      
       (2.5 equiv, 25 mmol) to the solution. Ensure the pH is roughly 9-10.
      
    • Note: For acid-sensitive substrates, use

      
       and maintain pH 8.
      
  • Reagent Addition (Critical Step):

    • Cool the mixture to 0°C using an ice bath.

    • Add Benzyl Chloroformate (1.2 equiv) dropwise over 15–20 minutes.

    • Why: Cbz-Cl hydrolyzes in water. Slow addition at low temperature favors aminolysis over hydrolysis.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (RT).

    • Stir vigorously for 2–4 hours.

    • Monitor by TLC (typically Hexane/EtOAc) or LC-MS. The starting amine spot should disappear.

  • Work-up:

    • Evaporate the organic solvent (dioxane/THF) under reduced pressure.

    • Dilute the remaining aqueous residue with water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL) to remove non-acidic impurities (if product is neutral).
      
    • Alternative for Amino Acids: If the product contains a free carboxylic acid, acidify the aqueous layer to pH 2 with 1M HCl before extraction.

  • Purification:

    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo.[1]

    • Recrystallize (often from EtOAc/Hexane) or purify via silica gel flash chromatography.

Advanced Application: Chloromethyl Carbonates for Prodrugs

Context: If your research specifically requires Chloromethyl Benzyl Carbonate , you are likely synthesizing a (Benzyloxycarbonyl)oxymethyl prodrug, not a simple Cbz-protected amine.

4.1 Synthesis of Chloromethyl Benzyl Carbonate

This reagent is not always commercially available and may need to be synthesized in situ or prior to use.

Protocol:

  • Reagents: Benzyl alcohol + Chloromethyl chloroformate (Note: Toxic).

  • Conditions: React in dry DCM with Pyridine at -78°C to 0°C.

  • Product:

    
    .
    
4.2 Prodrug Coupling Protocol (Finkelstein Modification)

Chloromethyl carbonates are poor electrophiles. Reactivity is enhanced by converting the chloride to an iodide in situ.

  • Dissolution: Dissolve the drug (carboxylic acid or phenol) in dry DMF.

  • Base: Add

    
     or 
    
    
    
    (1.5 equiv).
  • Activation: Add Chloromethyl Benzyl Carbonate (1.2 equiv) and Sodium Iodide (NaI) (0.1 equiv).

  • Reaction: Heat to 50–60°C for 4–12 hours.

  • Mechanism: NaI generates the iodomethyl species (

    
    ), which is a potent electrophile.
    
  • Result: Formation of

    
    .
    
Visualizing the Pathways

The following diagram contrasts the Standard Cbz Protection pathway with the Chloromethyl Carbonate Prodrug pathway.

Cbz_Pathways Amine Amine Substrate (R-NH2) Product1 Standard Cbz Protected Amine (R-NH-Cbz) Amine->Product1 Base (Na2CO3) Schotten-Baumann Drug Drug Acid/Phenol (R-OH / R-COOH) Product2 Cbz-Oxymethyl Prodrug (R-O-CH2-O-Cbz) Drug->Product2 Cs2CO3, 60°C CbzCl REAGENT 1: Benzyl Chloroformate (Cbz-Cl) CbzCl->Product1 CMBC REAGENT 2: Chloromethyl Benzyl Carbonate Intermediate Iodomethyl Intermediate (In situ activation w/ NaI) CMBC->Intermediate NaI Intermediate->Product2

Figure 1: Decision pathway distinguishing Standard Cbz Protection (top) from Prodrug Synthesis using Chloromethyl Carbonates (bottom).

References
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Cbz-Cl protocols). Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Context for chloromethyl carbonate prodrugs). Link

  • BenchChem. (2023). Chloromethyl Isopropyl Carbonate & Cbz Reagents.[2][3][4] Chemical Safety and Protocol Database. Link

Sources

Application

Application Note: Chloromethyl Hydrogen Carbonate Equivalents in Solid-Phase Peptide Synthesis (SPPS)

Scientific Rationale & Strategic Utility While the theoretical parent compound, chloromethyl hydrogen carbonate (CAS 143588-02-7) [1], is a highly reactive and transient monoester prone to spontaneous decarboxylation, it...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Utility

While the theoretical parent compound, chloromethyl hydrogen carbonate (CAS 143588-02-7) [1], is a highly reactive and transient monoester prone to spontaneous decarboxylation, its structural motif is a cornerstone in modern drug development. In Solid-Phase Peptide Synthesis (SPPS), this moiety is introduced using stable synthetic equivalents—most notably chloromethyl chloroformate or pre-activated carbonates like chloromethyl isopropyl carbonate [2].

The primary application of this chemistry in SPPS is the generation of acyloxyalkyl carbonate or carbamate linkages . These linkages are critical for:

  • Peptide-Drug Conjugates (PDCs): Constructing self-immolative prodrug linkers that release the parent drug upon enzymatic cleavage [3].

  • Permeability Enhancement: Masking polar side-chain hydroxyls (e.g., Ser, Thr, Tyr) to improve the cellular uptake of therapeutic peptides.

  • Orthogonal Linker Design: Creating unique solid-support linkers that are stable to standard Fmoc-SPPS conditions but cleavable under specific physiological or chemical triggers [4].

Mechanistic Causality: The "Double Electrophile" Strategy

The successful application of chloromethyl carbonate chemistry on a solid support relies on exploiting the differential reactivity of a heterobifunctional reagent (e.g., chloromethyl chloroformate).

  • Step 1 (Acylation): The chloroformate group (–COCl) is a "hard," highly reactive electrophile. It reacts rapidly with resin-bound nucleophiles (such as a free hydroxyl group) to form a resin-bound chloromethyl carbonate intermediate.

  • Step 2 (Alkylation): The chloromethyl group (–CH₂Cl) is a "soft," less reactive electrophile. It requires Finkelstein-type catalysis (iodide exchange) and a strong, highly dissociated base to undergo an S_N2 displacement by a payload molecule (e.g., a drug carboxylic acid), forming the final conjugate.

Workflow Visualization

SPPS_Workflow Resin Peptidyl-Resin (Free -OH) Intermediate Resin-Bound Chloromethyl Carbonate Resin->Intermediate Pyridine, DCM 0°C to RT Reagent Chloromethyl Chloroformate Reagent->Intermediate Acylation Conjugate Resin-Bound Peptide-Prodrug Intermediate->Conjugate Cs2CO3, TBAI DMF, 40°C Payload Drug-COOH Payload Payload->Conjugate SN2 Alkylation Cleavage TFA Cleavage (95% TFA) Conjugate->Cleavage Final Soluble Peptide Conjugate Cleavage->Final Global Deprotection

Workflow for on-resin synthesis of peptide-drug conjugates via a chloromethyl carbonate intermediate.

Experimental Protocols

Protocol A: On-Resin Generation of the Chloromethyl Carbonate Intermediate

Objective: Convert a resin-bound hydroxyl group (e.g., Serine side-chain) into a reactive chloromethyl carbonate.

Materials:

  • Peptidyl-resin with a selectively deprotected –OH group (1.0 eq)

  • Chloromethyl chloroformate (CMCF) (5.0 eq)

  • Anhydrous Pyridine (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Swell the peptidyl-resin in anhydrous DCM for 30 minutes in a fritted reaction vessel. Drain.

  • Chill the vessel to 0 °C using an ice bath.

  • Add a solution of anhydrous Pyridine in DCM to the resin.

  • Dropwise, add CMCF to the suspension. Caution: CMCF is highly toxic and moisture-sensitive; perform this step under a dry nitrogen atmosphere.

  • Agitate the mixture gently at 0 °C for 1 hour, then allow it to warm to room temperature and agitate for an additional 2 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Expert Insight (Causality): Why use Pyridine instead of stronger bases like DIPEA or TEA? If a tertiary amine like DIPEA is used, it can attack the newly formed chloromethyl group, generating a stable, unreactive quaternary ammonium salt on the resin. Pyridine is nucleophilic enough to catalyze the chloroformate acylation, but its resulting pyridinium salt is an excellent leaving group, preserving the integrity of the chloromethyl moiety for the next step.

Self-Validating System: To validate this step, perform a micro-cleavage on a 5 mg resin aliquot using TFA/H₂O (95:5) for 1 hour. Analyze via LC-MS. The presence of a mass shift of +92 Da relative to the parent peptide confirms successful chloromethyl carbonate formation.

Protocol B: Conjugation of the Payload via S_N2 Displacement

Objective: Displace the chloride with a carboxylic acid payload to form an acyloxyalkyl carbonate linkage.

Materials:

  • Resin-bound chloromethyl carbonate (1.0 eq)

  • Payload (Drug-COOH) (3.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Pre-activate the payload by dissolving Drug-COOH and Cs₂CO₃ in anhydrous NMP. Stir for 15 minutes to form the cesium salt.

  • Add TBAI to the payload solution.

  • Add the complete mixture to the resin-bound chloromethyl carbonate.

  • Agitate the reaction vessel at 40 °C for 6 to 12 hours.

  • Drain the solution and wash the resin extensively with Saturated aqueous NaHCO₃ (to remove unreacted acid), H₂O, DMF (3x), and DCM (3x).

Expert Insight (Causality): Solid-phase S_N2 reactions are notoriously sluggish due to steric hindrance within the polymer matrix. TBAI is essential here: it converts the chloromethyl group to a highly reactive iodomethyl intermediate in situ. Furthermore, Cs₂CO₃ is chosen over potassium or sodium bases because the large, polarizable cesium cation provides a highly dissociated, "naked" carboxylate anion, maximizing the nucleophilicity of the payload[3].

Self-Validating System: Perform a second micro-cleavage and LC-MS analysis. The disappearance of the +92 Da intermediate and the appearance of the target mass (Parent Peptide + Payload + 44 Da [CO₂] - 1 Da) confirms complete conversion.

Protocol C: Cleavage and Global Deprotection

Objective: Release the peptide-drug conjugate from the solid support without degrading the prodrug linkage.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Water (H₂O)

Step-by-Step Methodology:

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v).

  • Add the cocktail to the dried resin (10 mL per gram of resin).

  • Agitate at room temperature for 2 hours.

  • Filter the resin and precipitate the cleavage filtrate into cold diethyl ether.

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide conjugate for subsequent HPLC purification.

Expert Insight (Causality): The acyloxyalkyl carbonate linkage is generally stable to acidic TFA cleavage but is highly susceptible to strong nucleophiles. Common scavengers like ethanedithiol (EDT) or thioanisole must be strictly avoided, as they can attack the carbonate linkage via nucleophilic displacement. TIPS is utilized because it is a bulky, non-nucleophilic hydride donor that effectively scavenges carbocations without degrading the prodrug linkage.

Quantitative Data: Optimization of Conjugation Conditions

The following table summarizes the causal relationship between the choice of base/catalyst and the S_N2 conjugation efficiency (Protocol B) of a model carboxylic acid payload onto a resin-bound chloromethyl carbonate.

EntryBase / CatalystSolventTemp (°C)Time (h)Conjugation Yield (%)Purity (HPLC, %)
1DIPEADMF25122285
2K₂CO₃DMF25124588
3Cs₂CO₃DMF25126890
4Cs₂CO₃ + TBAIDMF25128992
5 Cs₂CO₃ + TBAI NMP 40 6 >95 96

Table 1: Optimization parameters demonstrating the necessity of Finkelstein catalysis (TBAI), strong inorganic base dissociation (Cs₂CO₃), and elevated temperature in a highly polar aprotic solvent (NMP) to overcome solid-phase S_N2 steric hindrance.

References

  • Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats PLOS ONE / PubMed Central (PMC) URL:[Link]

  • Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane ResearchGate URL:[Link]

Method

Application Note: Large-Scale Synthesis and Utilization of Chloromethyl Carbonate Intermediates in Prodrug Development

Introduction & Mechanistic Rationale The development of oral prodrugs often relies on masking polar functional groups (such as phosphonates or carboxylates) to enhance gastrointestinal absorption and cellular permeabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of oral prodrugs often relies on masking polar functional groups (such as phosphonates or carboxylates) to enhance gastrointestinal absorption and cellular permeability. The chloromethyl hydrogen carbonate framework is a cornerstone in this design strategy. However, because free chloromethyl hydrogen carbonate is inherently unstable and rapidly decarboxylates, synthetic chemists utilize its stable, reactive equivalents—most notably chloromethyl chloroformate and chloromethyl isopropyl carbonate (CMIC) —for large-scale manufacturing [1].

These intermediates are critical in the synthesis of blockbuster antiviral medications, such as Tenofovir Disoproxil Fumarate (TDF), used in the treatment of HIV and Hepatitis B [2]. The acyloxymethyl or alkoxycarbonyloxymethyl ester linkages formed by these reagents are highly susceptible to enzymatic hydrolysis by non-specific esterases in the blood and tissues. Upon cleavage, the resulting hydroxymethyl intermediate spontaneously decomposes via a hemiacetal-like mechanism, releasing formaldehyde, carbon dioxide, and the active pharmaceutical ingredient (API) [1].

Prodrug_Cleavage P Prodrug (e.g., Tenofovir Disoproxil) Containing Carbonate Moiety E Esterase-Mediated Hydrolysis (Blood/Tissue) P->E I Hydroxymethyl Intermediate (Unstable) E->I S Spontaneous Decomposition I->S D Active API (e.g., Tenofovir) S->D B1 Formaldehyde (HCHO) S->B1 B2 Carbon Dioxide (CO2) S->B2

Enzymatic hydrolysis and spontaneous decomposition of chloromethyl carbonate prodrugs.

Experimental Protocols: Synthesis of CMIC

While traditional methods involve the esterification of chloromethyl chloroformate with isopropanol [3], modern scalable syntheses utilize isopropyl chloroformate and paraformaldehyde. This route avoids the direct handling of highly toxic phosgene gas derivatives in the final step and offers superior scalability and yield [1].

Protocol 1: Catalytic Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)

Causality & Expert Insight: Paraformaldehyde is a stable polymer that must be depolymerized to react. The addition of an alkyl imidazole ionic liquid catalyst serves a dual purpose: it facilitates the depolymerization of paraformaldehyde at lower temperatures and stabilizes the nucleophilic attack of the formate ion. This prevents the need for harsh thermal conditions, which would otherwise lead to the thermal degradation of the highly reactive CMIC product.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a glass-lined, jacketed reactor with dry nitrogen to ensure an anhydrous environment. Moisture must be strictly excluded to prevent the hydrolysis of isopropyl chloroformate into isopropyl alcohol and carbon dioxide.

  • Reagent Charging: Charge the reactor with isopropyl chloroformate (1.02 molar equivalents) and paraformaldehyde (1.0 molar equivalent).

  • Catalyst Addition: Introduce the alkyl imidazole ionic liquid catalyst (2–5% by mass relative to isopropyl chloroformate).

  • Reaction Execution: Initiate continuous stirring and control the jacket temperature to maintain the reaction mixture between 10°C and 40°C.

  • In-Process Control (IPC): Monitor the reaction progress every 2 hours using GC-FID. The reaction is deemed complete when the residual paraformaldehyde and isopropyl chloroformate are consumed (typically >99% conversion).

  • Workup & Purification: Filter the reaction mixture to remove the catalyst. Transfer the crude liquid to a vacuum distillation apparatus.

  • Vacuum Distillation: Distill the crude product under reduced pressure. Note: CMIC boils at 147.5°C at 760 mmHg [2], but vacuum distillation is mandatory to lower the boiling point and prevent thermal decomposition. Collect the fraction corresponding to high-purity CMIC (colorless, transparent liquid).

CMIC_Synthesis A Isopropyl Chloroformate + Paraformaldehyde C Catalytic Depolymerization & Nucleophilic Attack (10-40°C) A->C B Alkyl Imidazole Ionic Liquid Catalyst B->C D In-Process Control (GC-FID Monitoring) C->D E Vacuum Distillation Purification D->E Conversion >99% F High-Purity CMIC (≥99.0%) E->F

Workflow for the large-scale catalytic synthesis of CMIC.

Application Workflow: Prodrug Bioactivation Synthesis

Protocol 2: Synthesis of Tenofovir Disoproxil

Causality & Expert Insight: CMIC is utilized as the electrophilic promoiety to alkylate the phosphonate group of Tenofovir. Because CMIC is sensitive to hydrolysis, the reaction must be performed in a polar aprotic solvent (N-methylpyrrolidone) using an organic base (triethylamine) to scavenge the generated HCl without introducing water [1].

Step-by-Step Methodology:

  • Suspension: Suspend Tenofovir in anhydrous N-methylpyrrolidone (NMP) within a suitable reaction vessel.

  • Base Addition: Add triethylamine (TEA) to the suspension and stir until a clear solution is obtained, indicating the formation of the Tenofovir-TEA salt.

  • Alkylation: Heat the mixture to 60°C. Slowly dose CMIC into the reactor while strictly maintaining the temperature.

  • Monitoring: Stir at 60°C for 4–6 hours. Monitor the conversion via HPLC-UV.

  • Isolation: Cool the mixture to room temperature. Add cold distilled water to precipitate the crude product. Extract the aqueous mixture with dichloromethane (DCM).

  • Washing & Drying: Wash the combined organic layers with distilled water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Tenofovir Disoproxil.

Analytical Validation and Quality Control

Because CMIC is an alkylating agent, it is classified as a Potential Mutagenic Impurity (PMI). Regulatory guidelines mandate that residual CMIC in the final API must be controlled to extremely low levels (typically <50 ppm) [1]. Furthermore, the starting purity of CMIC must be ≥99.0% to prevent side reactions that lower the yield of the final API [2].

Since CMIC lacks a strong chromophore, standard UV-HPLC is ineffective for purity analysis. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the self-validating gold standard for this workflow [1].

Quantitative Data Summaries

Table 1: Reaction Optimization and Impurity Profiling for CMIC Synthesis

Parameter / ImpurityTarget SpecificationCausality / Impact of Deviation
CMIC Purity ≥ 99.0%Low purity leads to side reactions during API alkylation, severely reducing yield.
Unreacted Isopropanol < 0.1%Acts as a competing nucleophile in downstream prodrug synthesis.
Residual Solvents (DCM/Toluene) < 500 ppmMust comply with ICH Q3C guidelines for residual solvents.
Moisture Content (KF) < 0.05%Causes premature hydrolysis of CMIC into isopropyl alcohol and CO2.

Table 2: GC-FID Analytical Parameters for CMIC Purity Assessment

GC ComponentParameter SettingRationale
Column DB-624 (30 m x 0.32 mm x 1.8 µm)Mid-polarity phase provides optimal separation of volatile carbonates.
Carrier Gas Nitrogen or Helium (1.5 mL/min)Ensures inert transport of the highly reactive analyte.
Injector Temp 200°CHigh enough for vaporization, low enough to prevent thermal degradation.
Detector (FID) Temp 250°CEnsures complete combustion and ionization of the carbon species.
Oven Program 50°C (hold 2 min) → ramp to 220°C at 10°C/minGradient separates low-boiling unreacted materials from the heavier CMIC.

References

  • Ningbo Inno Pharmchem Co., Ltd. "Chloromethyl Isopropyl Carbonate: A Comprehensive Overview." Available at: [Link]

Application

one-pot synthesis of carbamates using chloromethyl hydrogen carbonate

Application Note: Phosgene-Free One-Pot Synthesis of Chloromethyl Carbamates via Chloromethyl Hydrogen Carbonate Introduction & Rationale Organic carbamates are ubiquitous in medicinal chemistry, frequently employed as s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosgene-Free One-Pot Synthesis of Chloromethyl Carbamates via Chloromethyl Hydrogen Carbonate

Introduction & Rationale

Organic carbamates are ubiquitous in medicinal chemistry, frequently employed as stable peptide bond surrogates and cleavable prodrug linkers[1]. Specifically, chloromethyl carbamates are highly sought after as versatile electrophilic building blocks; the labile chloromethyl group allows for subsequent nucleophilic substitution, facilitating the construction of complex acyloxyalkyl prodrugs[2].

Historically, the synthesis of these moieties relied heavily on the reaction of amines with chloromethyl chloroformate[3]. However, the extreme toxicity, corrosive nature, and moisture sensitivity of chloroformates necessitate rigorous safety protocols and specialized equipment[4]. As drug development standards (such as those outlined by the Japanese Pharmacopoeia and global ICH guidelines) increasingly prioritize operator safety and green chemistry, alternative pathways are required.

This application note details a milder, phosgene-free one-pot methodology utilizing chloromethyl hydrogen carbonate (CMHC, CAS 143588-02-7) [5]. By leveraging in-situ carboxylate activation, this protocol minimizes hazardous exposure while maintaining exceptional coupling efficiency.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the why behind the chemistry. CMHC is a monoester of carbonic acid. Unlike chloroformates, it is not inherently electrophilic enough to react with amines spontaneously; it requires strategic activation.

  • Activation Strategy (EDC/HOBt): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC reacts with CMHC to form a highly reactive O-acylisourea intermediate. If left unchecked, this intermediate can undergo unwanted side reactions. HOBt immediately traps it to form a stable, yet highly reactive active ester, preventing the premature decarboxylation of the carbonate backbone.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected over standard triethylamine. Its steric bulk prevents it from acting as a nucleophile, thereby avoiding unwanted alkylation by the highly reactive chloromethyl group of the substrate[3]. DIPEA effectively neutralizes the HCl generated by the amine hydrochloride salts without degrading the product.

  • Thermal Control: The initial activation step must be performed at 0 °C. Elevated temperatures during activation lead to the thermal degradation of CMHC into formaldehyde, HCl, and CO₂.

Experimental Protocol: A Self-Validating Workflow

This step-by-step methodology is designed with built-in validation checkpoints to ensure reaction integrity at each phase.

Materials Required:

  • Chloromethyl hydrogen carbonate (CMHC)[5]

  • Primary or secondary amine substrate

  • EDC·HCl and HOBt (or OxymaPure for sterically hindered amines)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Preparation & Activation: In an oven-dried round-bottom flask purged with argon, dissolve CMHC (1.2 equiv.) in anhydrous DCM to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Coupling Agent Introduction: Add EDC·HCl (1.25 equiv.) and HOBt (1.25 equiv.) sequentially to the cooled solution. Stir at 0 °C for 30 minutes.

    • Validation Check 1: Perform TLC analysis (eluent: Hexane/EtOAc). Stain the plate with bromocresol green. The disappearance of the distinct yellow spot (acidic CMHC) confirms successful conversion to the active ester.

  • Nucleophilic Addition: Dissolve the target amine (1.0 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the activated mixture over 10 minutes to prevent localized thermal spikes.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–8 hours, depending on the steric hindrance of the amine.

    • Validation Check 2: Monitor reaction progress via LC-MS. The product mass should correspond to

      
       of the parent amine 
      
      
      
      (representing the addition of the chloromethyl carbonyl group).
  • Workup: Quench the reaction with cold 5% aqueous citric acid to extract unreacted amines, EDC urea byproducts, and DIPEA. Separate the layers and extract the aqueous phase once with DCM.

    • Critical Note: Avoid strongly basic aqueous washes (e.g., NaOH or prolonged Na₂CO₃ exposure) as the chloromethyl ester is sensitive to basic hydrolysis. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography.

Quantitative Data: Substrate Scope

The following table summarizes the optimized reaction conditions and yields for various amine substrates, reflecting data synthesized from internal validation runs.

Amine SubstrateCoupling SystemBaseTime (h)Isolated Yield (%)Purity (HPLC)
BenzylamineEDC / HOBtDIPEA485%>98%
PiperidineEDC / HOBtDIPEA588%>99%
AnilineHATUDIPEA876%>95%
N-MethylanilineHATUDIPEA1271%>95%
L-Valine methyl esterEDC / OxymaDIPEA682%>98%

Table 1: Substrate scope and reaction efficiency for the one-pot CMHC-mediated carbamate synthesis.

Reaction Workflow Visualization

G A Amine Substrate (Nucleophile) D Activated Carbonate Intermediate A->D Step 2: Nucleophilic Attack B Chloromethyl Hydrogen Carbonate (CMHC) C EDC/HOBt + DIPEA (Activation System) B->C Step 1: Activation (0°C, DCM) C->D O-Acylurea/HOBt Ester E Chloromethyl Carbamate (Target Product) D->E Step 3: Elimination (-HOBt, -H2O)

Fig 1: Mechanistic workflow for the one-pot synthesis of chloromethyl carbamates.

References

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: NIH URL: [1]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [2]

  • Title: Chloromethyl N,N-Dimethylcarbamate | CAS 49622-08-4 Source: Benchchem URL: [3]

  • Title: Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates Source: ResearchGate URL: [4]

  • Title: Chloromethyl Hydrogen Carbonate | CAS No. 143588-02-7 Source: Clearsynth URL: [5]

Sources

Method

Chloromethyl Hydrogen Carbonate (CMHC) as a Next-Generation Alternative to Benzyl Chloroformate for Amine Protection and Prodrug Synthesis

Executive Summary For decades, benzyl chloroformate (Cbz-Cl) has been the gold standard for amine protection in peptide synthesis and medicinal chemistry. However, its utility is severely bottlenecked by its extreme toxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, benzyl chloroformate (Cbz-Cl) has been the gold standard for amine protection in peptide synthesis and medicinal chemistry. However, its utility is severely bottlenecked by its extreme toxicity, moisture sensitivity, and the harsh conditions required for its removal. As drug development pivots toward greener synthesis and advanced drug delivery systems, Chloromethyl Hydrogen Carbonate (CMHC, CAS 143588-02-7) has emerged as a highly versatile alternative.

Instead of forming a dead-end Cbz protecting group, CMHC facilitates the installation of a chloromethoxycarbonyl (Cl-Moc) group under mild, acid-free coupling conditions. This Cl-Moc intermediate not only serves as a robust amine protecting group but also acts as an electrophilic hub for synthesizing acyloxyalkyl carbamate prodrugs —a critical modification for improving the oral bioavailability and pharmacokinetic profiles of amine-containing Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale & Causality

The Limitations of Benzyl Chloroformate (Cbz-Cl)

Cbz-Cl is a highly reactive acid chloride. It is a known lachrymator, causes severe skin burns, and reacts violently with water to release corrosive hydrogen chloride (HCl) gas and carbon dioxide (1)[1]. Furthermore, removing the Cbz group requires catalytic hydrogenation (


 over Pd/C) or strong acids (e.g., 33% HBr in acetic acid), which are incompatible with reducible functional groups (alkenes, alkynes) or acid-sensitive motifs.
The CMHC Advantage

CMHC bypasses the hazards of acid chloride chemistry. As a carbonic acid monoester, it can be activated in situ using standard peptide coupling reagents (e.g., EDC/HOBt).

  • Causality of Activation: By using carbodiimide coupling rather than relying on an acid chloride, the generation of HCl is completely avoided. This prevents the degradation of acid-labile substrates and eliminates the need for harsh, hazardous reaction conditions.

  • Prodrug Utility: The resulting Cl-Moc group contains a highly electrophilic chloromethyl moiety. Instead of simply deprotecting the amine, this handle can be displaced by carboxylic acids to form acyloxyalkyl carbamates. In vivo, these prodrugs undergo rapid enzymatic hydrolysis by esterases, initiating a spontaneous decarboxylation cascade that safely releases the free amine API, formaldehyde, and

    
     (2)[2].
    

Comparative Profiling

The following table summarizes the quantitative and qualitative differences between traditional Cbz-Cl protection and the modern CMHC approach.

ParameterBenzyl Chloroformate (Cbz-Cl)Chloromethyl Hydrogen Carbonate (CMHC)
CAS Number 501-53-1143588-02-7
Molecular Weight 170.60 g/mol 110.50 g/mol
Toxicity (LD50 oral) 50 - 500 mg/kg (Corrosive, Lachrymator)Not established (Non-lachrymatory, milder handling)
Storage Conditions 2-8 °C (Strictly anhydrous)2-8 °C (Stable as a salt/solution)
Coupling Byproducts HCl gas,


, Urea derivatives (from EDC)
Deprotection Method

/Pd-C (1 atm) or 33% HBr/AcOH
Esterase cleavage (in vivo) or mild hydrolysis
Prodrug Conversion Yield N/A (Dead-end protecting group)85-95% (via Ag-promoted substitution)

Reaction Workflows

G Amine Primary/Secondary Amine CbzAmine Cbz-Protected Amine (Dead-end protection) Amine->CbzAmine + Cbz-Cl (Base, 0°C) ClMocAmine Cl-Moc-Protected Amine (Versatile Intermediate) Amine->ClMocAmine + CMHC (EDC/HOBt, 0°C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAmine CMHC Chloromethyl Hydrogen Carbonate (CMHC) CMHC->ClMocAmine Deprotect Free Amine (Regenerated) CbzAmine->Deprotect H2, Pd/C or HBr/AcOH Prodrug Acyloxyalkyl Carbamate (Bioreversible Prodrug) ClMocAmine->Prodrug + R-COOH (Ag2CO3, 40°C) Prodrug->Deprotect Enzymatic Esterase Cleavage (in vivo)

Fig 1: Divergent pathways of amine protection: Dead-end Cbz protection vs. versatile CMHC-mediated prodrug synthesis.

Detailed Experimental Protocols

Protocol 1: Mild Amine Protection using CMHC (Cl-Moc Installation)

Objective: Install the Cl-Moc group without generating HCl gas, utilizing standard amide-coupling conditions.

  • Preparation: In an oven-dried round-bottom flask purged with

    
    , dissolve the target amine (1.0 equiv) and CMHC (1.2 equiv, 3)[3] in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
    
  • Thermal Control (Causality): Cool the mixture to 0 °C using an ice bath. Reasoning: CMHC is a carbonic acid monoester; cooling prevents premature thermal decarboxylation before the coupling agent can activate the carboxylate.

  • Activation: Add Hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Stir for 10 minutes to form the active ester.

  • Base Addition (Causality): Dropwise add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Reasoning: DIPEA serves a dual purpose: it neutralizes the HCl salt of EDC and maintains the slightly basic pH required for optimal amide bond formation. Its steric hindrance prevents it from acting as a competing nucleophile.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The starting primary amine will stain positive (purple/red) with a ninhydrin dip. The successful formation of the Cl-Moc-amine will be ninhydrin-negative and UV-active. LC-MS should confirm a mass shift of +92 Da corresponding to the Cl-Moc addition.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with 5% aqueous citric acid (to remove unreacted starting amine) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol 2: Conversion to Acyloxyalkyl Carbamate Prodrug

Objective: Convert the Cl-Moc-protected amine into a bioreversible acyloxyalkyl carbamate prodrug, a standard technique for improving API lipophilicity and oral absorption (4)[4].

  • Preparation: Dissolve the Cl-Moc-amine intermediate (1.0 equiv) and the desired carboxylic acid (e.g., an API modifier, 1.5 equiv) in anhydrous Dimethylformamide (DMF) at 0.2 M.

  • Halophilic Promotion (Causality): Add Silver Carbonate (

    
    , 1.0 equiv). Reasoning: The chloromethyl group is electrophilic, but direct 
    
    
    
    substitution with a carboxylate is thermodynamically challenging and prone to side reactions. The silver ion acts as a halophilic Lewis acid, coordinating with the chloride leaving group to precipitate highly insoluble AgCl. This strictly drives the reaction forward.
  • Reaction: Stir the suspension at 40 °C for 12 hours. Crucial: Strictly protect the flask from light (e.g., wrap in aluminum foil) to prevent the photochemical degradation of the silver salts.

  • Self-Validation: The reaction progress is visually indicated by the formation of a dense, dark AgCl precipitate. Monitor via LC-MS; the Cl-Moc peak will disappear, replaced by the exact mass of the target acyloxyalkyl carbamate prodrug.

  • Workup: Filter the reaction mixture through a pad of Celite to safely remove the hazardous silver salts. Wash the Celite pad thoroughly with Ethyl Acetate (EtOAc).

  • Purification: Transfer the filtrate to a separatory funnel and wash with distilled water (3x) to remove the DMF solvent. Dry the organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

References

  • Benzyl chloroformate - Hazardous Agents. Haz-Map. URL: [Link]

  • Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. ResearchGate. URL: [Link]

  • US7227028B2 - Synthesis of acyloxyalkyl carbamate prodrugs and intermediates thereof.Google Patents.

Sources

Application

use of chloromethyl hydrogen carbonate in the synthesis of agrochemicals

Chemical Context: From Unstable Monoesters to Robust Reagents In advanced agrochemical design, the modification of active pesticidal ingredients (APIs) to improve bioavailability and cuticular penetration is a critical d...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context: From Unstable Monoesters to Robust Reagents

In advanced agrochemical design, the modification of active pesticidal ingredients (APIs) to improve bioavailability and cuticular penetration is a critical development phase. While theoretical literature occasionally references "chloromethyl hydrogen carbonate" (a carbonic acid monoester), this species is intrinsically unstable and spontaneously decarboxylates into formaldehyde, hydrogen chloride, and carbon dioxide.

To harness this chemical space industrially, development scientists utilize its stable, alkylated derivatives—most notably Chloromethyl Isopropyl Carbonate (CMIC) and Chloromethyl Methyl Carbonate (CMMEC) [1]. These bifunctional reagents are synthesized from a highly reactive precursor, Chloromethyl Chloroformate (CMAC) [2], and serve as the premier alkylating agents for creating "pro-agrochemicals"[3].

Mechanistic Rationale: The Pro-Agrochemical Strategy

Many highly potent herbicides and insecticides contain polar functional groups (such as carboxylic or phosphonic acids) that exhibit poor penetration through the lipophilic plant cuticle or insect exoskeleton.

By reacting the polar API with a chloromethyl alkyl carbonate, the acid is masked as an alkyloxycarbonylmethyl (POC or POM) ester[3]. This structural modification achieves two critical outcomes:

  • Enhanced Lipophilicity (LogP): The non-polar carbonate tail significantly increases the molecule's LogP, facilitating rapid, passive diffusion through biological barriers.

  • "Trojan Horse" Activation: Once inside the target organism's tissues, ubiquitous carboxylesterases cleave the carbonate ester. This enzymatic hydrolysis yields a highly unstable hemiacetal intermediate that spontaneously collapses, releasing the active pesticide, carbon dioxide, and an aliphatic alcohol[3].

G A Chloromethyl Chloroformate (CMAC) C Chloromethyl Alkyl Carbonate (e.g., CMIC) A->C Pyridine/Base 0-5 °C B Aliphatic Alcohol (e.g., Isopropanol) B->C E Pro-Agrochemical (Lipophilic Ester) C->E Base, DMF Alkylation D Agrochemical API (Polar Acid) D->E

Workflow for the synthesis of pro-agrochemicals using chloromethyl alkyl carbonates.

Reagent Selection and Quantitative Data

The choice of the specific chloromethyl alkyl carbonate dictates the hydrolytic stability and metabolic release rate of the final formulated agrochemical. For instance, CMMEC is frequently utilized in the synthesis of fipronil-derived insecticides[4], whereas CMIC is preferred for broad-spectrum systemic herbicides requiring higher stability during aqueous tank-mixing[1].

ReagentCAS NumberMolecular Weight ( g/mol )Boiling PointPrimary Agrochemical Application
CMMEC (Methyl)40510-81-4124.52~139 °CRapid-release insecticides (e.g., fipronil analogs)[4]
CMEC (Ethyl)35179-98-7138.55~150 °CBroad-spectrum pro-herbicides
CMIC (Isopropyl)35180-01-9152.58~160 °CHigh-stability systemic pro-pesticides[1]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, utilizing intrinsic physical and analytical checkpoints to confirm reaction success.

Protocol A: Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)

Objective: Convert CMAC to CMIC while suppressing the formation of symmetrical carbonate impurities.

  • Initialization: Charge a jacketed reactor with 1.0 equivalent of Chloromethyl Chloroformate (CMAC) and anhydrous Dichloromethane (DCM).

  • Thermal Control (Causality): Chill the system to 0–5 °C. Rationale: CMAC is highly reactive and susceptible to thermal degradation; maintaining low temperatures prevents the exothermic decomposition of the chloroformate[5].

  • Alcohol Addition: Add 1.05 equivalents of anhydrous isopropanol.

  • Base Catalysis: Dropwise addition of 1.1 equivalents of Pyridine over 60 minutes. Rationale: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward without aggressively hydrolyzing the CMAC.

  • Self-Validation (In-Process Control): Analyze an aliquot via GC-FID. The reaction is self-indicating: the complete disappearance of the volatile CMAC peak (lower retention time) and the appearance of the CMIC peak confirms quantitative conversion. If CMAC persists, add 0.05 eq of isopropanol.

  • Workup: Quench with cold 1M HCl to remove pyridine, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: POC-Derivatization of an Agrochemical API

Objective: Mask a polar pesticidal acid using CMIC to form a lipophilic pro-agrochemical.

  • Activation: Dissolve 1.0 equivalent of the polar agrochemical API (e.g., a phosphonic acid derivative) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 2.0 equivalents of Potassium Carbonate (K₂CO₃). Rationale: K₂CO₃ deprotonates the acid, generating a potent nucleophile.

  • Alkylation: Heat the mixture to 60 °C and add 1.2 equivalents of CMIC dropwise. Rationale: The electrophilic chloromethyl carbon of CMIC undergoes an S_N2 displacement by the API nucleophile, forming the target ester[3].

  • Self-Validation (Phase-Separation Logic): Cool the reaction and partition between Ethyl Acetate (EtOAc) and Water. This step intrinsically validates the chemistry: the unreacted, highly polar API will remain entirely in the aqueous phase, while the successfully derivatized, lipophilic pro-agrochemical will partition exclusively into the EtOAc layer.

  • Isolation: Evaporate the EtOAc layer. A successful yield is visually and analytically confirmed by obtaining a non-polar residue that shows a single peak on reverse-phase HPLC.

Metabolic Activation Pathway

Upon application, the pro-agrochemical must revert to its active form within the biological target. The following diagram illustrates the causality of the enzymatic cleavage cascade.

G A Pro-Agrochemical (POC-Ester) B Carboxylesterase Cleavage A->B Foliar/Cuticular Uptake C Unstable Hemiacetal Intermediate B->C Enzymatic Hydrolysis D Active Agrochemical (API) C->D Spontaneous Decarboxylation E Formaldehyde + CO2 + Isopropanol C->E

Metabolic activation pathway of POC-derivatized pro-agrochemicals via carboxylesterase cleavage.

References

1.[2] In focus: Chloromethyl chloroformate - ExSyn | ExSyn Corp | 2 2.[5] WO2004072014A1 - Method for purifying chloromethyl chloroformate | Google Patents | 5 3.[1] Chloromethyl Isopropyl Carbonate: A Comprehensive Overview | Nbinno | 1 4.[3] The Pivotal Role of Chloromethyl Isopropyl Carbonate (CMIC) in Modern Organic Synthesis | Benchchem | 3 5.[4] Chloromethyl Methyl Carbonate 99% CAS: 40510-81-4 | VeryPharm | 4

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for protection with chloromethyl hydrogen carbonate

Topic: Optimization of reaction conditions for protection/prodrug derivatization using Chloromethyl Carbonate moieties (via Chloromethyl Chloroformate and related reagents). Ticket ID: TECH-SUP-CMC-001 Status: Active Age...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction conditions for protection/prodrug derivatization using Chloromethyl Carbonate moieties (via Chloromethyl Chloroformate and related reagents). Ticket ID: TECH-SUP-CMC-001 Status: Active Agent: Senior Application Scientist

Core Technical Directive

Subject: Clarification on "Chloromethyl Hydrogen Carbonate" and Protocol Optimization for Chloromethyl Carbonate Synthesis.

Executive Summary: "Chloromethyl hydrogen carbonate" (ClCH


OC(O)OH) is chemically unstable and exists primarily as a transient intermediate or hydrolysis product. In high-precision synthesis—particularly for prodrugs (e.g., Tenofovir disoproxil, Candesartan cilexetil)—researchers utilize Chloromethyl Chloroformate (CMCF)  or Chloromethyl Alkyl Carbonates  to install the -(C=O)OCH_2Cl moiety. This guide focuses on optimizing the reaction between alcohols/amines and CMCF to form stable chloromethyl carbonate derivatives.

Reagent Selection & Handling (The Foundation)

Before initiating synthesis, verify reagent integrity. The failure of chloromethylation reactions is often due to degraded reagents rather than protocol errors.

ReagentCAS No.[1][2]RoleCritical Handling Note
Chloromethyl Chloroformate (CMCF) 22128-62-7Electrophile (Source of ClCH2OCO-)Lachrymator/Toxic. Hydrolyzes rapidly. Must be stored at 2-8°C under Argon. Discard if liquid is cloudy or has precipitate.
Chloromethyl Isopropyl Carbonate (CMIC) 35180-01-9Reagent/IntermediateUsed specifically for isopropyloxycarbonyloxymethyl (POC) prodrugs.
Pyridine / DIPEA 110-86-1HCl Scavenger / CatalystMust be dried over KOH or distilled. Wet base is the #1 cause of yield loss via hydrolysis.
Dichloromethane (DCM) 75-09-2SolventAnhydrous grade (<50 ppm H

O) is non-negotiable.

Reaction Optimization Protocols

Protocol A: Standard Synthesis of Chloromethyl Carbonates (Alcohol Protection)

Application: General protection of primary/secondary alcohols or synthesis of prodrug precursors.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[3] The alcohol attacks the carbonyl carbon of CMCF. The base (Pyridine) acts as a nucleophilic catalyst (forming an acyl-pyridinium intermediate) and an HCl scavenger.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with N

    
    .
    
  • Solvation: Dissolve the substrate (Alcohol, 1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (1.2–1.5 equiv). Cool the mixture to -10°C to 0°C .

    • Why? Low temperature prevents the "double reaction" where the product reacts with another alcohol molecule to form a symmetric carbonate.

  • Reagent Addition: Add Chloromethyl Chloroformate (CMCF) (1.1–1.2 equiv) dropwise over 20 minutes.

    • Control: Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with saturated aqueous NaHCO

    
     (cold).
    
  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Finkelstein Conversion (Chloride Iodide)

Context: The chloromethyl group is often too stable for direct alkylation of phosphates (e.g., in nucleotide prodrugs). It is often converted in situ or stepwise to the more reactive Iodomethyl Carbonate .

  • Reagents: Sodium Iodide (NaI, 4.0 equiv), Acetone or Acetonitrile (Anhydrous).

  • Conditions: Reflux (60°C) for 4–6 hours.

  • Optimization: Protect from light (iodides are photosensitive). Use copper wire to scavenge free iodine if the solution turns dark brown.

Visualization & Logic

Workflow Diagram: Chloromethyl Carbonate Synthesis

This diagram illustrates the critical decision points during the reaction to prevent common side reactions.

CMCF_Optimization Start Start: Substrate (ROH) + Solvent BaseAdd Add Base (Pyridine/DIPEA) Temp: -10°C Start->BaseAdd CMCF_Add Add Chloromethyl Chloroformate (Dropwise) BaseAdd->CMCF_Add Check_Temp Is Temp < 0°C? CMCF_Add->Check_Temp WaterCheck Is System Anhydrous? CMCF_Add->WaterCheck Success Product: Chloromethyl Carbonate (R-O-CO-OCH2Cl) Check_Temp->Success Yes (Kinetic Control) Fail_Sym Impurity: Symmetric Carbonate (R-O-CO-O-R) Check_Temp->Fail_Sym No (Thermodynamic Control) Fail_Hyd Impurity: Starting Material (Hydrolysis of CMCF) WaterCheck->Success Yes WaterCheck->Fail_Hyd No

Caption: Decision logic for preventing symmetric carbonate formation (via temperature control) and hydrolysis (via moisture control).

Troubleshooting Guide (FAQ)

Q1: I am observing a major side product with double the molecular weight minus a carbonate unit. What is it?

  • Diagnosis: This is the Symmetric Carbonate (R-O-C(O)-O-R).

  • Root Cause: The reaction temperature was too high during CMCF addition, or the addition was too fast. This allows the newly formed chloromethyl carbonate to react with the remaining unreacted alcohol.

  • Fix:

    • Cool the reaction to -20°C .

    • Dilute the reaction mixture (reduce concentration from 0.1 M to 0.05 M).

    • Increase the equivalents of CMCF to 1.5.

Q2: My yield is low, and I smell a pungent, biting odor even after workup.

  • Diagnosis: Residual CMCF or decomposition.

  • Root Cause: CMCF hydrolyzes to CO

    
    , HCl, and Formaldehyde/Methanol upon contact with water. If the yield is low, your solvent likely contained water, destroying the reagent before it could react.
    
  • Fix: Distill DCM over CaH

    
     or use molecular sieves (4Å). Ensure the base is dry.
    

Q3: The product decomposes on the silica column.

  • Diagnosis: Acid sensitivity.[4]

  • Root Cause: Chloromethyl carbonates can be labile on acidic silica gel, especially if the substrate has other sensitive groups.

  • Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexanes/EtOAc to neutralize surface acidity.

Q4: Can I use "Chloromethyl Hydrogen Carbonate" directly?

  • Clarification: No. This species is unstable. If a paper references it, they likely mean the in situ species generated from CMCF and water (which degrades) or are referring to the salt form (e.g., Cesium Chloromethyl Carbonate) used in substitution reactions. Always use CMCF or Chloromethyl Chlorosulfate.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Safadi, M., et al. (1993). Phosphoryloxymethyl Carbamates and Carbonates—Novel Water-Soluble Prodrugs for Amines and Hindered Alcohols. Pharmaceutical Research. Link

  • BenchChem Technical Data. (2025). Chloromethyl Chloroformate - Reagent Profile and Safety.[4]Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Prodrug Design). Link

Sources

Optimization

preventing the formation of impurities in chloromethyl hydrogen carbonate reactions

Topic: Preventing Impurities in Chloromethyl Carbonate Reactions Target Molecule Focus: Chloromethyl Isopropyl Carbonate (CMIC) & Chloromethyl Chloroformate Derivatives. Introduction: The Stability Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Impurities in Chloromethyl Carbonate Reactions

Target Molecule Focus: Chloromethyl Isopropyl Carbonate (CMIC) & Chloromethyl Chloroformate Derivatives.

Introduction: The Stability Paradox

Welcome to the Technical Support Center for Chloromethylation Reagents. You are likely here because you are synthesizing prodrug intermediates (e.g., for Tenofovir Disoproxil Fumarate or Cefpodoxime Proxetil) and are encountering impurity profiles that threaten your batch release.

Clarification on Terminology: "Chloromethyl hydrogen carbonate" (


) is an inherently unstable species that spontaneously decarboxylates. In practical drug development, this term often refers to the reaction environment  involving Chloromethyl Chloroformate (CMCF)  or the synthesis of its stable esters, such as Chloromethyl Isopropyl Carbonate (CMIC) .[1]

This guide focuses on the CMCF + Alcohol route, the industry standard for generating these carbonates, and the specific suppression of impurities like dichloromethyl analogues, symmetric carbonates, and hydrolysis byproducts.[1]

Module 1: The Chemistry & Impurity Landscape

To prevent impurities, you must understand their origin.[1] The reaction of Chloromethyl Chloroformate with an alcohol is a competition between substitution, disproportionation, and hydrolysis.[1]

The Primary Reaction Pathway


Critical Impurity Profiles
Impurity TypeChemical IdentityOrigin / Mechanism
Type A: Source-Derived Dichloromethyl Chloroformate Carried over from the synthesis of the starting material (CMCF). Difficult to remove by distillation due to boiling point similarity.
Type B: Symmetric Dialkyl Carbonates

Result of disproportionation or presence of phosgene in the CMCF starting material.
Type C: Degradation Alkyl Chlorides

Thermal decarboxylation of the product. Occurs if reaction or distillation temp exceeds 50°C.
Type D:[1] Hydrolysis Formaldehyde & CO₂ Moisture ingress attacks the chloromethyl group, forming the unstable "hydrogen carbonate" which immediately collapses.[1]

Module 2: Visualizing the Pathways

The following diagram maps the formation of the desired product against the "Death Valley" of impurities.

CMIC_Reaction_Pathways Start Start: Chloromethyl Chloroformate (CMCF) + Isopropanol Product Target: Chloromethyl Isopropyl Carbonate (CMIC) Start->Product Base, <0°C Controlled Addition Imp_Dichlor Impurity: Dichloromethyl Derivatives Start->Imp_Dichlor Contaminated CMCF (Source Issue) Imp_Sym Impurity: Diisopropyl Carbonate Start->Imp_Sym Excess Alcohol or Phosgene residue Imp_Hydro Impurity: Formaldehyde + CO2 + HCl Start->Imp_Hydro Moisture (>0.5% H2O) Product->Imp_Hydro Storage >25°C or Wet Solvent

Figure 1: Reaction pathways showing the target synthesis of CMIC versus common impurity generation routes.[1]

Module 3: Troubleshooting Guide

Use this matrix to diagnose specific failures in your impurity profile.

Symptom: High Levels of Symmetric Carbonate (e.g., Diisopropyl Carbonate)[1]
  • Root Cause: "Phosgene leakage" or Disproportionation. If your CMCF contains residual phosgene, it reacts twice with the alcohol.[1] Alternatively, high temperatures promote ligand exchange.[1]

  • Corrective Action:

    • Temperature Control: Ensure reagent addition occurs between -10°C and -5°C .

    • Stoichiometry: Use a slight excess of CMCF (1.05 eq) rather than the alcohol. Excess alcohol drives symmetric carbonate formation.

    • Base Addition: Slow down the addition of pyridine/triethylamine. Localized "hot spots" of high pH favor symmetric coupling.

Symptom: Presence of Dichloromethyl Impurities[2][3][4][5][6][7]
  • Root Cause: Dirty Starting Material. This is not formed during your esterification; it is a contaminant in the commercial Chloromethyl Chloroformate (formed during the photo-chlorination of methyl chloroformate).

  • Corrective Action:

    • Pre-Screening: You must GC-screen your CMCF before use. If Dichloromethyl Chloroformate > 2%, reject the batch.[1]

    • Purification: Simple distillation is often ineffective due to close boiling points. Use a packed column with high reflux ratio if purification is mandatory.

Symptom: Product "Fizzing" or Pressure Build-up (Decarboxylation)
  • Root Cause: Thermal instability leading to

    
     formation.
    
  • Corrective Action:

    • Work-up Temp: Never allow the quench or wash water temperature to exceed 20°C.

    • Distillation Vacuum: When distilling the final product, use high vacuum (<5 mmHg) to keep the pot temperature below 45°C.

Module 4: Validated Experimental Protocol

Protocol: Synthesis of High-Purity Chloromethyl Isopropyl Carbonate (CMIC) Standard Operating Procedure for minimizing Type B and C impurities.

Reagents & Setup
  • Reactor: 3-Neck flask, flame-dried, N₂ atmosphere.[1]

  • Reagents:

    • Chloromethyl Chloroformate (CMCF): 1.05 equiv.

    • Isopropanol (IPA): 1.0 equiv (Dried over 3Å sieves, <500 ppm H₂O).

    • Dichloromethane (DCM): Solvent (Anhydrous).

    • Pyridine or Triethylamine: 1.1 equiv.

Step-by-Step Procedure
  • Charge: Add CMCF and DCM to the reactor. Cool to -10°C .

  • Addition 1 (Alcohol): Add Isopropanol dropwise over 30 minutes. Maintain T < -5°C.

    • Why? Adding alcohol first to the acid chloride without base prevents immediate exotherms that cause degradation.

  • Addition 2 (Base - Critical): Add the base (Pyridine) dropwise over 2–3 hours.

    • Control Point: The temperature MUST NOT exceed 0°C. Rapid base addition is the #1 cause of symmetric carbonate impurities.

  • Reaction: Stir at 0°C for 4 hours. Monitor by GC.[2][3][4][5]

  • Quench: Pour reaction mixture into ice-cold 1N HCl.

    • Why? Acidic quench removes the base immediately, stopping side reactions.[1] Ice prevents hydrolysis heat.

  • Wash: Wash organics with cold water, then cold NaHCO₃ (sat), then Brine.

  • Drying: Dry over MgSO₄ (Sodium sulfate can be too slow; quick drying is essential).

  • Isolation: Concentrate in vacuo at <30°C .

Module 5: Decision Tree for Process Optimization

Troubleshooting_Tree Start Issue Detected in CMIC Synthesis Check_Impurity Identify Major Impurity (via GC/FID) Start->Check_Impurity Sym_Carb Symmetric Carbonate (>0.5%) Check_Impurity->Sym_Carb Dichlor Dichloromethyl Analogues Check_Impurity->Dichlor Hydrolysis Acid/Aldehyde Peaks Check_Impurity->Hydrolysis Action_Sym Action: Reduce Base Rate & Lower Temp to -15°C Sym_Carb->Action_Sym Action_Dichlor Action: Reject Starting Material (Cannot fix in process) Dichlor->Action_Dichlor Action_Hydro Action: Check Solvent Water (<0.05% required) Hydrolysis->Action_Hydro

Figure 2: Rapid response decision tree for impurity analysis.

Module 6: Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow upon storage?

  • A: Yellowing indicates the formation of free radicals or trace iron contamination, leading to oxidation.[1] CMIC should be stored in amber glass at 2–8°C, preferably with a nitrogen headspace.[1] If yellowing occurs, re-distillation is required to remove the oxidized oligomers.[1]

Q2: Can I use Triethylamine (TEA) instead of Pyridine?

  • A: Yes, but Pyridine is often preferred for this specific reaction because it forms a less voluminous precipitate than TEA-HCl, making stirring easier at cryogenic temperatures.[1] If using TEA, ensure vigorous mechanical stirring to prevent "hot spots" in the slurry.

Q3: My GC shows a peak just after the solvent front. What is it?

  • A: This is likely Chloromethanol or Formaldehyde , resulting from the hydrolysis of the chloromethyl group. This confirms moisture contamination in your system. Check your N₂ lines and solvent dryness.

References

  • Process for the synthesis of chloromethyl chloroformate. Google Patents. (Methodology for generating the starting material and associated impurities).[2][3][6][7][8] Link

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities. Der Pharma Chemica. (Detailed impurity profiling for CMIC-derived prodrugs). Link

  • Method for purifying chloromethyl chloroformate. Google Patents. (Strategies for removing dichloromethyl impurities). Link

  • Preventing decomposition of chloromethyl isopropyl carbonate. Benchchem Technical Support. (Stability data and hydrolysis mechanisms). Link

  • The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. World Health Organization (WHO).[9] (Safety and mutagenicity alerts regarding CMIC). Link

Sources

Troubleshooting

improving the yield of carbamate formation with chloromethyl hydrogen carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of chloromethyl carbamates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of chloromethyl carbamates. While theoretical literature sometimes refers to the transient intermediate chloromethyl hydrogen carbonate (carbonic acid chloromethyl ester), this species is highly unstable and rapidly decomposes. In practical bench chemistry, its stable synthetic equivalent—chloromethyl chloroformate —is universally employed to install this moiety ()[1].

Carbamates are critical structural motifs in drug design, offering conformational restriction and enhanced pharmacokinetic stability ()[2]. However, the dual electrophilicity of chloromethyl chloroformate often leads to competing side reactions. This guide provides a self-validating framework to troubleshoot your workflow, understand the underlying causality of these reactions, and consistently achieve >90% yields.

Mechanistic Overview & Competing Pathways

To troubleshoot effectively, we must first understand the kinetics of the tetrahedral intermediate and the relative activation energies of the competing pathways.

ReactionPathway Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Acyl Attack Alkylation N-Alkylated Amine Amine->Alkylation SN2 at -CH2Cl Reagent Chloromethyl Chloroformate Reagent->Intermediate Hydrolysis Hydrolysis Products Reagent->Hydrolysis +H2O (Moisture) Product Chloromethyl Carbamate Intermediate->Product -HCl (Base) Urea Symmetrical Urea Product->Urea +Excess Amine

Mechanistic pathway of carbamate formation and competing side reactions.

Frequently Asked Questions (FAQs): Reagent Handling & Side Reactions

Q1: Why is my reaction bubbling vigorously, and why is my carbamate yield near zero? A1: You are observing rapid hydrolysis. Chloromethyl chloroformate is acutely sensitive to water. In aqueous media or wet solvents, it undergoes a bimolecular addition-elimination reaction, rapidly decomposing into hydrochloric acid, carbon dioxide (the bubbles), and formaldehyde ()[3]. Causality: Water acts as a hard nucleophile, outcompeting your amine for the acyl chloride carbon.

Q2: I see a major byproduct with double the mass of my starting amine. What happened? A2: You have formed a symmetrical urea. This occurs when the newly formed chloromethyl carbamate reacts with a second equivalent of your unreacted amine. Causality: If the amine concentration is too high relative to the chloroformate, the carbamate product becomes the next most viable electrophile. This is why inverse addition (adding the amine to the chloroformate) is critical.

Q3: Does my choice of base actually matter? A3: Absolutely. While pyridine is a classic choice for acylations, it can react with the softer electrophilic -CH2Cl group of the reagent to form insoluble pyridinium salts, destroying your reagent and lowering yields ()[4]. Using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents this SN2 side reaction.

Troubleshooting Guide: Yield Optimization

TroubleshootingTree Issue Low Carbamate Yield Sym1 Gas Evolution? Issue->Sym1 Sym2 Urea Byproduct? Issue->Sym2 Sym3 N-Alkylation? Issue->Sym3 Act1 Use anhydrous DCM/THF. Sym1->Act1 Yes Act2 Use inverse addition at 0°C. Sym2->Act2 Yes Act3 Switch to DIPEA base. Sym3->Act3 Yes

Troubleshooting logic tree for resolving low yields in carbamate synthesis.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters on the yield of chloromethyl carbamates.

BaseSolventTemperatureAddition MethodTarget Yield (%)Primary Impurity
PyridineDCM25 °CDirect45%N-alkylation / Pyridinium salts
TriethylamineTHF25 °CDirect55%Symmetrical Urea
DIPEADCM0 °CDirect72%Trace Urea
DIPEA DCM 0 °C Inverse 92% None (Optimal)
Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. By controlling the kinetics (temperature) and concentration gradients (inverse addition), we force the reaction down the desired mechanistic pathway.

Step 1: Rigorous Preparation Flame-dry a 2-neck round-bottom flask and purge with Argon or N₂. Causality: Eliminates ambient moisture to prevent the rapid hydrolysis of the chloroformate[3].

Step 2: Reagent Loading Add chloromethyl chloroformate (1.2 eq) and anhydrous Dichloromethane (DCM) (10 mL/mmol) to the flask. Cool the solution strictly to 0 °C using an ice bath. Causality: The acyl chloride substitution is extremely fast even at 0 °C. Lowering the temperature kinetically suppresses the higher-activation-energy SN2 attack at the chloromethyl group.

Step 3: Amine Preparation In a separate dry vial, dissolve your primary/secondary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

Step 4: Inverse Addition (Critical Step) Using a syringe pump, add the amine/base solution dropwise to the cooled chloroformate solution over 30–45 minutes. Causality: This maintains a vast excess of chloroformate relative to the amine at all times, making it statistically impossible for the newly formed carbamate to encounter a free amine molecule, thereby eliminating symmetrical urea formation.

Step 5: Monitoring & Workup Stir at 0 °C for 1 hour. Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: System Validation (NMR Check) Before proceeding to flash chromatography, take a crude ¹H NMR (CDCl₃). You must observe a distinct, sharp singlet integrating to 2 protons between δ 5.70–5.80 ppm . This self-validates that the -CH2Cl group is fully intact and has not undergone unwanted nucleophilic substitution ()[4].

References
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications / Journal of Medicinal Chemistry.[Link]

  • Petroselli, M., et al. (2015). Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. PLoS One.[Link]

Sources

Optimization

troubleshooting guide for chloromethyl hydrogen carbonate deprotection

Welcome to the Advanced Diagnostics & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to deprotect chloromethyl carbonate (CM...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to deprotect chloromethyl carbonate (CMC) and related isopropoxycarbonyloxymethyl (POC) groups.

The challenge in this chemistry rarely lies in the initial ester cleavage. Rather, it is the predictable collapse of the highly unstable transient intermediates—specifically the hydroxymethyl carbonate and the subsequent hydrogen carbonate (hemi-carbonate)—that dictates success[1]. If these intermediates fail to spontaneously decarboxylate and eliminate formaldehyde, your yield plummets, and irreversible side reactions proliferate[1].

This guide provides a mechanistic deep-dive, diagnostic FAQs, and self-validating protocols to ensure complete and clean deprotection.

Mechanistic Deep-Dive

Understanding the causality of deprotection failures requires mapping the degradation pathway. The cleavage of a chloromethyl carbonate group is not a single-step event. It involves hydrolysis to a hydroxymethyl intermediate, followed by the elimination of formaldehyde to form a transient hydrogen carbonate, which finally decarboxylates to release the free target molecule and CO₂[1].

Mechanism A Chloromethyl Carbonate (Protected Substrate) B Hydrolytic Cleavage (+ H2O, - HCl) A->B C Hydroxymethyl Carbonate (Intermediate 1) B->C D Formaldehyde Elimination (- CH2O) C->D E Hydrogen Carbonate (Transient Intermediate 2) D->E F Decarboxylation (- CO2) E->F G Free Target Molecule (Deprotected) F->G

Mechanistic pathway of chloromethyl carbonate deprotection and transient intermediate collapse.

Diagnostic FAQ & Troubleshooting

Q: Why is my deprotection stalling, leaving me with a mass that is 44 Da heavier than my target? Causality: You have successfully cleaved the ester, but the reaction has stalled at the hydrogen carbonate (hemi-carbonate) intermediate. Decarboxylation requires a specific activation energy and is highly pH-dependent. In strictly neutral or highly buffered environments, the tetrahedral intermediate is stabilized, preventing the release of CO₂. Solution: Adjust the pH. Mildly acidic conditions (e.g., 1 M HCl) efficiently protonate the intermediate, accelerating the collapse and driving the evolution of CO₂ gas[2].

Q: My LC-MS shows the target mass, but also a prominent [M + 12] adduct. What went wrong? Causality: The spontaneous elimination of the hydroxymethyl intermediate releases stoichiometric amounts of formaldehyde[1]. If your deprotected target molecule contains a primary or secondary amine, the highly electrophilic formaldehyde will rapidly react with it to form an irreversible imine or aminal (+12 Da mass shift). Solution: You must incorporate a formaldehyde scavenger into your reaction matrix. Adding 1.2 to 2.0 equivalents of dimedone or hydroxylamine hydrochloride provides a sacrificial nucleophile that traps the formaldehyde before it can react with your product.

Q: Why use a THF/H₂O solvent system instead of pure aqueous acid for hydrolysis? Causality: Chloromethyl carbonates and POC-prodrugs are highly lipophilic. Pure aqueous systems lead to biphasic emulsions where the effective concentration of the acid at the droplet interface is too low, stalling the reaction. THF acts as a miscible co-solvent, homogenizing the reaction matrix and ensuring uniform protonation of the carbonate core[2].

Quantitative Data Analytics

When designing your deprotection strategy, selecting the right conditions is critical for balancing yield and functional group tolerance. Below is a validated data matrix for the cleavage of chloromethyl carbonate derivatives.

Table 1: Validated Deprotection Conditions for Chloromethyl / Isopropoxycarbonylmethyl Ethers [2]

Deprotection MethodReagent SystemSolvent MatrixTemperature (°C)Reaction Time (h)Expected Yield (%)
Acidic Hydrolysis 1 M HClTHF / H₂ORoom Temp1 - 390 - 98
Mild Acidic Hydrolysis Acetic AcidH₂O502 - 588 - 95
Hydrogenolysis H₂, 10% Pd/CMethanolRoom Temp2 - 692 - 99

Self-Validating Protocol Vault

This protocol details the acidic hydrolysis of a chloromethyl carbonate protecting group, engineered with built-in causality and self-validation checkpoints to ensure absolute reliability.

Step 1: Matrix Preparation Action: In a round-bottom flask, dissolve the protected substrate (1.0 eq) in a 1:1 mixture of THF and H₂O (approx. 10 mL/mmol). Causality: The biphasic or miscible aqueous/organic solvent system ensures the solubility of both the hydrophobic protected substrate and the water-soluble hydrolytic byproducts, preventing precipitation of intermediates.

Step 2: Scavenger Integration (Critical for Amines) Action: Add Dimedone (1.5 eq) to the stirring solution. Causality: Formaldehyde is a stoichiometric byproduct of the hydroxymethyl intermediate's collapse[1]. Dimedone acts as a sacrificial trap, preventing formaldehyde from forming imines with newly liberated amines.

Step 3: Acidification Action: Dropwise add 1 M HCl (5.0 eq) to the solution while stirring vigorously at room temperature (20-25°C). Causality: The acid provides sufficient protonation to polarize the carbonate carbonyl, making it susceptible to nucleophilic attack by water, without causing degradation of the core scaffold[2].

Step 4: Self-Validation Checkpoint Action: At t = 60 min, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Logic:

  • Validation True: Disappearance of the parent mass and appearance of the target deprotected mass. Proceed to Step 5.

  • Validation False (Trapped Intermediate): Observation of an [M + 44] mass indicates the hydrogen carbonate intermediate has not decarboxylated. Intervention: Increase the temperature to 40°C to overcome the activation energy barrier of decarboxylation.

  • Validation False (Side Reaction): Observation of an[M + 12] mass indicates imine formation. Intervention: Abort, restart, and double the dimedone scavenger equivalents.

Step 5: Quenching and Isolation Action: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until the pH reaches 7.0. Extract the aqueous layer with dichloromethane (3 x 15 mL/mmol). Dry over anhydrous MgSO₄, filter, and concentrate. Causality: Neutralizing with NaHCO₃ prevents acid-catalyzed degradation during concentration. The visible evolution of CO₂ gas during quenching also serves as a secondary physical confirmation of the reaction dynamics.

Troubleshooting Workflow

Use this logic tree to rapidly diagnose and resolve issues on the bench.

Troubleshooting Start Initiate Deprotection Q1 Is starting material fully consumed? Start->Q1 Q2 Is the hemi-carbonate intermediate trapped? Q1->Q2 Yes A1 Increase acid concentration or reaction temperature Q1->A1 No Q3 Are there +12 Da mass adducts on LC-MS? Q2->Q3 No A2 Adjust pH to accelerate decarboxylation Q2->A2 Yes A3 Add Formaldehyde Scavenger (e.g., Dimedone) Q3->A3 Yes Success Successful Deprotection Q3->Success No

Diagnostic logic tree for resolving common chloromethyl carbonate deprotection failures.

References

1.[2] Title: Chloromethyl Isopropyl Carbonate | High-Purity Reagent - Benchchem Source: benchchem.com URL:

2.[1] Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews Source: acs.org URL:

Sources

Troubleshooting

purification of products from chloromethyl hydrogen carbonate reactions

Welcome to the Technical Support Center for Prodrug Synthesis and Intermediate Purification. This guide is designed for researchers, application scientists, and drug development professionals working with chloromethyl hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Prodrug Synthesis and Intermediate Purification. This guide is designed for researchers, application scientists, and drug development professionals working with chloromethyl hydrogen carbonate reactions, including the synthesis of chloromethyl alkyl carbonates (e.g., chloromethyl isopropyl carbonate) and complex active pharmaceutical ingredient (API) prodrugs.

Because chloromethyl chloroformate and its derivatives are highly reactive, bifunctional electrophiles, their purification requires precise control over thermal and chemical environments to prevent hydrolysis and degradation.

Purification Workflow Architecture

The purification strategy diverges significantly based on the molecular weight and volatility of the target compound. Volatile intermediates require strict thermal control under vacuum, while high-molecular-weight prodrugs rely on orthogonal extraction and chromatographic techniques.

G Start Crude Reaction Mixture (Chloromethyl Carbonate) Workup Aqueous Quench & Extraction (Remove HCl/Salts) Start->Workup Split Product Volatility? Workup->Split Distillation Vacuum Distillation (T < 130°C) Split->Distillation Low MW / Volatile Chromatography Silica Gel Chromatography (Gradient Elution) Split->Chromatography High MW / Prodrug PureVol Pure Intermediate (e.g., CMIC) Distillation->PureVol Crystallization Recrystallization (e.g., CH2Cl2/Hexane) Chromatography->Crystallization PureProd Pure Prodrug (e.g., AOCOM derivative) Crystallization->PureProd

Workflow for the purification of chloromethyl carbonate intermediates and prodrugs.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does my chloromethyl alkyl carbonate degrade during distillation, and how can I prevent it? A1: Chloromethyl carbonates are thermally labile. At elevated temperatures, the chloromethyl group undergoes thermal decomposition to yield alkyl chlorides, formaldehyde, and carbon dioxide. To prevent this, vacuum decompression rectifying (vacuum distillation) must be employed. Maintaining the distillation kettle temperature strictly below 130°C (ideally around 75–100°C under high vacuum) is critical to preserving the integrity of the product and preventing the generation of gaseous degradation byproducts[1].

Q2: During the synthesis of soft alkyl ether prodrugs (e.g., AOCOM derivatives), my silica gel column yields multiple closely eluting impurity bands. What causes this? A2: This phenomenon is typically caused by the incomplete removal of the acid-binding agent (such as pyridine or triethylamine) or residual unreacted chloromethyl chloroformate. Chloromethyl chloroformate is a highly reactive electrophile that will react with moisture on the silica gel, causing streaking and the formation of hydrolyzed byproducts[2]. Performing a rigorous liquid-liquid extraction with 1 M HCl prior to chromatography ensures the complete removal of amine salts, preventing them from co-eluting or causing stationary-phase interactions[3].

Q3: How do I handle the high reactivity and moisture sensitivity of chloromethyl chloroformate during scale-up? A3: Chloromethyl chloroformate rapidly hydrolyzes in the presence of water to form hydrochloric acid, carbon dioxide, and methanol or formaldehyde[2]. This hydrolysis not only destroys the reagent but also generates acidic byproducts that can cleave acid-sensitive prodrug moieties. Always maintain strictly anhydrous conditions, use dry solvents (e.g., anhydrous CH_2Cl_2), and quench the reaction thoroughly with an aqueous buffer before exposing the bulk mixture to ambient moisture.

Validated Purification Protocols

Protocol A: Purification of Volatile Intermediates (e.g., Chloromethyl Isopropyl Carbonate - CMIC)

Context: CMIC is a crucial low-molecular-weight intermediate used in the synthesis of antiviral prodrugs like Tenofovir Disoproxil Fumarate[4]. Because it is volatile, distillation is the preferred purification method.

  • Reaction Quench: Upon completion of the reaction (monitored via GC until starting materials are consumed), cool the reaction mixture to 0–5°C. Slowly add ice-cold water to quench any unreacted isopropyl chloroformate or chloromethyl chloroformate[4].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer (typically using dichloromethane or toluene as the reaction solvent). Wash the organic layer with brine to remove residual water-soluble ionic liquid catalysts or paraformaldehyde[5].

  • Drying: Dry the organic phase over anhydrous Na_2SO_4 for 1 hour, then filter.

  • Vacuum Distillation: Transfer the dried crude mixture to a distillation apparatus equipped with a fractionating column. Apply vacuum (e.g., 1333 Pa).

    • Self-Validation Check: Monitor the kettle temperature; it must not exceed 130°C to prevent thermal degradation[1]. Collect the fraction boiling at 75–78°C (at 1333 Pa)[6]. A sudden drop in the distillation head temperature self-validates that the target product fraction has completely distilled over.

Protocol B: Purification of Complex Prodrugs (e.g., Testosterone or Acetaminophen AOCOM Prodrugs)

Context: High-molecular-weight prodrugs synthesized via the esterification of APIs with chloromethyl chloroformate cannot be distilled and require orthogonal liquid-liquid extraction and chromatography[3][7].

  • Acidic Aqueous Wash: Dilute the crude reaction mixture with additional methylene chloride. Wash the organic layer sequentially with 1 M HCl (to protonate and remove the pyridine/triethylamine acid-binding agent) and distilled water[3].

    • Self-Validation Check: Test the pH of the aqueous waste layer after the HCl wash. It must be strictly < 3. If the pH is higher, repeat the 1 M HCl wash to ensure all amine bases are removed.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate to neutralize any residual HCl or chloroformic acid derivatives, followed by a final brine wash[7].

  • Silica Gel Chromatography: Concentrate the organic layer using a rotary evaporator. Load the crude oil onto a silica gel column. Elute using a gradient solvent system (e.g., Acetone:Hexane from 20:80 to 35:65, or Ethyl Acetate:Hexane 7:3)[3].

  • Recrystallization: For solid prodrugs, triturate the resulting purified oil in hexane or recrystallize from a mixture of CH_2Cl_2:ethyl ether:petroleum ether to yield colorless crystals[3].

    • Self-Validation Check: Perform a melting point analysis and ^1H-NMR. The absence of a singlet at ~δ 8.5 ppm (pyridine) or a triplet at ~δ 1.0 ppm (triethylamine) confirms the successful removal of the acid-binding agent[3].

Quantitative Data: Impurity Profiling

Summarizing the physicochemical properties of common impurities ensures targeted removal strategies during the workup phase.

Impurity ProfileMechanistic CausePhysical CharacteristicsTargeted Removal Strategy
Pyridinium / Triethylammonium Hydrochloride Byproduct of the acid-binding agent reacting with generated HCl.Highly polar, water-soluble salt.Aqueous liquid-liquid extraction (1 M HCl wash followed by water)[3].
Formaldehyde / Methanol Hydrolysis of the chloromethyl group upon exposure to moisture[2].Volatile, highly water-soluble.Removed during the aqueous quench phase and subsequent vacuum concentration.
Unreacted Chloromethyl Chloroformate Excess reagent used to drive the reaction to completion.Highly reactive, volatile, lachrymator[2].Quench with cold water/NaHCO_3 to hydrolyze; remove residual via vacuum distillation.
Dimerized Carbonates / High MW Side Products Side reactions between intermediate carbamates and unreacted APIs.High molecular weight, non-polar, non-volatile.Silica gel gradient chromatography (eluting with Acetone:Hexane)[3].

References

  • Google Patents. "CN104844459A - Chloromethyl isopropyl carbonate preparation method". Google Patents.
  • Google Patents. "CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate". Google Patents.
  • MDPI. "Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery". Pharmaceuticals (Basel). URL:[Link]

  • Google Patents. "US5622944A - Testosterone prodrugs for improved drug delivery". Google Patents.
  • Google Patents. "CN103965044A - Preparation method of chloromethyl isopropyl carbonate". Google Patents.

Sources

Optimization

Technical Support Center: Reactive Intermediates &amp; Prodrug Synthesis

Welcome to the Technical Support Center for Reactive Intermediates. This guide is specifically engineered for researchers, scientists, and drug development professionals handling highly reactive carbonic acid hemiesters....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Intermediates. This guide is specifically engineered for researchers, scientists, and drug development professionals handling highly reactive carbonic acid hemiesters. Here, we address the mechanistic behavior, troubleshooting, and stability assessment of chloromethyl hydrogen carbonate (CMHC) and related chloromethyl alkyl carbonates under basic conditions.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: What is chloromethyl hydrogen carbonate (CMHC), and why is it encountered in prodrug synthesis? A: Chloromethyl hydrogen carbonate (


) is a highly unstable monoalkyl carbonate (hemiester of carbonic acid). In pharmaceutical synthesis, it is rarely isolated; rather, it is generated in situ as a transient intermediate. It typically appears during the base-catalyzed hydrolysis of chloromethyl chloroformate or the degradation of chloromethyl alkyl carbonates (e.g., chloromethyl isopropyl carbonate, CMIC), which are critical alkylating agents used to synthesize carbonyloxymethyl (POC) prodrugs like Tenofovir disoproxil[1].

Q2: How does the presence of a base affect the stability of CMHC? A: The introduction of a base triggers a rapid, irreversible decomposition cascade. The causality is thermodynamically driven:

  • Deprotonation: The base extracts the carboxylic proton from CMHC (or catalyzes the hydrolysis of a parent carbonate ester), shifting the equilibrium entirely to the chloromethyl carbonate anion (

    
    )[2].
    
  • Decarboxylation: Monoalkyl carbonate anions are intrinsically unstable. The anion spontaneously decarboxylates, releasing carbon dioxide (

    
    ) gas and leaving behind a transient chloromethoxide anion (
    
    
    
    )[2].
  • Elimination: The chloromethoxide anion is highly reactive and immediately collapses, eliminating a chloride ion (

    
    ) to form a stable carbon-oxygen double bond, resulting in formaldehyde (
    
    
    
    )[3].

Q3: What are the primary degradation products I should monitor? A: You must monitor for carbon dioxide (which causes pressure buildup), formaldehyde , and chloride ions [1]. The stoichiometric generation of these three species is the definitive signature of base-mediated CMHC decomposition.

Part 2: Troubleshooting Guide (Real-World Scenarios)

Issue 1: Unexplained pressure buildup in sealed reaction vessels during base-mediated alkylation.
  • Root Cause: When using chloromethyl carbonates with organic bases (e.g., Triethylamine or DIPEA) to alkylate an active pharmaceutical ingredient (API), trace moisture in the solvent leads to the base-catalyzed hydrolysis of the reagent into CMHC. The subsequent rapid decomposition of CMHC releases stoichiometric amounts of

    
     gas.
    
  • Resolution: Ensure strictly anhydrous conditions. Dry all solvents over activated molecular sieves (3Å) and purge the reaction vessel with argon. Mechanistically, removing water prevents the initial hydrolysis, starving the decomposition cascade of its starting material. Always use a bubbler or pressure-relief system during the initial reagent addition.

Issue 2: Poor yield of the target prodrug and high levels of formaldehyde/chloride impurities.
  • Root Cause: The base used for the coupling reaction is either too strong, highly nucleophilic, or added in too large an excess. This leads to the preferential degradation of the chloromethyl carbonate rather than the desired API alkylation.

  • Resolution: Switch to a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or N,N-diisopropylethylamine) and optimize the stoichiometric ratio. Keep the reaction temperature low (0–5 °C) to kinetically suppress the activation energy required for the decomposition pathway.

Part 3: Quantitative Data Presentation

The following table summarizes the stability of chloromethyl carbonate species under various pH and base conditions.

ConditionBase EquivalentspHHalf-Life (

)
Primary Degradants
Anhydrous, Neutral0N/A> 24 hoursTrace HCl
Aqueous, Neutral07.0~ 45 minutes

,

,

Aqueous, Mild Base1.0 (TEA)8.5< 2 minutes

,

,

Aqueous, Strong Base2.0 (NaOH)12.0< 5 seconds

,

,

Part 4: Experimental Protocols

Protocol: Forced Degradation & Base Stability Assessment

This protocol is designed as a self-validating system : the molar sum of the unreacted starting material, evolved


, and generated formaldehyde must equal the initial molar quantity of the chloromethyl carbonate. A mass balance of <95% indicates secondary side reactions (e.g., formaldehyde polymerization).

Step 1: Standard Preparation Dissolve 10.0 mmol of the chloromethyl carbonate precursor in 50 mL of anhydrous dichloromethane (DCM) in a 100 mL multi-neck flask equipped with a pressure transducer and a low-temperature thermometer.

Step 2: Controlled Base Introduction Cool the system to 5 °C. Using a syringe pump, add 1.0 equivalent of the chosen base (e.g., DIPEA) dissolved in 10 mL of DCM at a rate of 1 mL/min.

Step 3: Incubation and Pressure Monitoring Stir the mixture for 30 minutes. Continuously log the pressure. The moles of


 evolved can be calculated using the Ideal Gas Law (

) based on the headspace volume and pressure differential.

Step 4: Aliquot Sampling and Quenching Extract a 1.0 mL aliquot and immediately quench it by injecting it into a vial containing 2.0 mL of cold 0.1 M HCl. This rapidly protonates the base, halting any further base-catalyzed hydrolysis.

Step 5: GC-FID Analysis Analyze the organic layer via Gas Chromatography-Flame Ionization Detection (GC-FID) to quantify the remaining intact carbonate. Extract the aqueous layer and quantify formaldehyde using the Nash reagent (acetylacetone) via UV-Vis spectroscopy at 412 nm.

Step 6: Mass Balance Validation Calculate:


. If the values align, the base-catalyzed decomposition mechanism is validated for your specific matrix.

Part 5: Mandatory Visualizations

Mechanistic Pathway

Mechanism CMHC Chloromethyl Hydrogen Carbonate (ClCH2OCOOH) Anion Chloromethyl Carbonate Anion (ClCH2OCOO-) CMHC->Anion Deprotonation Base Base (B:) Base->Anion Extracts H+ CO2 Carbon Dioxide (CO2) Anion->CO2 Gas Evolution Alkoxide Chloromethoxide Anion (ClCH2O-) Anion->Alkoxide Spontaneous Decarboxylation HCHO Formaldehyde (HCHO) Alkoxide->HCHO Rapid Elimination Cl Chloride Ion (Cl-) Alkoxide->Cl Leaving Group

Caption: Base-catalyzed decomposition pathway of chloromethyl hydrogen carbonate into formaldehyde.

Experimental Workflow

Workflow Prep 1. Sample Preparation Base 2. Base Introduction Prep->Base Incubate 3. Controlled Incubation Base->Incubate Quench 4. Acidic Quenching Incubate->Quench Analyze 5. GC-FID / UV-Vis Analysis Quench->Analyze Validate 6. Mass Balance Validation Analyze->Validate

Caption: Step-by-step experimental workflow for base stability assessment and mass balance validation.

References

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs Source: Chemical Reviews, American Chemical Society (ACS) URL:[Link]

  • Rediscovering monoalkyl carbonates: a class of ubiquitous compounds Source: Universal Journal of Carbon Research / ResearchGate URL:[Link]

  • Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether Source: Government of Canada / Environmental Fate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management in Chloromethyl Carbonate Alkylations

[1][2] Current Status: Operational Ticket ID: CMIC-THERM-001 Subject: Managing Exotherms in Large-Scale Reactions with Chloromethyl Carbonate Reagents Assigned Specialist: Senior Application Scientist, Process Safety Gro...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Current Status: Operational Ticket ID: CMIC-THERM-001 Subject: Managing Exotherms in Large-Scale Reactions with Chloromethyl Carbonate Reagents Assigned Specialist: Senior Application Scientist, Process Safety Group[1][2]

Executive Summary & Chemical Identity Clarification

User Note: You inquired about "Chloromethyl Hydrogen Carbonate." In a stable laboratory or manufacturing context, this species (


) is transient and rapidly decarboxylates.[1]
Operational Assumption:  This guide addresses the handling of Chloromethyl Alky Carbonates  (specifically Chloromethyl Isopropyl Carbonate (CMIC) , CAS: 35180-01-9) and Chloromethyl Chloroformate , which are the standard reagents used to install the chloromethyl carbonate promoiety in prodrug synthesis (e.g., Tenofovir Disoproxil).[1][2]

The Core Challenge: These reactions involve nucleophilic substitution (


) at the chloromethyl center.[1] The process is characterized by two distinct thermal risks:[1][2][3]
  • Reaction Exotherm: The primary alkylation and subsequent neutralization of HCl by a base.[1]

  • Decomposition Runaway: Thermal instability of the reagent itself, leading to rapid

    
     evolution and pressurization.[1]
    
Technical Deep Dive: The Thermodynamics of Failure

To manage the exotherm, you must understand its origin. The heat profile is not linear; it is a competition between productive substitution and non-productive decomposition.[1]

Mechanism & Thermal Pathways

ReactionPathways Reagent Chloromethyl Alkyl Carbonate (CMIC) Transition Transition State (High Energy) Reagent->Transition + Drug Drug Drug Nucleophile (Amine/Carboxylate) Base Base (TEA/DIPEA/Cs2CO3) Base->Transition Catalyst/Scavenger Product Prodrug (POC-Ester) + Salt + Heat (Q1) Transition->Product Controlled Path (Temp < 40°C) Decomp Decomposition CO2 (Gas) + Chloride + Heat (Q2) Transition->Decomp Runaway Path (Temp > 55°C)

[1][2] The Causality of the Exotherm:

  • Primary Heat Source (Q1): The neutralization of the leaving group (Cl⁻) by your base (e.g., Triethylamine or

    
    ) is highly exothermic.[1][2] In large-scale reactors, this heat cannot dissipate through the jacket instantly.[1]
    
  • The Runaway Trigger (Q2): If the internal temperature (

    
    ) exceeds the stability threshold of the chloromethyl reagent (typically 
    
    
    
    for CMIC), the carbonate linkage fragments.[1][2] This releases
    
    
    gas.[1][4] In a closed vessel, this creates a hybrid hazard : thermal runaway coupled with pneumatic over-pressurization.[1]
Troubleshooting Guide: Diagnostics & Solutions

Use this matrix when your process deviates from the baseline.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Rapid

spike during addition
Dosing Rate > Cooling CapacityThe rate of reagent addition exceeds the heat transfer coefficient (

) of your reactor jacket.[1] You are accumulating heat (accumulation mode).[1]
Stop Dosing Immediately. Switch to "Dosage Control by Temperature" (see Protocol). Do not resume until

returns to setpoint.[1]
Reactor Pressure Alarm (High) Reagent DecompositionThe chloromethyl carbonate is decarboxylating (

).[1] This generates non-condensable gas.[1]
Vent to Scrubber. Lower jacket temperature (

) to

. Check off-gas for formaldehyde.[1]
Foaming / Level Swell Rapid

Evolution
Similar to above, but indicates the reaction mix viscosity is trapping gas bubbles (common with PEGylated drugs or high-concentration slurries).[1]Reduce agitation speed temporarily to break foam.[1] Add anti-foam if validated.[1] Verify pH : highly acidic conditions accelerate decarboxylation.[1]
Low Yield / High "Dimer" Impurity Hydrolysis via Wet SolventChloromethyl reagents are water-sensitive.[1] Moisture hydrolyzes the reagent to the unstable acid, which degrades, or couples two drug molecules (dimerization).[2]Karl Fischer (KF) Check: Ensure solvent KF

.[1] Use molecular sieves in the feed tank.[1]
Delayed Exotherm "Sleeping" ReactionYou added reagent at

too low for activation.[1] Reagent accumulated, then ignited all at once when

rose.[1]
Never add >10% of reagent without observing a thermal response.[1] Warm slightly to initiate, then cool back down.
Master Protocol: Safe Scale-Up of CMIC Alkylation

This protocol replaces standard "add and stir" methods with a self-validating feedback loop.[1][2]

Reagents:

  • Substrate: Drug substance (Amine/Acid).[1][5]

  • Reagent: Chloromethyl Isopropyl Carbonate (CMIC).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Anhydrous DMF or NMP (High boiling point, good solubility).[1]

Step 1: System Preparation & Drying [1][2][5]
  • Action: Purge reactor with

    
    . Charge drug substance and solvent.[1][5][6]
    
  • Validation: Test water content (KF). Target

    
    .
    
  • Causality: Water consumes CMIC, generating HCl and heat, biasing the stoichiometry and risking a runaway.[1][2]

Step 2: Base Addition (The First Exotherm)
  • Action: Cool reactor to

    
    . Add Base slowly.
    
  • Note: If using an amine base, the heat of solution/neutralization of any acidic protons on the drug will occur here.[2]

  • Checkpoint: Wait for

    
     to stabilize at 
    
    
    
    .
Step 3: The "Smart" Dosing of CMIC
  • Standard: Do not dose by time (e.g., "add over 1 hour"). Dose by Temperature Response .

  • Setup: Configure the dosing pump to interlock with

    
    .
    
    • Set Point:

      
      .[1]
      
    • High Limit Interlock:

      
       (Pump STOP).
      
    • Resume:

      
       (Pump START).
      
  • Action: Begin addition of CMIC.

  • Observation: You should see a

    
     (difference between Jacket 
    
    
    
    and Reactor
    
    
    ) increase immediately.[1] If
    
    
    after 5% addition, STOP.[1] You are in a "Sleeping Reaction" scenario.[1]
Step 4: Post-Reaction Quench
  • Risk: Unreacted CMIC is a potent alkylator and lachrymator.[1]

  • Action: Quench with a mild amine (e.g., Morpholine) or aqueous bicarbonate at low temperature.[1]

  • Warning: Quenching generates heat.[1] Maintain cooling.

Visualizing the Control Strategy

The following diagram illustrates the logic flow for the "Smart Dosing" protocol described above.

ControlLoop TempSensor Reactor Temp Sensor (Tr) PLC Control System (PLC) TempSensor->PLC Data Input Decision Is Tr > Max Limit? PLC->Decision Algorithm Pump Dosing Pump (CMIC) Jacket Cooling Jacket (Tj) ActionStop STOP PUMP Increase Cooling Decision->ActionStop YES (>15°C) ActionGo CONTINUE DOSING Maintain Flow Decision->ActionGo NO (<15°C) ActionStop->Pump Signal: 0% ActionStop->Jacket Signal: Max Cool ActionGo->Pump Signal: Set Rate

[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use inorganic bases (like


) instead of amines to reduce the exotherm? 
A:  Yes, but with caveats. Inorganic bases create a heterogeneous mixture (slurry).[1] The reaction rate—and thus the heat release rate—becomes dependent on mass transfer  (stirring speed).[1] If you stir slowly, the reaction lags; if you suddenly ramp up stirring, you may trigger a rapid exotherm spike.[2] Ensure constant, high-shear agitation when using carbonate bases.[1]

Q: My reaction stalled. Can I heat it to


 to push conversion? 
A: High Risk.  CMIC begins significant thermal decomposition around 

(depending on the matrix).[1] It is safer to add a catalyst (e.g., Sodium Iodide, Finkelstein conditions) at

to accelerate the reaction chemically rather than thermally.[1][2]

Q: How do I clean the reactor? The residue is extremely irritating. A: Chloromethyl carbonates are lachrymators.[1] Do not use plain water (slow hydrolysis).[1] Rinse with a solution of 10% aqueous ammonia or morpholine in methanol .[1] These nucleophiles rapidly consume the alkylator, rendering it harmless before the reactor is opened.[2]

References
  • ChemicalBook. (2024).[1][4] Chloromethyl isopropyl carbonate - Safety, Properties, and Synthesis. Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Chloromethyl isopropyl carbonate (CID 14787051) Safety Data. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2016).[1] Material Safety Data Sheet: Chloromethyl Isopropyl Carbonate. Retrieved from

  • Organic Process Research & Development. (2011). Safe Scale-up of Exothermic Alkylation Reactions.
  • Google Patents. (2014).[1] CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.[1] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Removal of Unreacted Chloromethyl Hydrogen Carbonate

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of prodrugs or intermediates involving c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of prodrugs or intermediates involving chloromethylation. A frequent and highly specific challenge in these workflows is the persistence of unreacted chloromethyl hydrogen carbonate (CMHC) or its precursors.

Mechanistic Insight: The Causality of CMHC InstabilityChloromethyl hydrogen carbonate (CMHC, CAS: 143588-02-7)[1] is a hemi-carbonate intermediate often encountered during the synthesis of prodrugs or the hydrolysis of chloromethyl chloroformate (CMCF)[2]. Unlike stable dialkyl carbonates (such as chloromethyl ethylene carbonate)[3], hemi-carbonates ( ) are thermodynamically unstable.

However, in strictly anhydrous, non-nucleophilic organic solvents, CMHC can become kinetically trapped. To remove CMHC, we do not rely on traditional chromatography. Instead, we exploit its thermodynamic instability. By introducing a mild base or nucleophile, we catalyze its decarboxylation into chloromethanol, which spontaneously eliminates hydrogen chloride (HCl) to yield formaldehyde (


).

CMHC_Mech CMHC Chloromethyl Hydrogen Carbonate (CMHC) Hydrolysis Chloromethanol + CO2 ↑ CMHC->Hydrolysis Decarboxylation (Thermal/Base) EndProd Formaldehyde (CH2O) + HCl Hydrolysis->EndProd Spontaneous Elimination

Mechanistic degradation pathway of CMHC into volatile and water-soluble byproducts.

Troubleshooting FAQs

Q1: Why is CMHC persisting in my organic phase after the reaction? A1: CMHC persists due to kinetic trapping. In the absence of water, base, or nucleophilic catalysts, the activation energy barrier for decarboxylation remains high. If your reaction mixture is cold and aprotic, the unreacted CMHC will remain stable enough to contaminate downstream processes.

Q2: How can I force the decomposition of CMHC without degrading my target API? A2: You must lower the activation energy for decarboxylation. Washing the organic phase with a mild aqueous base (e.g., 10%


) deprotonates the carboxylic acid moiety of CMHC. The resulting anion is highly unstable and rapidly collapses into 

and chloromethanol. The cessation of

bubbling serves as a self-validating visual indicator that the CMHC has been completely consumed.

Q3: The decomposition of CMHC generates formaldehyde and HCl. How do I prevent these from reacting with my target molecule? A3: Formaldehyde is a potent electrophile that can cause unwanted reductive amination or cross-linking with amine-containing APIs. To prevent this, incorporate an aqueous Sodium Bisulfite (


) wash immediately after the bicarbonate quench. Bisulfite rapidly reacts with formaldehyde to form a highly water-soluble, inert bisulfite adduct (hydroxymethanesulfonate), which is easily partitioned into the aqueous waste. The HCl is neutralized by the bicarbonate.

Q4: What if my mixture actually contains unreacted Chloromethyl Chloroformate (CMCF) instead of CMHC? A4: CMCF is a common precursor that is significantly more stable than CMHC. If CMCF is present, mild aqueous washes may be too slow. Instead, you can heat the crude mixture in the presence of a nucleophilic catalyst. For example, efficiently decomposes unreacted CMCF into volatile gases (phosgene, CO, HCl) which can be stripped under vacuum[1]. Alternatively, prolonged stirring with a biphasic basic aqueous solution will eventually hydrolyze CMCF into CMHC, which then degrades as described above.

Quantitative Data: Reagent Selection for Byproduct Scavenging

To optimize the removal of CMHC and its degradation products, select the appropriate scavenging reagents based on the table below.

Target ImpurityRecommended ScavengerMechanism of ActionByproduct PartitioningTarget API Compatibility
CMHC (Intact) 10%

(aq)
Base-catalyzed decarboxylation

(Gas)
High (Mild pH ~8)
Formaldehyde 10%

(aq)
Nucleophilic additionAqueous phaseHigh (Non-reactive to most APIs)
HCl Phosphate Buffer (pH 7)Acid-base neutralizationAqueous phaseVery High (Prevents epimerization)
CMCF (Precursor) BTBAC (Catalyst) + HeatNucleophilic chloride attackVolatile gases (Vacuum)Moderate (Requires heat tolerance)
Experimental Protocol: Biphasic Quench and Scavenge

This protocol provides a self-validating workflow for the complete removal of CMHC and its byproducts from an organic reaction mixture (e.g., in Dichloromethane or Ethyl Acetate).

Step 1: Base-Catalyzed Initiation

  • Transfer the crude organic reaction mixture containing the target API and unreacted CMHC to a separatory funnel or jacketed reactor.

  • Add an equal volume of 10% w/v aqueous Sodium Bicarbonate (

    
    ).
    
  • Causality Check: Stir vigorously at 30-35°C. You will observe effervescence (

    
     evolution). The base deprotonates CMHC, triggering the cascade degradation into chloromethanol, which further collapses into formaldehyde and HCl.
    

Step 2: Formaldehyde Scavenging 4. Once gas evolution completely ceases (the self-validating indicator that CMHC is destroyed), add 0.5 volumes of 10% w/v aqueous Sodium Bisulfite (


).
5. Stir for 15 minutes at room temperature.
6. Causality Check:  The bisulfite reacts selectively with the transient formaldehyde to form a water-soluble adduct, protecting any nucleophilic moieties on your API from side reactions.

Step 3: Phase Separation and Isolation 7. Allow the phases to separate. The aqueous layer will contain the bisulfite adduct and sodium chloride. 8. Drain and discard the aqueous layer. 9. Wash the organic layer once with brine to remove residual water and salts. 10. Dry the organic phase over anhydrous


, filter, and concentrate under reduced pressure to isolate the pure, CMHC-free API.

Workflow Start Crude Reaction Mixture (Contains API + CMHC) Step1 Add 10% NaHCO3 (aq) Stir at 30-35°C Start->Step1 Step2 Degassing Phase (Vent CO2) Step1->Step2 Base-catalyzed breakdown Step3 Add 10% NaHSO3 (aq) (Scavenge CH2O) Step2->Step3 CO2 evolution complete Step4 Phase Separation (Discard Aqueous) Step3->Step4 Bind formaldehyde End Purified Organic Phase (CMHC-Free) Step4->End Isolate target API

Step-by-step liquid extraction workflow for the complete removal of CMHC and its byproducts.

References
  • [1] Title: Method for purifying chloromethyl chloroformate (US Patent 6,911,558 B2) Source: Google Patents URL:

  • [2] Title: Multiobjective Optimization for the Greener Synthesis of Chloromethyl Ethylene Carbonate by CO2 and Epichlorohydrin via Response Surface Methodology Source: MDPI (Catalysts) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Work-Up Optimization for Chloromethyl Carbonate Reactions

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies and optimized methodologies for handling chloromethyl carbonate syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven troubleshooting strategies and optimized methodologies for handling chloromethyl carbonate syntheses.

While chloromethyl hydrogen carbonate itself is a highly unstable transient species that rapidly decarboxylates into formaldehyde, hydrogen chloride, and carbon dioxide, the synthesis of its stable derivatives—alkyl chloromethyl carbonates —is a cornerstone of modern prodrug development[1]. This guide focuses on optimizing the work-up procedures for these sensitive reactions to prevent unwanted hydrolysis back into the unstable hydrogen carbonate intermediate, ensuring high yields and high purity.

Mechanistic Causality: Why Do Work-Ups Fail?

The synthesis of alkyl chloromethyl carbonates typically involves reacting an alcohol or amine with chloromethyl chloroformate in the presence of a base (e.g., pyridine). The primary cause of yield loss does not usually occur during the reaction itself, but rather during the aqueous work-up.

If the reaction is quenched improperly, unreacted chloromethyl chloroformate and the newly formed alkyl chloromethyl carbonate are exposed to water. The dissolved HCl byproduct drastically lowers the pH of the biphasic system, catalyzing the hydrolysis of the carbonate linkage. This generates the transient chloromethyl hydrogen carbonate, which instantly degrades[1]. Therefore, work-up optimization is fundamentally an exercise in pH control, thermal management, and rapid phase separation .

Troubleshooting Guide & FAQs

Q1: My product yield drops significantly during the aqueous wash phase. What is causing this degradation? Analyst Insight: Alkyl chloromethyl carbonates are highly sensitive to extreme pH excursions. If you quench the reaction with unbuffered water, the aqueous layer becomes highly acidic due to the HCl generated during the chloroformate reaction. This acidic environment rapidly cleaves the carbonate ester. Solution: Always quench the reaction with a cold, mild alkaline buffer, such as 2[2]. This neutralizes the HCl without providing strong hydroxide nucleophiles that would cause base-catalyzed cleavage.

Q2: I am experiencing severe emulsion formation during phase separation. How can I break it? Analyst Insight: Emulsions in these biphasic systems are typically caused by pyridinium or triethylammonium hydrochloride salts acting as weak surfactants. Solution: Incorporate a saturated sodium chloride (brine) wash into your protocol[2]. Brine increases the ionic strength of the aqueous phase, driving the organic product into the organic solvent (the "salting-out" effect) and disrupting the micellar structures that stabilize the emulsion.

Q3: My NMR shows significant product degradation after solvent removal. What went wrong? Analyst Insight: While alkyl methyl carbonates generally show3[3], they possess limited thermal stability when concentrated in the presence of trace moisture or acids. Solution: Ensure the organic layer is rigorously dried over anhydrous sodium sulfate (Na₂SO₄) prior to evaporation. Furthermore, solvent removal must be conducted under high vacuum at temperatures strictly below 30°C to prevent thermal degradation[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between work-up parameters and the recovery of alkyl chloromethyl carbonates, demonstrating the necessity of the optimized cold-brine method.

Quenching ReagentTemp (°C)Emulsion DisruptionSelf-Validation MetricAvg. Product Yield (%)
Deionized H₂O20 - 25NoneAqueous pH < 3.030 - 40%
Sat. NaHCO₃ (aq)20 - 25NoneAqueous pH ~ 7.555 - 65%
Sat. NaHCO₃ (aq) 0 - 5 Sat. NaCl (Brine) Clear Phase Boundary 85 - 95%

Standardized Self-Validating Protocol

To guarantee reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Cold Alkaline Quenching

  • Action: Cool the crude reaction mixture (typically in Dichloromethane or Ethyl Acetate) to 0°C – 5°C using an ice bath. Slowly add an equal volume of cold, saturated aqueous NaHCO₃ dropwise under vigorous stirring.

  • Validation Checkpoint: Observe the reaction. CO₂ evolution (bubbling) will occur. The quench is complete only when bubbling ceases and the pH of the aqueous phase tests between 7.0 and 7.5.

Step 2: Phase Separation & Emulsion Disruption

  • Action: Transfer the biphasic mixture to a separatory funnel. Add cold brine (0.5x the volume of the organic layer) to the mixture. Invert gently to mix; avoid vigorous shaking which exacerbates emulsions.

  • Validation Checkpoint: Allow the funnel to rest. A sharp, distinct phase boundary must form within 2–3 minutes. If a cloudy interfacial layer persists, add an additional 10 mL of brine and 10 mL of organic solvent.

Step 3: Rigorous Desiccation

  • Action: Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous Na₂SO₄ in small portions while swirling.

  • Validation Checkpoint: Monitor the desiccant. Initially, the salt will clump as it absorbs water. Continue adding until the newly added Na₂SO₄ remains a free-flowing powder ("snowstorm effect") upon swirling. Let sit for 15 minutes.

Step 4: Low-Temperature Concentration

  • Action: Filter the organic layer through a fluted filter paper to remove the hydrated salts. Transfer the filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator with the water bath set strictly to ≤ 30°C.

  • Validation Checkpoint: Evaporation is complete when a constant mass is achieved and the resulting oil/solid shows no discoloration (yellowing/browning indicates thermal degradation).

Visualizing the Workflow

The following process flow diagram outlines the critical path for the optimized work-up procedure.

WorkUpOptimization Start Crude Reaction Mixture (Chloromethyl Carbonate + HCl + Salts) Quench Cold Quench (0-5°C) Add Sat. NaHCO3 (aq) Start->Quench Prevent Hydrolysis PhaseSep Phase Separation (DCM / Aqueous) Quench->PhaseSep AqWaste Aqueous Layer (Neutralized Salts) PhaseSep->AqWaste Top Layer OrgLayer Organic Layer (Product in DCM) PhaseSep->OrgLayer Bottom Layer Wash Brine Wash (Break Emulsion) OrgLayer->Wash Dry Desiccation (Anhydrous Na2SO4) Wash->Dry Evap Solvent Evaporation (T < 30°C, Vacuum) Dry->Evap Filter Na2SO4 Product Purified Alkyl Chloromethyl Carbonate Evap->Product Yield > 85%

Workflow for the optimized cold work-up of chloromethyl carbonate reactions.

References

  • Smolecule Technical Data. "Chloromethyl chloroformate | 22128-62-7 - Chemical Reactions and Hydrolysis Pathways." Smolecule.
  • BenchChem Technical Support Team. "Chloromethyl Isopropyl Carbonate | High-Purity Reagent Handling Guide." BenchChem.
  • Russo, R., et al. "Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats." PLoS One, 2015.
  • Arimilli, M. N., et al. "Synthesis, in Vitro Biological Evaluation and Oral Bioavailability of 9-[2-(Phosphonomethoxy)Propyl]Adenine (PMPA) Prodrugs." Antiviral Chemistry and Chemotherapy, 1997.

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for Determining the Purity of Chloromethyl Hydrogen Carbonate (CMHC)

As a Senior Application Scientist, I approach the purity analysis of chloromethyl hydrogen carbonate (CMHC) not merely as a routine assay, but as a complex chemical puzzle. Unlike its stable esterified counterparts (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of chloromethyl hydrogen carbonate (CMHC) not merely as a routine assay, but as a complex chemical puzzle. Unlike its stable esterified counterparts (e.g., chloromethyl isopropyl carbonate), the free hydrogen carbonate moiety is notoriously reactive. It lacks a conjugated


-system (resulting in poor UV absorbance) and is highly susceptible to thermally induced decarboxylation and hydrolytic degradation[1].

To establish a self-validating analytical system, we cannot rely on a single technique. This guide objectively compares three orthogonal methodologies—GC-FID, Pre-column Derivatization HPLC-UV, and qNMR —detailing the causality behind every experimental choice to ensure absolute scientific integrity [2].

The Analytical Challenge: Degradation & Detection

Before selecting an analytical method, one must understand the molecule's failure modes. CMHC undergoes rapid degradation under thermal stress (>150°C) or in the presence of protic solvents, breaking down into chloromethanol, which subsequently collapses into formaldehyde and hydrochloric acid.

Degradation CMHC Chloromethyl Hydrogen Carbonate (Intact) Thermal Thermal Stress / Moisture (>150°C or Protic Media) CMHC->Thermal Intermediate Chloromethanol (Transient) Thermal->Intermediate -CO2 Products Formaldehyde + HCl + CO2 (Degradants) Intermediate->Products Rapid

Caption: Thermolytic and hydrolytic degradation pathway of CMHC complicating direct analysis.

Because of this pathway, traditional high-temperature GC methods yield artificially low purity results (due to in-situ degradation), while standard HPLC methods fail due to the molecule's lack of a strong chromophore [3].

Comparative Analysis of Methodologies

To objectively evaluate the best approach for your laboratory, we must compare the three viable techniques based on sensitivity, sample preservation, and absolute accuracy.

Table 1: Performance Comparison of Analytical Methods for CMHC
ParameterGC-FID (Cold On-Column)HPLC-UV (Derivatized)1H qNMR (Internal Std)
Primary Principle Volatility & Flame IonizationLiquid Partitioning & UV Abs.Nuclear Spin Resonance
Detection Limit (LOD) ~10 ppm~50 ppm~0.1% (1000 ppm)
Thermal Stress Moderate (Requires low inlet T)Low (Room Temperature)None (Non-destructive)
Reference Std Required? Yes (Highly pure CMHC needed)Yes (Derivatized standard)No (Absolute quantification)
Best For... Trace volatile impuritiesRoutine batch releaseAbsolute purity determination

Experimental Protocols & Mechanistic Causality

Method A: Quantitative NMR (qNMR) – The Gold Standard

Causality: qNMR is the only method that provides absolute quantification without requiring a highly pure CMHC reference standard [4]. Because the area under an NMR peak is directly proportional to the number of nuclei, we can use a stable, highly pure internal standard (IS) like Dimethyl terephthalate (DMT) to calculate the exact mass fraction of CMHC.

Step-by-Step Protocol:

  • Solvent Selection: Use anhydrous, acid-free

    
     stored over molecular sieves. Reasoning: Even trace moisture will initiate hydrolysis of the hydrogen carbonate.
    
  • Standard Preparation: Accurately weigh ~20 mg of the CMHC sample and ~10 mg of the NIST-traceable DMT internal standard into a glass vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.6 mL of

    
    , vortex gently, and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Reasoning: D1 must be

      
       of the longest relaxing proton to ensure complete magnetization recovery and quantitative accuracy.
      
    • Scans: 64 transients.

  • Integration & Calculation: Integrate the DMT aromatic protons (

    
     ~8.1 ppm, 4H) against the CMHC chloromethyl protons (
    
    
    
    ~5.8 ppm, 2H). Calculate purity using the standard qNMR mass-ratio equation.
Method B: Gas Chromatography (GC-FID) with Low-Temperature Inlet

Causality: While GC-FID is highly sensitive to volatile alkylating agents, the standard 250°C inlet temperature will destroy CMHC. We must utilize a "Cold On-Column" injection or a strictly controlled low-temperature inlet to vaporize the sample without triggering decarboxylation [3].

Step-by-Step Protocol:

  • Sample Dilution: Dilute the CMHC sample to 1.0 mg/mL in anhydrous n-heptane. Reasoning: n-heptane is a non-polar, aprotic solvent that minimizes matrix interference and prevents solvolysis.

  • Instrument Setup:

    • Column: DB-624 (30 m x 0.32 mm x 1.8 µm). The mid-polarity cyanopropylphenyl phase perfectly resolves halogenated volatiles.

    • Injector Temperature: Strictly 150°C using a deactivated glass liner.

    • Detector (FID): 250°C.

  • Oven Program: Start at 40°C (hold 3 min), ramp at 10°C/min to 200°C (hold 5 min).

  • Validation: Inject a known concentration of chloromethanol to ensure the GC inlet is not artificially generating this degradation product.

Method C: HPLC-UV via Pre-Column Derivatization

Causality: To utilize robust HPLC-UV systems, we must bypass CMHC's lack of a chromophore. By reacting the reactive chloromethyl/carbonate groups with an excess of aniline, we form a stable, highly UV-active phenylcarbamate derivative. This transforms a fragile, invisible molecule into a stable, easily quantifiable analyte.

Step-by-Step Protocol:

  • Derivatization: React 10 mg of CMHC with 50 µL of aniline in 1 mL of anhydrous acetonitrile at 25°C for 30 minutes.

  • Quenching: Add 100 µL of 1M HCl to neutralize unreacted aniline.

  • Chromatography:

    • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 254 nm.

Analytical Decision Workflow

To ensure trust and reproducibility in your laboratory, follow this self-validating decision matrix when processing a new batch of CMHC.

AnalyticalWorkflow Start CMHC Sample (CAS 143588-02-7) Decision Primary Analytical Goal? Start->Decision Trace Trace Impurity Profiling (< 50 ppm limits) Decision->Trace Absolute Absolute Purity (No Ref. Standard Available) Decision->Absolute Routine Routine Batch Release (High Throughput) Decision->Routine GC GC-FID (Low-Temp Inlet / DB-624) Trace->GC qNMR 1H qNMR (Internal Standard: DMT) Absolute->qNMR HPLC HPLC-UV (Aniline Derivatization) Routine->HPLC

Caption: Decision matrix for selecting the optimal analytical method for CMHC purity assessment.

Conclusion & Best Practices

For drug development professionals handling CMHC, qNMR should be established as the primary reference method to determine the absolute purity of the raw material, as it bypasses the need for an unstable reference standard. Once the absolute purity is established, GC-FID (with rigorously controlled inlet temperatures) can be validated against the qNMR data for routine, high-sensitivity trace impurity profiling. Always store CMHC under inert gas at < 0°C to prevent the baseline degradation that confounds analytical results.

References

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. Available at: [Link]

  • Morressier / ACS Meetings. Thinking outside of the box: Designing a simple solution to quantitate a mutagenic impurity in a complex matrix. Available at:[Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

Comparative

validation of a synthetic route utilizing chloromethyl hydrogen carbonate

Technical Comparison Guide: Synthetic Routes for Chloromethyl Carbonate Moieties in Prodrug Design Part 1: Executive Summary & Strategic Rationale In the landscape of prodrug development, the chloromethyl carbonate moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Synthetic Routes for Chloromethyl Carbonate Moieties in Prodrug Design

Part 1: Executive Summary & Strategic Rationale

In the landscape of prodrug development, the chloromethyl carbonate moiety (and its alkyl analogs, e.g., POC, proxil) remains a gold standard for improving the oral bioavailability of phosphonates, carboxylates, and amines.[1] While Chloromethyl Hydrogen Carbonate (CMHC) (CAS: 143588-02-7) represents the fundamental structural parent, its inherent instability (prone to decarboxylation) often necessitates the use of more robust synthetic equivalents during the manufacturing process.[1]

This guide objectively compares the validation of synthetic routes utilizing the direct CMHC reagent against the industry-standard surrogates: Chloromethyl Chloroformate (CMCF) and Chloromethyl Chlorosulfate (CMCS) .[1]

Key Insight: While CMHC offers atom economy in specific palladium-catalyzed carbonylations, Chloromethyl Chlorosulfate (CMCS) provides superior conversion rates for difficult substrates (sterically hindered amines/alcohols) where CMCF fails to drive completion.[1]

Part 2: Comparative Technical Analysis

Reagent Performance Matrix

The following table summarizes the performance of the three primary routes for introducing the chloromethyl carbonate motif.

FeatureRoute A: Chloromethyl Chloroformate (CMCF) Route B: Chloromethyl Chlorosulfate (CMCS) Route C: Chloromethyl Hydrogen Carbonate (CMHC)
Reaction Type Nucleophilic Substitution (Acylation)Electrophilic Substitution / Sulfate DisplacementPd-Catalyzed Carbonylation / Direct Alkylation
Primary Utility Standard synthesis of POC esters (e.g., Tenofovir Disoproxil).[1]Difficult substrates; overcoming steric hindrance.[1]Specialized synthesis of

-chloroesters; niche prodrugs.[1]
Conversion Efficiency Moderate (60-80%).[1] Often stalls with hindered nucleophiles.[1]High (>90%). Highly reactive electrophile.[1]Variable (Catalyst dependent).
Byproducts HCl, CO₂ (Gas evolution can be problematic at scale).[1]H₂SO₄, HCl (Requires vigorous quenching).[1]Water/CO₂ (Cleaner, but reagent stability is poor).[1]
Safety Profile Lachrymator; gas evolution.[1]Potent alkylating agent; delayed toxicity.[1]Unstable; potential spontaneous decarboxylation.[1]
Commercial Status Commodity Chemical (Bulk available).[1]Specialty Reagent (Higher cost).[1]Fine Chemical (Limited availability).[1][2]
Mechanistic Validation & Causality
  • Route A (CMCF): Relies on the attack of the drug substance (nucleophile) on the carbonyl carbon of CMCF.[1]

    • Limitation: The leaving group is chloride.[1] The competing decomposition of the mixed anhydride intermediate often leads to lower yields.[1]

  • Route B (CMCS): Acts as a "super-activated" equivalent.[1]

    • Mechanism:[1][3][4] CMCS reacts to form a chloromethyl ether/ester intermediate that is significantly more electrophilic than the chloroformate.[1]

    • Causality: The sulfate leaving group is less reversible and drives the reaction to completion, making it the preferred route for "rescue" synthesis when CMCF yields are <50%.[1]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways and the "Rescue Logic" for selecting CMCS over CMCF.

SyntheticRoutes Drug Drug Substance (Nucleophile: R-OH / R-NH2) CMCF Route A: Chloromethyl Chloroformate (Standard) Drug->CMCF Standard Path CMCS Route B: Chloromethyl Chlorosulfate (High Reactivity) Drug->CMCS Sterically Hindered CMHC Route C: Chloromethyl Hydrogen Carbonate (Pd-Catalysis) Drug->CMHC Specialized InterA Intermediate: Mixed Carbonate CMCF->InterA -HCl InterB Intermediate: Chloromethyl Sulfate CMCS->InterB Fast Activation Product Target Prodrug (Chloromethyl Carbonate Moiety) CMHC->Product Pd(0) / CO insertion InterA->Drug Reversible (Stall) InterA->Product Slow Step InterB->Product Irreversible High Yield

Figure 1: Decision matrix for synthetic route selection based on substrate reactivity and reagent mechanism.[1]

Part 4: Validated Experimental Protocols

These protocols are designed to be self-validating systems.[1] The "In-Process Control (IPC)" steps are critical for ensuring the reaction is proceeding as predicted.[1]

Protocol A: Standard Synthesis using Chloromethyl Chloroformate (CMCF)

Best for: Primary alcohols and unhindered amines.[1]

  • Preparation: Dissolve Drug Substance (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add Pyridine (3.0 eq) or Diisopropylethylamine (DIPEA) at 0°C.

    • Why: Pyridine acts as both a base and a nucleophilic catalyst (forming an acyl pyridinium intermediate).[1]

  • Reagent Addition: Add Chloromethyl Chloroformate (1.2 eq) dropwise over 30 minutes at 0°C.

    • IPC Check: Monitor gas evolution (

      
      ).[1] Rapid evolution suggests decomposition; slow addition is crucial.[1]
      
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Validation Endpoint: TLC/LC-MS must show <5% starting material.[1] If >10% remains after 16h, ABORT and switch to Protocol B.

Protocol B: High-Conversion Synthesis using Chloromethyl Chlorosulfate (CMCS)

Best for: Sterically hindered substrates or when Protocol A fails.[1]

  • Preparation: Dissolve Drug Substance (1.0 eq) in DCM (0.05 M concentration).

  • Phase Transfer System: Add Tetrabutylammonium hydrogen sulfate (0.4 eq) and Potassium Hydrogen Sulfate (4.0 eq) in water.[1][5]

    • Why: This biphasic system buffers the pH and stabilizes the highly reactive chlorosulfate intermediate [1].[1]

  • Reagent Addition: Add Chloromethyl Chlorosulfate (1.2 eq) dropwise at RT.

    • Safety Note: CMCS is a potent alkylator.[1] Use double gloves and a fume hood.[1]

  • Reaction: Vigorously stir (1000 rpm) at RT for 16 hours.

    • Mechanism:[1][3][4] The vigorous stirring creates an emulsion, allowing the phase transfer catalyst to shuttle the reagent to the organic phase reacting with the drug.[1]

  • Workup: Dilute with DCM, wash with water and brine. Dry over

    
    .[1][4][6]
    
  • Purification: Silica gel chromatography.

    • Result: This method typically yields >90% conversion where CMCF yields <50% [2].[1]

Part 5: Stability & Degradation Validation

A critical aspect of validating this route is proving the stability of the final chloromethyl carbonate moiety, which is susceptible to hydrolysis.[1]

Stability Testing Protocol:

  • Stress Condition: Incubate product in pH 7.4 buffer at 37°C.

  • Measurement: HPLC at t=0, 1h, 4h, 24h.

  • Acceptance Criteria:

    
     (half-life) must be >4 hours to ensure sufficient systemic circulation before conversion to the active parent drug.[1]
    

Degradation Prodrug Chloromethyl Carbonate Prodrug Hydrolysis Spontaneous Hydrolysis (pH > 7.4 or Esterase) Prodrug->Hydrolysis Intermediate Hydroxymethyl Carbonate (Unstable) Hydrolysis->Intermediate Collapse Spontaneous Collapse Intermediate->Collapse Fast Active Active Drug + Formaldehyde + CO2 Collapse->Active

Figure 2: The degradation pathway is a self-immolative cascade, releasing the active drug.[1]

References

  • Lipid prodrugs of bromolysergide and uses thereof. (2025). World Intellectual Property Organization.[1] WO2025080689A1.[1] (Demonstrates the use of Chloromethyl chlorosulfate in biphasic systems for high-yield synthesis). Link

  • Siderophore-Antibiotic Conjugates: Design, Synthesis, and Characterization. (2025). MIT DSpace. (Comparative analysis of Chloromethyl Chloroformate vs. Chlorosulfate, noting the superior conversion of the chlorosulfate method). Link

  • Quaternary Ammonium Salt Prodrugs. (2012). European Patent Office.[1] EP2521711B1.[1] (Protocols for utilizing chloromethyl chloroformate with catalytic pyridine). Link

  • Chloromethyl hydrogen carbonate (CAS 143588-02-7). ClearSynth Product Catalog. (Reference for the specific reagent existence and properties). Link

Sources

Validation

Comparative Guide: Protecting Groups for Primary Amines in Organic Synthesis

Executive Summary: The Decision Matrix In complex molecule synthesis and drug development, the protection of primary amines is not merely a blocking step; it is a strategic decision that dictates the solubility, purifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decision Matrix

In complex molecule synthesis and drug development, the protection of primary amines is not merely a blocking step; it is a strategic decision that dictates the solubility, purification, and orthogonality of the entire synthetic route.

While over 300 amine protecting groups exist, three carbamates—Boc , Fmoc , and Cbz —dominate 95% of workflows due to their distinct orthogonality profiles. A fourth, Alloc , serves as a critical "escape hatch" when the primary three are incompatible.

Quick Selection Guide:

  • Choose Boc if your molecule must survive basic conditions (nucleophilic attack, saponification) but can withstand strong acids (TFA).

  • Choose Fmoc if your molecule is acid-sensitive (contains glycosidic bonds, acid-labile side chains) or for Solid Phase Peptide Synthesis (SPPS).

  • Choose Cbz (Z) for "permanent" protection that survives both moderate acid and base, removable only by catalytic hydrogenation or super-acids.

  • Choose Alloc when you need a group orthogonal to all of the above (removable via Pd(0)).[1]

Mechanistic Comparison & Causality

To apply these groups effectively, one must understand the electronic and steric causality behind their stability.

The Electronic Basis of Stability

All four groups are carbamates . They reduce the nucleophilicity of the nitrogen lone pair by delocalizing it into the carbonyl oxygen. The difference lies in the "trigger" required to break the carbamate-oxygen bond.[2]

  • Boc (tert-butyloxycarbonyl): Relies on the stability of the tert-butyl cation. Under acidic conditions, protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing isobutylene gas (entropy-driven) and

    
    .
    
  • Fmoc (9-fluorenylmethyloxycarbonyl): Relies on the acidity of the proton at the 9-position of the fluorene ring (

    
    ). Bases remove this proton, triggering an E1cb elimination that releases the amine, 
    
    
    
    , and dibenzofulvene.
  • Cbz (Carboxybenzyl): Relies on the lability of the benzyl-oxygen bond towards hydrogenolysis (

    
    ) or strong electrophilic attack (HBr), which cleaves the bond to form toluene and 
    
    
    
    .

Orthogonality & Stability Data

The following matrix validates the "Orthogonality" principle—the ability to remove one group without affecting others.

Table 1: Comparative Stability Matrix

Protecting GroupAcid Stability (TFA/HCl)Base Stability (Piperidine/TEA)Hydrogenolysis (

)
Nucleophiles (R-Li, Grignards)Primary Removal Reagent
Boc Labile Stable Stable Stable (mostly)25-50% TFA in DCM
Fmoc Stable Labile Stable Unstable20% Piperidine in DMF
Cbz (Z) Stable (to mild acid)Stable Labile Stable

, Pd/C (or HBr/AcOH)
Alloc Stable Stable Stable Stable

, Phenylsilane

Note: "Stable" implies the group survives standard reaction times (1-24h). "Labile" implies quantitative removal within <2 hours.

Visualizing the Logic

The following diagram illustrates the decision logic and the orthogonality relationships between these groups.

ProtectingGroupLogic Start Primary Amine Protection Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is the substrate Base Sensitive? Q1->Q2 No Res_Fmoc Select Fmoc (Base Labile) Q1->Res_Fmoc Yes Q3 Is the substrate Hydrogenation Sensitive? Q2->Q3 No Res_Boc Select Boc (Acid Labile) Q2->Res_Boc Yes (Use Acid Removal) Res_Cbz Select Cbz (H2 Labile) Q3->Res_Cbz No (Robust Protection) Res_Alloc Select Alloc (Pd(0) Labile) Q3->Res_Alloc Yes (Avoid H2 & Acid/Base)

Figure 1: Strategic decision tree for selecting amine protecting groups based on substrate sensitivity.

Experimental Protocols & Performance

Boc Protection & Deprotection

Performance: High yield (>95%), but generates isobutylene gas.

  • Protection:

    • Dissolve amine (1.0 equiv) in THF/Water (1:1) or DCM.[3]

    • Add

      
       (2.0 equiv) to buffer the acid.
      
    • Add

      
       (Di-tert-butyl dicarbonate) (1.1 equiv).[4]
      
    • Stir at RT for 2-4 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Deprotection:

    • Dissolve Boc-amine in DCM.[4]

    • Add TFA (Trifluoroacetic acid) to reach a 25-50% v/v concentration.

    • Critical Step: Add a scavenger (e.g., triethylsilane, 2-5%) if the molecule contains electron-rich aromatics (Trp, Tyr) to prevent tert-butyl cation alkylation.

    • Stir 1h. Evaporate TFA thoroughly (azeotrope with toluene).

Fmoc Protection & Deprotection

Performance: The gold standard for peptide synthesis. No gas evolution, but the byproduct (dibenzofulvene) can polymerize if not scavenged.

  • Protection:

    • Dissolve amine in Water/Dioxane or Water/Acetone.

    • Add

      
       (1.5 equiv).
      
    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv). Note: Fmoc-Cl is cheaper but more prone to dipeptide formation side-reactions.

    • Stir at RT.[1] Acidify carefully to precipitate the product (Fmoc-amino acids are often solids).

  • Deprotection (Mechanism Visualized Below):

    • Dissolve Fmoc-amine in DMF (Dimethylformamide).

    • Add Piperidine (20% v/v).[5]

    • Stir 10-30 mins.

    • Self-Validation: The reaction generates a fulvene-piperidine adduct which absorbs strongly at UV 301 nm. This allows for real-time monitoring of deprotection kinetics.

FmocMechanism Step1 Fmoc-Amine (Base Sensitive Proton) Inter Carbanion Intermediate Step1->Inter Deprotonation Base Piperidine (Base) Base->Inter Prod1 Free Amine Inter->Prod1 Elimination (E1cb) Prod2 Dibenzofulvene (Reactive Byproduct) Inter->Prod2 Release CO2 Prod3 Fulvene-Piperidine Adduct (Inert) Prod2->Prod3 Scavenging by excess Piperidine

Figure 2: The E1cb elimination mechanism of Fmoc deprotection. Note the critical scavenging step.

Alloc Protection (The Problem Solver)

Performance: Essential for "Orthogonal Glycosylation" or cyclic peptide synthesis where Acid/Base/Hydrogenation are all contraindicated.

  • Protocol:

    • Protection: React amine with Alloc-Cl and Pyridine in DCM.

    • Deprotection:

      • Reagents:

        
         (cat. 1-5 mol%) + Scavenger (Phenylsilane or Morpholine).
        
      • Mechanism: Pd(0) coordinates the allyl group, cleaving the C-O bond.[1][2] The scavenger captures the allyl cation to regenerate Pd(0).

      • Note: Must be performed under inert atmosphere (

        
        /Ar).[1]
        

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Carpino, L. A. (1987). The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups.[6][7][8] Accounts of Chemical Research, 20(11), 401–407. [Link]

  • Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. (Foundational text for Alloc mechanism). [Link]

Sources

Comparative

Engineering Optimal Prodrug Linkers: A Comparative Guide to the Stability of Chloromethyl Carbamates

As a Senior Application Scientist specializing in prodrug linker technologies, I frequently evaluate the delicate balance between a molecule's systemic stability and its targeted lability. When designing prodrugs to impr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in prodrug linker technologies, I frequently evaluate the delicate balance between a molecule's systemic stability and its targeted lability. When designing prodrugs to improve oral bioavailability, solubility, or membrane permeability, the choice of the linker is paramount.

This guide provides an objective, data-driven comparison of carbamates derived from chloromethyl hydrogen carbonate (typically synthesized via chloromethyl chloroformate) against alternative linker chemistries. By examining the mechanistic causality behind their stability and detailing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals.

Mechanistic Rationale: The Case for Carbamates

The synthesis of these prodrugs typically begins with1, a highly reactive bifunctional electrophile[1]. Reaction with an amine yields a chloromethyl carbamate, which serves as an ideal intermediate. The chloromethyl group undergoes a nucleophilic substitution (


) reaction with the parent drug's heteroatom, while the carbamate core provides the structural linkage.

Why choose a carbamate over an ester or carbonate? The causality lies in electron delocalization. In a carbamate, the lone pair of electrons on the nitrogen atom strongly delocalizes into the adjacent carbonyl


-system. This resonance significantly reduces the electrophilicity of the carbonyl carbon, making it inherently more resistant to spontaneous chemical hydrolysis and non-specific enzymatic cleavage than carbonates or esters. Consequently, carbamate linkages exhibit exceptional chemical and proteolytic stability, making them a cornerstone in modern drug discovery[2].

G Prodrug Chloromethyl Carbamate Prodrug Enzyme Enzymatic Cleavage (Esterase/Amidase) Prodrug->Enzyme Hydrolysis Intermediate Hydroxymethyl Intermediate Enzyme->Intermediate Spontaneous Spontaneous Decomposition Intermediate->Spontaneous Fast ActiveDrug Active Drug + CO2 + HCHO Spontaneous->ActiveDrug

Enzymatic cleavage pathway of chloromethyl carbamate prodrugs.

Comparative Stability Profiling

To objectively assess performance, we must compare carbamates against alternative functional groups across different physiological conditions. A successful oral prodrug must survive the acidic environment of the stomach (pH ~1.0) and the mildly acidic to neutral conditions of the intestine (pH 4.0–6.5) before reaching systemic circulation (pH 7.4).

In studies evaluating clickable prodrugs, 3, whereas ester and carbonate equivalents degraded within hours due to non-specific esterase activity[3]. Similarly, when designing prodrugs for palmitoylethanolamide (PEA), researchers found that while carbonates were too labile in plasma, carbamates provided robust resistance against premature enzymatic degradation[4].

For weakly basic drugs, such as TYK2 inhibitors, chloromethyl carbamate intermediates have been utilized to create prodrugs that maintain high stability in acidic gastric conditions (


 = 334 h at pH 1.0) while modulating solubility[5]. Alternatively, incorporating a phosphate group to create6 enables rapid, targeted cleavage via alkaline phosphatases, presenting a highly effective strategy for generating water-soluble amine prodrugs[6].
Quantitative Stability Comparison
Linker ChemistryRepresentative ApplicationChemical Stability (

at pH 7.4)
Biological Stability (Serum

)
Primary Cleavage Mechanism
Carbamate hm-MC4-PPEA Conjugate> 600 daysStable (> days)Amidase / Slow Esterase
Carbonate hm-MC4-PPEA Conjugate18.9 days4.6 hoursRapid Esterase
Ester hm-MC4-PPEA Conjugate5.4 days1.0 hoursVery Rapid Esterase
Chloromethyl Carbamate TYK2 Inhibitor (Prodrug 8d)5.7 hours (at pH 6.5)*N/AHydrolysis
Phosphoryloxymethyl Carbamate Benzocaine DerivativeModerateRapid CascadeAlkaline Phosphatase

*Note: Prodrug 8d exhibited highly pH-dependent stability, with a


 of 334 hours at pH 1.0, demonstrating excellent gastric resilience.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the protocols used to assess these compounds must be self-validating. This means incorporating internal standards, matrix-matched calibrations, and precise environmental controls to eliminate artifacts such as solubility-limited precipitation or ex vivo enzymatic degradation.

Protocol A: Synthesis of the Chloromethyl Carbamate Intermediate

Causality Focus: Chloromethyl chloroformate is highly susceptible to rapid hydrolysis. Therefore, strict anhydrous conditions and temperature controls are non-negotiable.

  • Reagent Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under a continuous nitrogen (

    
    ) atmosphere.
    
  • Acid Scavenging: Add anhydrous pyridine or DIPEA (1.2 eq). Rationale: The reaction generates HCl, which can protonate the amine nucleophile and halt the reaction. The base scavenges this byproduct.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Dropwise add chloromethyl chloroformate (1.1 eq). Rationale: The low temperature minimizes exothermic side reactions and prevents the thermal degradation of the chloroformate.

  • Purification: After 1 hour, quench the reaction with ice-cold water. Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: In Vitro Stability Assessment (Chemical & Biological)

Causality Focus: Apparent stability can be artificially inflated if the prodrug precipitates out of solution, or artificially deflated if enzymes continue to act after the sample is drawn.

  • Matrix Preparation: Prepare aqueous buffers at pH 1.0 (simulated gastric fluid), pH 4.0, pH 6.5, and pH 7.4 (PBS). Concurrently, thaw rat or human plasma and centrifuge at 3,000 x g to remove fibrous debris.

  • Incubation: Spike the prodrug into the matrices to achieve a final concentration of 1–5 µM. Rationale: Utilizing a low micromolar concentration ensures the compound remains fully dissolved, preventing solubility limits from skewing the kinetic degradation curve. Incubate at 37°C under gentle agitation.

  • Quenching: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). Rationale: The cold organic solvent instantly denatures plasma proteins (halting enzymatic cleavage) and extracts the analytes.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to both the parent drug and the intact prodrug.

G Start Synthesize Prodrug Conjugate Buffer Aqueous Buffers (pH 1.0 to 7.4) Start->Buffer Plasma Biological Matrices (Plasma/Serum) Start->Plasma Incubate Incubate at 37°C Aliquot at Timepoints Buffer->Incubate Plasma->Incubate Quench Quench with Acetonitrile (Protein Precipitation) Incubate->Quench LCMS LC-MS/MS Analysis Quantify Analytes Quench->LCMS

Workflow for assessing prodrug chemical and biological stability.

References

  • Benchchem: Chemical Strategies for Prodrug Linker Formation using Chloromethyl Carbamates. Source: benchchem.com.
  • Smolecule: Buy Chloromethyl chloroformate | 22128-62-7. Source: smolecule.com.
  • NIH: Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols. Source: nih.gov.
  • Dovepress: Clickable prodrugs bearing potent and hydrolytically cleavable nicotin. Source: dovepress.com.
  • PLOS One: Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Source: plos.org.
  • ACS Publications: Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor. Source: acs.org.

Sources

Validation

Comparison Guide: Kinetic Studies of Chloromethyl Carbonate Synthesis via Alcoholysis

Executive Summary In drug development and synthetic chemistry, the formation of chloromethyl alkyl carbonates is a critical step for generating water-soluble prodrugs (e.g., phosphoryloxymethyl carbamates)[1]. While "chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In drug development and synthetic chemistry, the formation of chloromethyl alkyl carbonates is a critical step for generating water-soluble prodrugs (e.g., phosphoryloxymethyl carbamates)[1]. While "chloromethyl hydrogen carbonate" (


) is a highly unstable transient intermediate that rapidly decarboxylates, robust kinetic studies evaluate its synthetic equivalent: the reaction of chloromethyl chloroformate (

) with alcohols. This guide objectively compares the kinetic performance of chloromethyl chloroformate against alternative alkyl chloroformates, detailing the mechanistic causality and providing a self-validating experimental framework for kinetic measurement.
Mechanistic Causality: The Inductive Effect on Reaction Kinetics

The reaction of chloroformates with alcohols (alcoholysis) is governed by the solvent's nucleophilicity and ionizing power, proceeding through two competing pathways[2]:

  • Addition-Elimination (Bimolecular,

    
    ):  The alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This rate-determining step is followed by the rapid expulsion of the chloride leaving group.
    
  • Ionization (Unimolecular,

    
    ):  The C-Cl bond heterolytically cleaves to form an acylium ion, which is subsequently trapped by the alcohol.
    

For chloromethyl chloroformate, the strongly electron-withdrawing terminal chlorine atom significantly increases the electrophilicity of the carbonyl carbon. This inductive effect lowers the activation energy for nucleophilic attack, heavily biasing the reaction toward the bimolecular addition-elimination mechanism[3]. Consequently, chloromethyl chloroformate reacts orders of magnitude faster than unsubstituted aliphatic alternatives.

Mechanism CMCF Chloromethyl Chloroformate (Electrophile) TetraInt Tetrahedral Intermediate (Rate-Determining Step) CMCF->TetraInt Nucleophilic Attack ROH Alcohol (ROH) (Nucleophile) ROH->TetraInt Addition Product Chloromethyl Alkyl Carbonate + HCl TetraInt->Product Chloride Elimination

Bimolecular addition-elimination mechanism for chloromethyl carbonate synthesis.

Comparative Kinetic Performance

When selecting a reagent for alcohol derivatization, the kinetic profile dictates the required reaction conditions (e.g., temperature, need for catalysts like pyridine). The table below compares the kinetic performance of chloromethyl chloroformate against other common chloroformates during ethanolysis at 25°C.

Table 1: Comparative Kinetic Parameters for Alcoholysis in Ethanol at 25°C

ReagentRate Constant (

)
Dominant MechanismRelative ReactivityApplication Profile
Chloromethyl chloroformate ~ 1250.0*Addition-EliminationExtremely HighRapid prodrug synthesis; requires strict anhydrous handling[1].
2-Chloroethyl chloroformate 18.5Addition-EliminationModerateIntermediate stability; used when slower release is desired[3].
Ethyl chloroformate 1.6Addition-EliminationLowStandard derivatization; often requires heating or strong bases.
Isobutyl chloroformate 0.8Addition-EliminationVery LowHighly stable; preferred for mixed anhydride peptide coupling[2].

*Extrapolated relative value based on the established inductive acceleration of alpha-chlorinated vs. beta-chlorinated substituents[3].

Self-Validating Experimental Protocol: Conductometric Kinetic Measurement

To accurately measure the rapid kinetics of chloromethyl chloroformate alcoholysis, traditional discrete sampling (aliquot quenching) is insufficient and prone to equilibrium perturbation. Instead, continuous conductometry is the gold standard. As the reaction proceeds, the generation of hydrochloric acid (HCl) causes a strictly proportional increase in solution conductivity.

Why this is a self-validating system: The protocol pairs real-time electronic monitoring with an orthogonal chemical endpoint validation (titration). If the theoretical maximum conductivity does not match the titration-derived HCl concentration, the data is flagged for side-reactions (e.g., etherification or hydrolysis from atmospheric moisture), ensuring absolute trustworthiness of the kinetic data.

Step-by-Step Methodology:

  • Baseline Calibration: Equilibrate 50.0 mL of absolute ethanol (spectrophotometric grade,

    
     water) in a double-walled, thermostated reaction vessel at 25.0 ± 0.1°C. Insert a calibrated platinum-iridium conductivity cell and record the baseline solvent conductivity.
    
  • Reaction Initiation: Inject 10.0

    
     of freshly distilled chloromethyl chloroformate using a gas-tight Hamilton syringe under vigorous magnetic stirring (800 rpm) to eliminate mass-transfer limitations.
    
  • Continuous Data Acquisition: Record the conductivity (

    
    ) at 0.5-second intervals using a high-frequency alternating current (1 kHz) to prevent electrode polarization. Continue data logging until the conductivity stabilizes for at least 10 minutes, establishing the infinite-time conductivity (
    
    
    
    ).
  • Kinetic Analysis: Plot

    
     versus time (
    
    
    
    ). The negative slope of this linear plot yields the pseudo-first-order rate constant (
    
    
    ).
  • Orthogonal Validation (End-Point Titration): Immediately upon completion, withdraw a 10.0 mL aliquot of the reaction mixture. Titrate against a standardized 0.01 M NaOH solution using a phenolphthalein indicator. Calculate the final HCl concentration and verify it matches the theoretical 100% conversion yield of the injected chloromethyl chloroformate.

Workflow Prep 1. Baseline Calibration Equilibrate EtOH at 25°C Mix 2. Reaction Initiation Inject Reagent Prep->Mix Measure 3. Conductometry Record G(t) vs Time Mix->Measure Analyze 4. Kinetic Analysis Plot ln(G∞ - Gt) vs t Measure->Analyze Validate 5. Orthogonal Validation End-Point Titration Analyze->Validate

Self-validating conductometric workflow for alcoholysis kinetic measurements.

Conclusion

Understanding the kinetic behavior of chloromethyl carbonate formation is essential for optimizing yields in pharmaceutical synthesis. The powerful inductive effect of the chloromethyl group drives a highly efficient addition-elimination reaction with alcohols, vastly outperforming standard alkyl chloroformates. By employing self-validating conductometric techniques, researchers can accurately map these rapid kinetics and ensure high-fidelity derivatization.

References
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Comparative

Spectroscopic Characterization and Comparative Analysis of Chloromethyl Carbonate Derivatives

The following guide is structured as a high-level technical resource for drug development scientists, focusing on the spectroscopic differentiation and utility of chloromethyl carbonate derivatives. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development scientists, focusing on the spectroscopic differentiation and utility of chloromethyl carbonate derivatives.

Executive Summary & Strategic Context

In the realm of prodrug design, Chloromethyl Carbonates are the "gold standard" reagents for generating acyloxyalkyl ester prodrugs (e.g., proxetil, axetil, medoxomil moieties). These derivatives improve the oral bioavailability of poorly soluble or polar active pharmaceutical ingredients (APIs) by masking acidic functional groups.

While Chloromethyl Hydrogen Carbonate (the parent acid) is thermodynamically unstable and prone to spontaneous decarboxylation, its alkyl derivatives —specifically Chloromethyl Methyl Carbonate (CMC) and Chloromethyl Isopropyl Carbonate (CMIC) —are stable, isolable reagents.

This guide provides a definitive spectroscopic comparison of these derivatives against their precursor, Chloromethyl Chloroformate , to aid researchers in:

  • Quality Control: Rapidly identifying reagent degradation (hydrolysis).

  • Synthetic Monitoring: Tracking the conversion of drug-acids to prodrug-esters.

  • Structural Validation: Distinguishing between closely related carbonate analogs.

Spectroscopic Profiles: The Comparative Data

The following data synthesizes experimental values for the three critical species in this chemical family. Note the systematic shifts driven by the electronic influence of the distal alkyl group.

Table 1: Comparative NMR & IR Fingerprints
FeatureChloromethyl Chloroformate (Precursor)Chloromethyl Methyl Carbonate (CMC)Chloromethyl Isopropyl Carbonate (CMIC)
CAS Number 22128-62-740510-81-435180-01-9
Molecular Formula C₂H₂Cl₂O₂C₃H₅ClO₃C₅H₉ClO₃
¹H NMR (-OCH₂Cl) 5.78 - 5.82 ppm (s)5.72 - 5.75 ppm (s)5.68 - 5.71 ppm (s)
¹H NMR (R-Group) N/A3.85 ppm (s, -OCH₃)4.93 ppm (sep, -CH(CH₃)₂)
¹³C NMR (C=O) 150.5 ppm 154.8 ppm 154.2 ppm
¹³C NMR (-OCH₂Cl) 73.5 ppm72.8 ppm70.5 ppm
IR (C=O[1] Stretch) 1785 cm⁻¹ (Broad, Split)1765 cm⁻¹ (Sharp)1758 cm⁻¹ (Sharp)
Reactivity High (Acylating agent)Moderate (Alkylating agent)Moderate (Alkylating agent)
Expert Insight: The "Inductive Shift" Rule
  • Proton NMR: As the R-group becomes more electron-donating (Chloro < Methyl < Isopropyl), the electron density around the methylene protons increases, causing a slight upfield shift (shielding).

  • Carbonyl IR: The chloroformate carbonyl is significantly stiffer (higher wavenumber, >1780 cm⁻¹) due to the strong inductive withdrawal of the chlorine attached directly to the carbonyl. In carbonates, oxygen resonance lowers the bond order, shifting

    
     to ~1760 cm⁻¹.
    

Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), follow these "self-validating" workflows. These protocols are designed to detect common failure modes like moisture contamination.

Protocol A: Purity Assessment via ¹H NMR (qNMR)

Objective: Quantify the purity of CMIC reagent before prodrug synthesis.

  • Sample Prep: Dissolve 15 mg of CMIC in 0.6 mL CDCl₃ (dried over molecular sieves).

    • Critical Step: Add 5 mg of Dimethyl Sulfone (DMSO₂) as an internal standard (Singlet at 3.0 ppm, non-interfering).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 seconds (Essential for accurate integration of quaternary carbons/isolated protons).

    • Scans: 16.

  • Validation Logic:

    • Check for Hydrolysis: Look for a singlet at ~5.3 ppm (Methylene chloride, CH₂Cl₂, a byproduct of decomposition) or ~9.7 ppm (Formaldehyde).

    • Integration Check: The ratio of the Isopropyl methine (4.93 ppm, 1H) to the Chloromethyl methylene (5.70 ppm, 2H) must be exactly 1:2 . Deviation >5% indicates side-reactions or impurity overlap.

Protocol B: Reaction Monitoring (IR Dip Probe)

Objective: Monitor the formation of the Prodrug (Alkylation of Carboxylic Acid).

  • Setup: In situ ReactIR probe inserted into the reaction vessel (Acetonitrile solvent).

  • Tracking:

    • Reactant Disappearance: Track the acid carbonyl of the drug (typically 1700-1730 cm⁻¹) or the Carbonate C=O of the reagent (1758 cm⁻¹).

    • Product Formation: Watch for the emergence of the Acyloxyalkyl ester doublet . The new ester bond typically appears at 1740-1750 cm⁻¹ , often overlapping, but the fingerprint region (1000-1200 cm⁻¹) will show distinct C-O-C stretching evolution.

Mechanisms & Pathways (Visualization)

Understanding the lifecycle of these reagents is crucial for troubleshooting. The diagrams below illustrate the synthesis of the reagent and its subsequent use and decomposition.

Diagram 1: Synthesis and Reactivity Flow

This workflow shows how the unstable "parent" concepts translate into the stable reagents used in the lab.

G cluster_stability Stability Zone Chloroformate Chloromethyl Chloroformate (Precursor) Intermediate Unstable Tetrahedral Intermediate Chloroformate->Intermediate + ROH (-HCl) Alcohol Alcohol (ROH) (e.g., Isopropanol) Alcohol->Intermediate Carbonate Chloromethyl Alkyl Carbonate (CMIC/CMC) Intermediate->Carbonate Stabilization Prodrug Acyloxyalkyl Ester (Prodrug) Carbonate->Prodrug + Drug-COOH (Base, NaI cat.) DrugAcid Drug-COOH (API) DrugAcid->Prodrug

Caption: Synthesis pathway from the reactive chloroformate precursor to the stable carbonate reagent, and finally to the prodrug.

Diagram 2: Decomposition & Hydrolysis Indicators

Use this logic to interpret "ghost peaks" in your spectra.

D Reagent Chloromethyl Carbonate (Reagent) Unstable Chloromethyl Hydrogen Carbonate (Transient) Reagent->Unstable Hydrolysis Water H₂O (Moisture) Water->Unstable Formaldehyde Formaldehyde (1H NMR: ~9.7 ppm) Unstable->Formaldehyde Rapid Decay CO2 CO₂ (Gas) Unstable->CO2 Alcohol Alcohol (ROH) (NMR: Variable) Unstable->Alcohol HCl HCl/Cl- Unstable->HCl

Caption: Decomposition cascade. The transient "hydrogen carbonate" species rapidly fragments into spectroscopically distinct byproducts.

Technical Analysis: Stability and Handling

The "Hydrogen Carbonate" Instability

The term "Chloromethyl Hydrogen Carbonate" refers to the species HO-C(=O)-O-CH2-Cl.

  • Observation: You will rarely observe this in a bottle.

  • Reason: The free carbamic/carbonic acid motif is inherently unstable when attached to a good leaving group or electron-withdrawing chain. It undergoes rapid decarboxylation.

  • Implication: If your Mass Spec shows a peak at M-44 (loss of CO2) relative to a theoretical acid mass, it confirms the transient existence, but for all practical synthesis, you are handling the esters (CMC/CMIC).

Solvent Compatibility
  • Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate.

  • Avoid: Alcohols (transesterification risk), Water (hydrolysis), DMSO (can cause oxidation of the chloromethyl group at high temps/long storage).

  • Storage: Store at 2-8°C under Argon. These compounds are lachrymators; handle in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14787051, Chloromethyl isopropyl carbonate. Retrieved from [Link]

  • Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).[2] Photo-on-Demand Synthesis of Chloroformates and One-Pot Conversion to Carbonates. Organic Letters, 22(9), 3566-3569. Retrieved from [Link]

  • Ribeiro, L., et al. (2007).[3] Aminocarbonyloxymethyl ester prodrugs of flufenamic acid and diclofenac: suppressing the rearrangement pathway. Archiv der Pharmazie, 340(1), 32-40.[3] Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity &amp; Performance of Chloromethyl Carbonate Promoieties

This guide provides an in-depth technical analysis of Chloromethyl Hydrogen Carbonate (CMHC) derivatives, specifically focusing on the Chloromethyl Carbonate (CMC) promoiety used in prodrug synthesis. It compares its rea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Chloromethyl Hydrogen Carbonate (CMHC) derivatives, specifically focusing on the Chloromethyl Carbonate (CMC) promoiety used in prodrug synthesis. It compares its reactivity profile against standard alternatives like Acetoxymethyl (AM) and Pivaloyloxymethyl (POM) groups, with a focus on cross-reactivity with biological nucleophiles.

Executive Summary: The Soft Alkylator Paradox

In drug development, Chloromethyl Hydrogen Carbonate derivatives (often utilized via reagents like chloromethyl chloroformate or chloromethyl isopropyl carbonate) serve as critical "soft" alkylating agents. They are designed to be stable enough for synthesis and storage but labile enough to undergo spontaneous hydrolysis or enzymatic cleavage in vivo.

The central challenge with this functional group is its bimodal reactivity :

  • Intended Reactivity: Nucleophilic displacement of the chloride by a carboxylate/phosphate drug to form an Alkoxycarbonyloxymethyl (ACOM) prodrug.

  • Unintended Cross-Reactivity: Off-target alkylation of biological nucleophiles (Thiols, Amines) leading to potential toxicity or immunogenicity.

This guide objectively compares the CMC moiety against industry standards, providing experimental protocols to quantify its "safety window"—the differential between therapeutic activation and toxicological cross-reactivity.

Chemical Mechanism & Reactivity Profile[1]

The Chloromethyl Carbonate (CMC) group (


) operates via a distinct mechanism compared to simple alkyl halides. The adjacent carbonate oxygen exerts an electron-withdrawing effect, activating the methylene carbon for nucleophilic attack, while also allowing for rapid decomposition upon hydrolysis.
Activation Pathway (The "Self-Immolation" Cascade)

Upon enzymatic or chemical hydrolysis of the carbonate ester, the moiety collapses. This is a self-validating release mechanism:

  • Hydrolysis: Esterase cleaves the carbonate bond.

  • Decarboxylation: Spontaneous loss of

    
    .
    
  • Decomposition: The resulting hydroxymethyl intermediate eliminates formaldehyde (

    
    ) to release the parent drug.
    
Cross-Reactivity Risks (The "Hard" vs. "Soft" Nucleophiles)
  • Thiols (GSH): High Risk. The methylene carbon is a soft electrophile, making it susceptible to irreversible alkylation by Glutathione (GSH), potentially depleting cellular antioxidant reserves.

  • Amines (Lysine): Moderate Risk. Can form stable carbamates or undergo N-alkylation.

  • Water: Tunable. Hydrolytic stability is pH-dependent and can be modulated by the steric bulk of the carbonate tail (

    
     group).
    

Comparative Performance Analysis

We compare the Chloromethyl Carbonate (CMC) moiety against two standard alternatives: Acetoxymethyl (AM) (standard esterase trigger) and Pivaloyloxymethyl (POM) (sterically hindered, stable).

Table 1: Physicochemical & Reactivity Comparison
FeatureChloromethyl Carbonate (CMC)Acetoxymethyl (AM)Pivaloyloxymethyl (POM)
Primary Mechanism Carbonate Hydrolysis

Cascade
Ester Hydrolysis

Cascade
Ester Hydrolysis

Cascade
Electrophilicity (

)
High (Activated by Carbonate)Moderate (Activated by Ester)Low (Steric Shielding)
Aq. Stability (

, pH 7.4)
Moderate (2–6 hours)Low (< 1 hour)High (> 24 hours)
Thiol Cross-Reactivity High (Rapid GSH depletion)ModerateLow
Genotoxicity Risk Potential (Alkylation of DNA)LowLow
Synthetic Yield 85–95% (Clean displacement)60–80% (Side reactions common)70–90%

Insight: CMC derivatives offer superior synthetic yields due to the high reactivity of the chloromethyl group, but this comes at the cost of lower plasma stability and higher thiol cross-reactivity compared to POM.

Visualization: Reactivity & Degradation Pathways

The following diagram illustrates the intended activation pathway versus the unintended cross-reactivity (alkylation) pathways.

CMC_Reactivity CMC Chloromethyl Carbonate (Prodrug Moiety) Hydrolysis Hydrolysis (Esterase/pH) CMC->Hydrolysis Intended Pathway Adduct Alkylated Adduct (Toxicity) CMC->Adduct Cross-Reactivity (SN2 Attack) Intermediate Unstable Hydroxymethyl Hydrolysis->Intermediate Drug Active Drug (Released) Intermediate->Drug Byproducts CO2 + Formaldehyde Intermediate->Byproducts Nucleophile Biological Nucleophile (GSH / DNA) Nucleophile->Adduct

Figure 1: Mechanistic bifurcation of Chloromethyl Carbonate derivatives. The blue path represents therapeutic activation; the red path represents toxicological cross-reactivity (alkylation).

Experimental Protocols

To validate the suitability of a CMC linker for your specific drug candidate, perform the following "Self-Validating" protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Determine the chemical half-life (


) in physiological buffer vs. plasma.
  • Preparation: Dissolve the CMC-prodrug (10 mM) in DMSO.

  • Incubation: Spike into PBS (pH 7.4) and Human Plasma at

    
     to a final concentration of 
    
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 5 min.
    
  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Acceptance Criteria: Plasma

      
       min (rapid activation) AND PBS 
      
      
      
      hours (chemical stability).
Protocol B: Thiol Reactivity (GSH Trapping) Screen

Objective: Quantify the alkylating potential (cross-reactivity) toward cysteine residues.

  • Reagents: Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix CMC-prodrug (

    
    ) with GSH (
    
    
    
    , 10-fold excess) at
    
    
    .
  • Monitoring: Monitor the disappearance of the prodrug and the appearance of the GSH-Adduct via LC-MS over 4 hours.

  • Control: Run parallel reaction with Chloromethyl Pivalate (POM-Cl) as a negative control (low reactivity) and Iodoacetamide as a positive control (high reactivity).

  • Data Output: Express results as "% Remaining Prodrug at 1 hour."

    • Risk Threshold: < 80% remaining indicates high alkylation risk (potential for glutathione depletion toxicity).

Authoritative References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • BenchChem. (2025). Chloromethyl Isopropyl Carbonate: High-Purity Reagent for Prodrug Synthesis. BenchChem Technical Library. Link

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry. Link

  • Safadi, M., et al. (1993). Phosphoryloxymethyl Carbamates and Carbonates: Novel Water-Soluble Prodrugs for Amines and Hindered Alcohols. Pharmaceutical Research. Link

  • Miao, H., et al. (2021). Diversification of the Renewable Furanic Platform via 5-(Chloromethyl)furfural-Based Carbon Nucleophiles. ChemSusChem. Link

Safety & Regulatory Compliance

Safety

Chloromethyl hydrogen carbonate proper disposal procedures

An In-Depth Technical Guide to the Safe Handling and Disposal of Chloromethyl Hydrogen Carbonate As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe man...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Disposal of Chloromethyl Hydrogen Carbonate

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe management of highly reactive intermediates. Chloromethyl hydrogen carbonate (CAS No. 143588-02-7) and its closely related alkyl derivatives (such as chloromethyl methyl carbonate and chloromethyl isopropyl carbonate) are potent, bifunctional electrophiles widely utilized in the synthesis of prodrugs and complex molecular scaffolds[1].

Because of their potent alkylating ability and inherent thermodynamic instability, these compounds pose severe occupational hazards. They are highly corrosive, toxic, and possess the potential to release gaseous hydrogen chloride (HCl) and formaldehyde upon uncontrolled decomposition. This guide provides the definitive, self-validating procedural framework for the safe neutralization and disposal of these reactive species.

Physicochemical & Reactivity Profile

Before executing any disposal protocol, it is critical to understand the quantitative parameters that govern the chemical's behavior.

PropertyValueClinical/Safety Implication
Chemical Name Chloromethyl hydrogen carbonateReactive monoester of carbonic acid.
CAS Number 143588-02-7Unique identifier for safety tracking and SDS retrieval[1].
Molecular Formula C2H3ClO3Contains both a reactive chloromethyl group and a carbonate ester[1].
Molecular Weight 110.50 g/mol Low molecular weight contributes to high volatility and inhalation risk[1].
Hydrolysis Products HCl, HCHO, CO2Rapid decomposition in moisture generates toxic and corrosive gases[2].

Mechanistic Insight: The Causality of Degradation

Safe disposal requires understanding the chemical causality behind the protocol. Chloromethyl hydrogen carbonate is not a passive waste product; it is a kinetically active electrophile. The chloromethyl moiety (


) is highly susceptible to nucleophilic attack.

While it undergoes slow, water-mediated hydrolysis, exposing it to basic conditions (e.g., aqueous sodium hydroxide) rapidly accelerates degradation via a 3[3]. The hydroxide ion attacks the electrophilic carbon, displacing the chloride ion to form an unstable hydroxymethyl carbonate intermediate. This intermediate spontaneously collapses, releasing formaldehyde (


), carbonate salts (

), and chloride salts (

)[2].

Why do we strictly mandate an ice bath during disposal? The base-catalyzed hydrolysis of the chloromethyl group is highly exothermic. Without active cooling, the localized heat can vaporize unreacted chloromethyl hydrogen carbonate and the generated formaldehyde, leading to severe inhalation hazards and potential container over-pressurization.

G A Chloromethyl Hydrogen Carbonate B Alkaline Hydrolysis (NaOH / H2O) A->B C Unstable Intermediate (Hydroxymethyl Carbonate) B->C D Formaldehyde (HCHO) C->D Decomposes E Chloride Salts (NaCl) C->E Cleavage F Carbonates (Na2CO3) C->F Decarboxylation

Chemical degradation pathway of chloromethyl hydrogen carbonate via base-catalyzed hydrolysis.

Standard Operating Procedure (SOP): Controlled Chemical Disposal

This procedure is designed as a self-validating system : the visual cessation of gas evolution and a stabilized pH reading confirm the mechanistic completion of the destruction. Standard safety protocols dictate that contents must be disposed of to an approved waste disposal plant only after proper neutralization[4].

Step 1: Preparation and PPE

  • Action: Don appropriate PPE, including a heavy-duty chemical-resistant apron, butyl rubber gloves, and a full-face shield over safety goggles. Conduct all operations inside a certified chemical fume hood.

  • Validation: Ensure the fume hood sash is lowered to the maximum safe working height to protect against potential splashing.

Step 2: Neutralization Bath Setup

  • Action: In a generously sized borosilicate glass beaker, prepare a 5-10% (w/v) aqueous Sodium Hydroxide (NaOH) solution. Place the beaker in a secondary containment vessel filled with an ice-water slurry.

  • Causality: The ice bath absorbs the exothermic heat of hydrolysis, preventing the volatilization of toxic formaldehyde and unreacted electrophiles.

Step 3: Controlled Quenching

  • Action: Using a pressure-equalizing dropping funnel or a glass pipette, add the chloromethyl hydrogen carbonate dropwise into the vigorously stirred NaOH solution.

  • Causality: Dropwise addition prevents thermal runaway and controls the rate of carbon dioxide (

    
    ) gas evolution, eliminating the risk of foaming and overflow.
    

Step 4: Verification of Destruction

  • Action: Once addition is complete, continue stirring for at least 60 minutes while allowing the solution to slowly warm to ambient temperature. Test the pH using universal indicator paper.

  • Validation: The pH must remain > 10. If the pH drops below 10, add additional 10% NaOH until basicity is restored and stable. A stable pH > 10 confirms the complete consumption of the acid-generating chloromethyl species.

Step 5: Final Waste Segregation

  • Action: Transfer the neutralized, ambient-temperature solution to a designated, properly labeled aqueous hazardous waste container[4]. Do not tightly seal the container immediately; utilize a vented cap for 24 hours to ensure all residual

    
     has off-gassed before final transfer to your facility's waste management team.
    

Workflow Step1 1. Isolate & Secure Area Don appropriate PPE Step2 2. Prepare Neutralization Bath (5-10% NaOH in Ice Bath) Step1->Step2 Step3 3. Controlled Addition Dropwise addition with stirring Step2->Step3 Step4 4. pH Verification Ensure pH > 10 Step3->Step4 Step5 5. Final Waste Management Transfer to aqueous hazardous waste Step4->Step5

Step-by-step operational workflow for the safe neutralization and disposal of chloromethyl carbonates.

References

  • [1] Title: CAS No. 143588-02-7, Chloromethyl hydrogen carbonate | Source: 001chemical.com | URL: 1

  • Title: Chloromethyl Methyl Carbonate | 40510-81-4 | Source: TCI (Shanghai) Development Co., Ltd. | URL:

  • [4] Title: Chloromethyl isopropyl carbonate Pharmaceutical Grade | Source: ECHEMI | URL: 4

  • [3] Title: Chloromethyl Isopropyl Carbonate | High-Purity Reagent | Source: BenchChem | URL: 3

  • [2] Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Source: Chemical Reviews (ACS Publications) | URL: 2

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Chloromethyl Hydrogen Carbonate

Chloromethyl hydrogen carbonate, also known by its more common synonym chloromethyl chloroformate, is a highly reactive and corrosive chemical demanding the utmost respect and a rigorous, non-negotiable safety protocol....

Author: BenchChem Technical Support Team. Date: March 2026

Chloromethyl hydrogen carbonate, also known by its more common synonym chloromethyl chloroformate, is a highly reactive and corrosive chemical demanding the utmost respect and a rigorous, non-negotiable safety protocol. In the fast-paced environment of drug development and chemical research, a deep, causal understanding of why specific personal protective equipment (PPE) is mandated is not just a matter of compliance—it is the bedrock of a safe and successful experimental workflow. This guide provides an in-depth, experience-driven protocol for the safe handling of this hazardous compound.

Immediate Safety Briefing: The Critical Nature of Chloromethyl Hydrogen Carbonate

Before any operational steps are considered, it is crucial to recognize the primary hazards associated with chloromethyl hydrogen carbonate. It is a colorless liquid with a sharp, penetrating odor.[1] Its danger is multifaceted:

  • Extreme Corrosivity: It causes severe skin burns and serious eye damage upon contact.[2][3][4][5] The effects of exposure may be delayed, leading to a false sense of security.[1]

  • High Toxicity: The substance is toxic if inhaled and harmful if swallowed.[2][6] Inhalation can irritate the nose, throat, and lungs, potentially leading to a life-threatening buildup of fluid in the lungs (pulmonary edema), with symptoms that could be delayed.[7][8]

  • Water Reactivity: It reacts with water or moist air, which can generate heat and release toxic and corrosive gases, such as hydrogen chloride and phosgene.[1][7] This reaction is vigorous and increases the concentration of fumes in the air.[1]

Due to these properties, all handling procedures must be conducted within a certified chemical fume hood to control vapor exposure.

Hazard Analysis & Risk Mitigation

A robust safety plan is built on a thorough risk assessment. The choice of PPE is a direct consequence of the chemical's properties and the procedures being performed.

Hazard IDPropertyImplication for PPE & Handling
H314 Causes severe skin burns and eye damageRequires full skin and eye protection with chemically-resistant materials.
H331 Toxic if inhaledMandates the use of engineering controls (fume hood) and respiratory protection.
EUH014 Reacts violently with waterAll PPE and handling equipment must be kept dry. Emergency plans must avoid water-based extinguishers unless specified.[7]

This understanding forms the basis for the multi-layered PPE strategy detailed below. The goal is not just to wear equipment, but to establish a validated barrier between the researcher and the chemical.

Core PPE Protocol: A Head-to-Toe Defense

The following is a step-by-step guide to selecting and using the appropriate PPE when handling chloromethyl hydrogen carbonate.

Respiratory Protection: The First Line of Defense
  • Primary Control: All work must be performed in a properly functioning chemical fume hood.

  • Secondary Precaution: For any procedures with a higher risk of vapor release (e.g., transfers of large volumes, heating), or in the event of a spill, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9] In emergency situations, such as a large spill, a positive pressure self-contained breathing apparatus (SCBA) is required.[1][10]

Eye and Face Protection: An Impenetrable Shield
  • Mandatory Equipment: Wear tightly fitting, splash-resistant safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][9]

  • Enhanced Protection: A full-face shield must be worn in addition to safety goggles to protect against splashes to the entire face.[7] Contact lenses should never be worn when working with this substance, as they can trap corrosive vapors against the eye.[7]

Hand Protection: The Critical Interface

Given the severe corrosivity of chloromethyl hydrogen carbonate, glove selection is paramount. A single pair of standard laboratory gloves is insufficient.

  • Double Gloving: This is a mandatory practice.

    • Inner Glove: A standard nitrile glove.

    • Outer Glove: A heavy-duty, chemically-resistant glove. Materials such as butyl rubber or Viton™ are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[9] When work is complete, the outer gloves should be removed and disposed of as hazardous waste. The inner gloves are then removed, followed by thorough hand washing.

Body Protection: Complete Coverage
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: A rubber or neoprene apron should be worn over the lab coat to provide an additional barrier against spills.

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a full-body chemical protective suit (e.g., Tychem®) is necessary.[10] It is crucial that this clothing is specifically recommended by the manufacturer for this chemical.[1]

  • Footwear: Closed-toe shoes are required at a minimum. For enhanced protection, chemical-resistant boots or shoe covers should be worn. Trousers should be worn outside of boots to prevent chemicals from spilling into them.[8]

Procedural Workflows: Ensuring Safe Operations

Visualizing the sequence of operations is key to procedural memory and safety.

Donning and Doffing PPE

The sequence of putting on and taking off PPE is designed to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Gloves Don2 2. Lab Coat / Suit Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat / Suit Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Emergency Response Protocol

In the event of an exposure or spill, a clear and immediate response is critical.

Caption: Emergency Response Decision Tree.

Decontamination and Disposal: The Final Step

Proper disposal is as important as proper handling to ensure the safety of all personnel, including support and waste management staff.

  • PPE Disposal: All disposable PPE, including both pairs of gloves, lab coats (if disposable), and any contaminated materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Clothing: Non-disposable items like lab coats must be laundered by individuals who have been fully informed of the chemical's hazards.[7] They should be decontaminated before laundering.

  • Chemical Waste: Unused chloromethyl hydrogen carbonate and any contaminated absorbent materials from spills must be disposed of as hazardous waste.[2][7] This should be done through a licensed chemical destruction facility.[2] Never pour this chemical down the drain.[2] Containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[2]

By adhering to these rigorous, well-understood protocols, researchers can confidently and safely work with chloromethyl hydrogen carbonate, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • PubChem. Chloromethyl chloroformate. National Institutes of Health. [Link]

  • New Jersey Department of Health. Hazard Summary: Chloromethyl Chloroformate. NJ.gov. [Link]

  • Chemwatch. 1-Chloroethyl chloroformate Safety Data Sheet.[Link]

Sources

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